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  • Product: 4-Chloro-3-methy-2-butenenitrile
  • CAS: 4450-34-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Chloro-3-methyl-2-butenenitrile (CAS 4450-34-4): Properties, Synthesis, and Applications

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the chemical intermediate 4-Chloro-3-methyl-2-butenenitrile. We will delve into its core propert...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the chemical intermediate 4-Chloro-3-methyl-2-butenenitrile. We will delve into its core properties, reactivity, safe handling protocols, and its utility in modern organic synthesis, providing field-proven insights beyond standard catalog data.

Introduction

4-Chloro-3-methyl-2-butenenitrile, registered under CAS Number 4450-34-4, is a multifunctional organic compound whose value lies in the strategic placement of its reactive sites.[1] Its structure incorporates an unsaturated nitrile system combined with an allylic chloride. This arrangement makes it a highly versatile building block for introducing the cyanomethyl-alkene moiety into more complex molecular architectures. For medicinal chemists and process development scientists, such intermediates are instrumental in the synthesis of novel pharmaceutical agents and agrochemicals.[1][2] This guide aims to consolidate the known physicochemical data, propose robust handling and synthesis protocols, and explore the synthetic potential of this reagent. The compound is typically supplied as a mixture of cis/trans (E/Z) isomers.[1][3]

Caption: 2D Structure of 4-Chloro-3-methyl-2-butenenitrile.

Part 1: Physicochemical Properties & Spectroscopic Signature

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory, from designing reaction conditions to planning purification strategies.

Physicochemical Data Summary

The key properties of 4-Chloro-3-methyl-2-butenenitrile are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 4450-34-4[1][3][4]
Alternate CAS Numbers 25159-68-6, 25163-39-7[3]
Molecular Formula C₅H₆ClN[1][3][4]
Molecular Weight 115.56 g/mol [1][3]
Appearance Colorless to pale yellow liquid/oil[1][3]
IUPAC Name (E)-4-chloro-3-methylbut-2-enenitrile[3][4]
Synonyms 4-Chlor-3-methyl-crotononitril[4]
Density 1.058 g/cm³[4]
Boiling Point 207.8 °C at 760 mmHg[4]
Flash Point 87.4 °C[4]
Refractive Index 1.459[4]
Solubility Soluble in common organic solvents[1]
Predicted Spectroscopic Profile
  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different proton environments. The vinyl proton (-CH=) would appear as a singlet or a finely split multiplet in the alkene region (δ 5.0-6.0 ppm). The methyl protons (-CH₃) attached to the double bond would resonate as a singlet around δ 2.0-2.3 ppm. The methylene protons adjacent to the chlorine atom (-CH₂Cl) would also yield a singlet, typically further downfield in the range of δ 4.0-4.5 ppm due to the deshielding effect of the halogen.

  • ¹³C NMR (Carbon NMR): The carbon spectrum would provide confirmation of the key functional groups. The nitrile carbon (C≡N) is expected in the δ 115-120 ppm range. The two sp² carbons of the double bond would appear between δ 100-150 ppm. The methyl carbon (-CH₃) would be found upfield (δ 15-25 ppm), while the chloromethyl carbon (-CH₂Cl) would be in the δ 40-50 ppm region.

  • IR (Infrared) Spectroscopy: The IR spectrum serves as a rapid check for the presence of the primary functional groups. A sharp, intense absorption band around 2210-2260 cm⁻¹ would confirm the C≡N stretch of the nitrile.[5] A peak in the 1640-1680 cm⁻¹ region would correspond to the C=C alkene stretch. The C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 115. A characteristic isotopic pattern, with a second peak (M+2) at m/z 117 of approximately one-third the intensity of the M⁺ peak, would be a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways would likely include the loss of a chlorine radical (•Cl) or the loss of HCl.

Part 2: Reactivity and Synthetic Strategy

The synthetic utility of 4-Chloro-3-methyl-2-butenenitrile stems from its three distinct reactive centers: the allylic chloride, the nitrile group, and the carbon-carbon double bond. A skilled chemist can address these sites selectively to achieve diverse molecular transformations.

  • Nucleophilic Substitution: The allylic chloride is highly susceptible to nucleophilic substitution (Sₙ2 or Sₙ2' reactions). This is the most common and powerful application of this reagent. It allows for the facile introduction of a wide range of functionalities, including amines, azides, thiols, and carbanions, to form new carbon-carbon or carbon-heteroatom bonds. The choice of solvent and nucleophile is critical; polar aprotic solvents like acetonitrile or DMF typically facilitate these reactions.

  • Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or reduced using reagents like LiAlH₄ or catalytic hydrogenation to produce a primary amine. This opens pathways to amides, esters, and other derivatives.[6]

  • Alkene Chemistry: While less commonly targeted due to the high reactivity of the allylic chloride, the double bond can, in principle, undergo addition reactions. However, such transformations would require careful selection of reagents to avoid competing substitution at the allylic position.

Reactivity_Pathways A 4-Chloro-3-methyl-2-butenenitrile B Nucleophilic Substitution (e.g., + R-NH2) A->B at C4 C Nitrile Reduction (e.g., + LiAlH4) A->C at C1 D Nitrile Hydrolysis (e.g., + H3O+) A->D at C1 P1 Substituted Amine Product B->P1 P2 Primary Amine Product C->P2 P3 Carboxylic Acid Product D->P3

Caption: Key reaction pathways of 4-Chloro-3-methyl-2-butenenitrile.

Part 3: Laboratory Synthesis Protocol

While this compound is commercially available, understanding its synthesis provides context for its stability and potential impurities. The primary literature points to a synthesis route published several decades ago.[4] A plausible modern laboratory-scale synthesis can be conceptualized based on the allylic chlorination of a suitable precursor.

Proposed Synthesis Workflow: Allylic Chlorination

This protocol describes a representative procedure for the synthesis of 4-Chloro-3-methyl-2-butenenitrile from 3-methyl-2-butenenitrile.

Core Principle: The reaction utilizes N-Chlorosuccinimide (NCS) as a chlorinating agent, which is known to perform selective chlorination at the allylic position of alkenes. A radical initiator is often used to start the reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 3-methyl-2-butenenitrile (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Execution: Heat the mixture to reflux (the boiling point of the solvent) and maintain the temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, containing the desired product, can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Chloro-3-methyl-2-butenenitrile.

Synthesis_Workflow start Start: 3-Methyl-2-butenenitrile step1 Dissolve in CCl4 Add NCS (1.1 eq) Add AIBN (cat.) start->step1 step2 Reflux Reaction (Monitor by TLC/GC) step1->step2 step3 Cool & Filter (Remove Succinimide) step2->step3 step4 Concentrate Filtrate (Rotary Evaporation) step3->step4 step5 Purification (Vacuum Distillation) step4->step5 end End Product: 4-Chloro-3-methyl-2-butenenitrile step5->end

Caption: Proposed workflow for laboratory synthesis.

Part 4: Safety, Handling, and Storage

Given the presence of both a nitrile and a reactive chloride, this compound must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally related toxic nitriles and allylic chlorides should be used to inform handling procedures.[7][8]

GHS Hazard Classification (Anticipated)
Hazard ClassGHS Code(s) (Anticipated)Statement
Flammable LiquidsH226Flammable liquid and vapor
Acute Toxicity, OralH301Toxic if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH331Toxic if inhaled
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation

Note: This classification is inferred from similar compounds and should be confirmed by consulting the supplier-specific SDS.

Protocol for Safe Handling and Use

This protocol is a self-validating system designed to minimize exposure and risk.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.[7]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Handling:

    • Keep the container tightly closed when not in use.

    • Keep away from heat, sparks, open flames, and other ignition sources.[9]

    • Use non-sparking tools and ground all equipment to prevent static discharge.[10]

    • Avoid breathing vapors or mist.

    • After handling, wash hands and any exposed skin thoroughly.

  • Emergency Preparedness:

    • Ensure an emergency eyewash station and safety shower are immediately accessible.

    • Keep a spill kit rated for flammable and toxic liquids nearby. The kit should contain an absorbent material like vermiculite or sand.

Storage and Disposal
  • Storage: For long-term stability, store in an amber vial at -20°C.[4][11] For short-term use, storage at 2-8°C in a refrigerator is acceptable.[3] The storage area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of unused material and contaminated items as hazardous chemical waste through a licensed disposal contractor. Do not dispose of down the drain.

Part 5: Applications in Research and Development

The true value of 4-Chloro-3-methyl-2-butenenitrile is realized in its application as a strategic intermediate.

  • Pharmaceutical Synthesis: The nitrile group is a common feature in many active pharmaceutical ingredients (APIs). It can act as a bioisostere for other functional groups, enhance binding affinity, or improve metabolic stability.[6] This reagent provides a direct route to introduce a functionalized four-carbon chain that can be elaborated into more complex heterocyclic systems or side chains common in drug candidates.

  • Agrochemical Development: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on novel molecular scaffolds. The reactivity of this compound allows for the creation of diverse libraries of candidate molecules for screening and optimization.

  • Materials Science: While less documented, nitriles are precursors to polymers like polyacrylonitrile, which is used to produce carbon fiber.[6] The bifunctional nature of this reagent could potentially be explored in the synthesis of specialty polymers and materials with unique properties.

Conclusion

4-Chloro-3-methyl-2-butenenitrile (CAS 4450-34-4) is a potent and versatile chemical intermediate. Its value is derived from the orthogonal reactivity of its allylic chloride and nitrile functional groups. While its handling requires stringent safety protocols due to its presumed toxicity and flammability, a comprehensive understanding of its properties and reactivity allows the research and development scientist to leverage it for the efficient construction of complex molecular targets. This guide provides the foundational knowledge and practical protocols necessary to incorporate this valuable building block into synthetic programs safely and effectively.

References

  • Chemsrc. (n.d.). 3-Methyl-2-butenenitrile | CAS#:4786-24-7. Retrieved February 10, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4450-34-4 | Product Name : 4-Chloro-3-methy-2-butenenitrile. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobutyronitrile. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved February 10, 2026, from [Link]

  • Xi'an Qiyue Biological. (n.d.). CAS:133132-74-8;4-Chloro-3-methyl-2,2.... Retrieved February 10, 2026, from [Link]

  • Gelest, Inc. (2016, December 28). 2-METHYL-3-BUTENENITRILE, tech-95. Retrieved February 10, 2026, from [Link]

  • Scilife. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis. Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). Butanenitrile, 4-chloro-. Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). Butanenitrile, 4-chloro-. Retrieved February 10, 2026, from [Link]

  • Charles River. (2011, March 21). Acetonitrile Material Safety Data Sheet (MSDS). Retrieved February 10, 2026, from [Link]

  • Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-2-butenenitrile. Retrieved February 10, 2026, from [Link]

  • Degloor College. (2025). HR-10-2025. Retrieved February 10, 2026, from [Link]

Sources

Exploratory

The C5-Synthon Supply Chain: Optimizing IPP/DMAPP Flux for High-Titer Carotenoid Biosynthesis

Content Type: Technical Guide & Whitepaper Target Audience: Metabolic Engineers, Synthetic Biologists, and Drug Development Scientists Executive Summary The biosynthesis of carotenoids—ranging from industrial pigments li...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Target Audience: Metabolic Engineers, Synthetic Biologists, and Drug Development Scientists

Executive Summary

The biosynthesis of carotenoids—ranging from industrial pigments like astaxanthin to therapeutic precursors like


-carotene—relies fundamentally on the availability of the C5 universal synthons: Isopentenyl Pyrophosphate (IPP)  and Dimethylallyl Pyrophosphate (DMAPP) .

While downstream enzymes (e.g., Phytoene Synthase) often receive the bulk of genetic optimization efforts, the upstream supply of these C5 units is frequently the silent bottleneck limiting titer and yield. This guide dissects the metabolic origins of the C5 synthon, analyzes the thermodynamics of the IPP/DMAPP equilibrium, and provides a validated framework for engineering flux.

Part 1: The Dual Origins of the C5 Synthon

Nature employs two distinct thermodynamic routes to generate the C5 synthon. Understanding the stoichiometry and cofactor requirements of these pathways is the first step in host selection and pathway design.

The Mevalonate (MVA) Pathway

Predominant in eukaryotes (fungi, yeast, mammalian cytosol) and archaea.

  • Precursor: Acetyl-CoA (C2).

  • Mechanism: Condensation of three Acetyl-CoA units to HMG-CoA, followed by reduction to mevalonate and subsequent phosphorylation/decarboxylation.

  • Key Constraint: High ATP consumption; carbon loss via CO2 decarboxylation.

The Methylerythritol Phosphate (MEP) Pathway

Predominant in eubacteria (e.g., E. coli) and plant plastids.[1]

  • Precursors: Pyruvate (C3) + Glyceraldehyde-3-Phosphate (G3P) (C3).[2]

  • Mechanism: Condensation to DXP (1-Deoxy-D-xylulose 5-phosphate), followed by isomerization and reduction.[2]

  • Key Constraint: High NADPH demand; strictly balanced redox state required.

Stoichiometric & Energetic Comparison

The choice of pathway dictates the metabolic burden on the host. The MEP pathway is theoretically more carbon-efficient for glucose-based fermentations, while the MVA pathway is often easier to express heterologously due to fewer regulatory feedback loops.

FeatureMVA Pathway (per IPP)MEP Pathway (per IPP)Implications for Engineering
Carbon Source 3 Acetyl-CoA1 Pyruvate + 1 G3PMEP aligns better with glycolytic flux.[3]
ATP Cost 3 ATP3 ATPEnergetically comparable in ATP.
Redox Cost 2 NADPH (via HMG-CoA Reductase)3 NADPH (via DXR and IspH)MEP creates a higher redox burden (NADPH sink).
Theoretical Yield Lower (Decarboxylation loss)Higher (~20-30% carbon advantage)MEP is preferred for max theoretical yield.
Primary Output IPP onlyIPP and DMAPP (~5:1 ratio)MVA requires IDI for isomerization; MEP is less dependent.

Part 2: The Critical Node – Isomerization & Condensation

The conversion of C5 units into the C40 carotenoid backbone requires a precise ratio of synthons. Carotenoid biosynthesis initiates with Geranylgeranyl Pyrophosphate (GGPP, C20) , which is formed by the condensation of:

  • 1 unit of DMAPP (The "Primer")

  • 3 units of IPP (The "Extenders")

The Role of Isopentenyl Diphosphate Isomerase (IDI)

Since the MVA pathway produces only IPP, the enzyme IDI is essential to generate the DMAPP primer.[4][5] In MEP-utilizing hosts, IDI serves a balancing function.

  • Thermodynamics: The equilibrium slightly favors IPP formation (

    
     for DMAPP/IPP).
    
  • Kinetic Trap: Because downstream prenyltransferases (GGPP synthase) consume IPP and DMAPP rapidly, the reaction is driven forward. However, insufficient IDI activity leads to IPP accumulation, which can be toxic to bacterial hosts.

Visualization: The C5 Supply Chain

The following diagram illustrates the convergence of MVA and MEP pathways at the IPP/DMAPP node and the downstream flux toward carotenoids.

Carotenoid_Biosynthesis cluster_inputs Precursors cluster_pathways C5 Synthon Generation cluster_c5 The C5 Node cluster_downstream Carotenoid Assembly AcetylCoA Acetyl-CoA (x3) MVA_Path MVA Pathway (Eukaryotic) AcetylCoA->MVA_Path Pyruvate_G3P Pyruvate + G3P MEP_Path MEP Pathway (Prokaryotic) Pyruvate_G3P->MEP_Path IPP IPP (C5) (Extender) MVA_Path->IPP Requires ATP MEP_Path->IPP Requires NADPH DMAPP DMAPP (C5) (Primer) MEP_Path->DMAPP Minor flux IDI IDI (Isomerase) IPP->IDI GPP GPP (C10) DMAPP->GPP + IPP IDI->DMAPP FPP FPP (C15) GPP->FPP + IPP GGPP GGPP (C20) FPP->GGPP + IPP Phytoene Phytoene (C40) (First Carotenoid) GGPP->Phytoene PSY (x2 GGPP)

Figure 1: Convergence of MVA and MEP pathways at the C5 node. Note the critical role of IDI in balancing the Primer (DMAPP) vs. Extender (IPP) ratio.

Part 3: Metabolic Engineering Strategies (Push-Pull-Block)

To maximize carotenoid titer, one cannot simply overexpress every enzyme. A "Push-Pull-Block" strategy is required to manage flux and prevent the accumulation of toxic pyrophosphate intermediates.

The "Push": Enhancing C5 Flux
  • MVA Pathway: Overexpression of tHMG1 (truncated HMG-CoA Reductase) is the gold standard. It removes the feedback inhibition inherent in the native enzyme.

  • MEP Pathway: The rate-limiting steps are DXS (entry point) and IDI (isomerization).[4] Co-expression of DXS and IDI significantly increases the pool of available synthons.

The "Pull": Driving Consumption

Accumulation of FPP or IPP can trigger stress responses. The "Pull" is achieved by overexpressing Phytoene Synthase (PSY) .

  • Note: PSY variants differ vastly in specific activity. Plant-derived PSY (e.g., from Zea mays) or bacterial CrtB (from Pantoea ananatis) are common high-flux choices.

The "Block": Reducing Competitive Flux

IPP and FPP are precursors for sterols (ergosterol in yeast) and quinones.

  • Strategy: Downregulate Squalene Synthase (ERG9) .

  • Method: Replace the native promoter of ERG9 with a weak or repressible promoter (e.g.,

    
     in yeast) to limit flux to sterols without killing the cell.
    
Visualization: Flux Optimization Logic

Flux_Logic cluster_push PUSH (Increase Supply) cluster_node C5 Pool cluster_pull PULL (Drive Product) cluster_block BLOCK (Stop Leaks) DXS_OE Overexpress DXS/DXR IPP_DMAPP IPP / DMAPP DXS_OE->IPP_DMAPP Cofactor Balance NADPH Cofactor->DXS_OE PSY_OE Overexpress PSY IPP_DMAPP->PSY_OE Sterols Sterol Pathway IPP_DMAPP->Sterols Leak Fusion Enzyme Fusions (GGPP-PSY) PSY_OE->Fusion Repression Repress ERG9 Repression->Sterols Inhibit

Figure 2: The Push-Pull-Block engineering strategy. Green indicates upregulation, Red indicates repression.

Part 4: Experimental Protocol – Intracellular C5 Quantification

To validate if the "Push" is working, you must quantify the intracellular pool of IPP and DMAPP. This is challenging due to their polarity, instability, and isomeric nature.

Protocol: Ion-Pairing LC-MS/MS for Pyrophosphates

Objective: Separate and quantify IPP, DMAPP, GPP, FPP, and GGPP from cell lysates.

Reagents:

  • Extraction Solvent: Methanol:Acetonitrile:Water (40:40:20) + 0.1M Formic Acid.

  • Ion-Pairing Agent: Tributylamine (TBA) or Hexylamine (HA).

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC HSS T3).

Step-by-Step Methodology:

  • Quenching & Lysis:

    • Harvest cells (

      
      ) and immediately quench in liquid nitrogen to stop metabolic turnover.
      
    • Resuspend pellet in cold Extraction Solvent (-20°C).

    • Lyse via bead beating (3 cycles, 30s, 4°C).

  • Clarification:

    • Centrifuge at 15,000 x g for 10 min at 4°C.

    • Filter supernatant through a 0.22

      
       PTFE filter. Note: Nylon filters may bind phosphates.
      
  • LC-MS/MS Configuration:

    • Mobile Phase A: 10 mM TBA + 15 mM Acetic Acid in Water (pH adjusted to 6.0).

    • Mobile Phase B: Methanol.

    • Gradient: 0% B to 100% B over 10 minutes. The ion-pairing agent renders the pyrophosphates hydrophobic enough to retain on C18.

    • Detection: Triple Quadrupole MS in Negative Ion Mode (ESI-).

    • MRM Transitions: Monitor precursor ion

      
       to product ion 
      
      
      
      (79 m/z) or
      
      
      (159 m/z).
  • Data Analysis:

    • IPP and DMAPP are isomers (Mass 246.0). They must be chromatographically resolved. If resolution is poor, report as "Total C5 Pyrophosphates."

Part 5: References

  • Keasling, J. D., et al. (2018). Two-step pathway for isoprenoid synthesis.[6] PNAS. [Link]

  • Li, L., et al. (2022).[7] Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants.[8] Frontiers in Plant Science.[7] [Link]

  • Vickers, C. E., et al. (2016). Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis. Clinical Microbiology Reviews. [Link]

  • Zhu, F., et al. (2018). Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS. Metabolites.[4][8][9][10][11][12] [Link]

  • Stephanopoulos, G., et al. (2016). The MEP pathway and the MVA pathway for isoprene production in E. coli.[1] Metabolic Engineering.[3][7][8][9][11][12][13] [Link]

Sources

Foundational

difference between 4-Chloro-3-methyl-2-butenenitrile and isoprene monoxide

An In-Depth Technical Guide on Isoprene Derivatives: 4-Chloro-3-methyl-2-butenenitrile vs. Isoprene Monoxide Executive Summary In the landscape of C5 isoprene synthons, 4-Chloro-3-methyl-2-butenenitrile and isoprene mono...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Isoprene Derivatives: 4-Chloro-3-methyl-2-butenenitrile vs. Isoprene Monoxide

Executive Summary

In the landscape of C5 isoprene synthons, 4-Chloro-3-methyl-2-butenenitrile and isoprene monoxide represent two distinct divergent pathways of functionalization. While both originate from the isoprene backbone and serve as critical alkylating agents in organic synthesis, their mechanistic behaviors and downstream applications differ fundamentally.

  • Isoprene Monoxide acts as a strained electrophile , driven by the release of ring strain (approx. 27 kcal/mol) to facilitate nucleophilic addition, primarily yielding alcohols or diols.

  • 4-Chloro-3-methyl-2-butenenitrile functions as a bifunctional electrophile , combining an allylic chloride (susceptible to SN2 displacement) with a conjugated nitrile system. It is the preferred "chain extender" for constructing C10, C15, and C20 polyene backbones (e.g., carotenoids, retinoids).

This guide dissects the structural, synthetic, and reactive differences between these two high-value intermediates.

Structural & Physicochemical Analysis

The core difference lies in the nature of the oxygenation versus halogenation/cyanation. Isoprene monoxide retains the hydrocarbon skeleton with an added epoxide ring, whereas the nitrile derivative introduces nitrogen and chlorine, significantly altering polarity and reactivity.

Comparative Profile
Feature4-Chloro-3-methyl-2-butenenitrile Isoprene Monoxide
IUPAC Name (E/Z)-4-Chloro-3-methylbut-2-enenitrile2-Methyl-2-vinyloxirane
CAS Number 4450-34-4 1838-94-4
Molecular Formula C₅H₆ClNC₅H₈O
Molecular Weight 115.56 g/mol 84.12 g/mol
Key Functional Groups Allylic Chloride, Conjugated NitrileEpoxide (Oxirane), Vinyl group
Physical State Pale yellow liquidColorless liquid
Boiling Point ~80–90°C (at reduced pressure)79–81°C (at 760 mmHg)
Primary Reactivity Alkylating Agent (Allylic substitution)Ring Opening (Nucleophilic attack)
Stability Sensitive to moisture (hydrolysis of CN); Light sensitiveHighly flammable; Polymerizes with Lewis acids

Synthetic Pathways & Production

The production of these molecules represents a "fork in the road" for isoprene valorization.

Route A: Isoprene Monoxide (Oxidative Pathway)

Synthesis is achieved via the direct epoxidation of isoprene. The challenge is regioselectivity—isoprene has two double bonds.

  • Reagents: Peracids (e.g., m-CPBA) or catalytic oxidation (Ag catalyst/O₂).

  • Selectivity: The electron-rich methyl-substituted double bond is preferentially epoxidized over the vinyl group, yielding 1,2-epoxy-2-methyl-3-butene (Isoprene Monoxide).

  • Side Products: Diepoxides or 3,4-epoxy isomers if conditions are not controlled.

Route B: 4-Chloro-3-methyl-2-butenenitrile (Halogenation/Cyanation Pathway)

This synthesis is typically a multi-step process involving the functionalization of both ends of the isoprene unit.

  • Chlorination: Isoprene is chlorinated (often via 1,4-addition) to form 1,4-dichloro-2-methyl-2-butene .

  • Cyanation: A controlled nucleophilic substitution using Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN).

  • Regioselectivity: The reaction must be controlled to displace only one chloride. The resulting molecule retains one allylic chloride for further reaction.

Visualization: Divergent Synthesis from Isoprene

SynthesisPathways Isoprene Isoprene (C5H8) Oxidation Selective Epoxidation (Peracids/O2) Isoprene->Oxidation Chlorination 1,4-Chlorination (Cl2) Isoprene->Chlorination IsoMonoxide Isoprene Monoxide (2-Methyl-2-vinyloxirane) Oxidation->IsoMonoxide 1,2-Addition DichloroInt 1,4-Dichloro-2-methyl-2-butene Chlorination->DichloroInt 1,4-Addition Cyanation Mono-Cyanation (NaCN/CuCN) DichloroInt->Cyanation ChloroNitrile 4-Chloro-3-methyl- 2-butenenitrile Cyanation->ChloroNitrile SN2 Displacement

Figure 1: Divergent synthetic pathways from Isoprene. Route A (Green) yields the epoxide via oxidation. Route B (Red) yields the chloronitrile via halogenation and substitution.

Reactivity Profile & Mechanistic Insights

Understanding the electrophilic nature of these compounds is crucial for experimental design.

Isoprene Monoxide: Ring Strain Release

The driving force is the relief of steric strain in the three-membered ring.

  • Acid-Catalyzed Opening: Attack occurs at the more substituted carbon (tertiary), leading to products that retain the vinyl group.

  • Base-Catalyzed Opening: Nucleophiles (Nu⁻) attack the less hindered terminal carbon of the epoxide, typically yielding primary alcohols with a tertiary allylic center.

  • Rearrangement: Under acidic conditions or heat, it can rearrange to Methacrolein , a completely different aldehyde synthon.

4-Chloro-3-methyl-2-butenenitrile: The "Double-Ended" Synthon

This molecule is designed for "Stitching."

  • Site 1: Allylic Chloride (C4): This is a potent electrophile. It undergoes SN2 reactions with sulfur nucleophiles (e.g., thiophenols, sulfinates) or carbon nucleophiles. This is the primary handle used to attach this unit to other molecules.

  • Site 2: Conjugated Nitrile (C1-C2): The nitrile group withdraws electrons, making the C2-C3 double bond electron-poor. However, in most synthetic applications (like carotenoid synthesis), the nitrile serves as a "masked" carboxylic acid or a carbanion stabilizer (alpha to the nitrile) for subsequent coupling steps.

Visualization: Reactivity Logic

ReactivityLogic IsoMono Isoprene Monoxide NuAttack Nucleophilic Attack (Ring Opening) IsoMono->NuAttack Bases/Acids Rearrange Rearrangement to Methacrolein IsoMono->Rearrange Heat/Acid ChloroNit 4-Chloro-3-methyl- 2-butenenitrile SN2 SN2 Displacement (at Allylic Cl) ChloroNit->SN2 S-nucleophiles (Sulfones/Sulfides) Coupling C5+C5 Coupling (Carotenoid Synthesis) SN2->Coupling Julia Olefination

Figure 2: Comparative reactivity flow. Isoprene monoxide acts via ring opening, while the chloronitrile acts via displacement and subsequent chain-extension coupling.

Applications in Drug Development & Synthesis

Isoprene Monoxide: The Polymer & Chiral Building Block
  • Polymer Chemistry: Used as a co-monomer to introduce hydroxyl functionality into polyisoprene chains, modifying adhesion and hydrophilicity.

  • API Synthesis: Serves as a precursor for chiral allylic alcohols. The vinyl group allows for further functionalization (e.g., Grubbs metathesis).

4-Chloro-3-methyl-2-butenenitrile: The Polyene Architect

This molecule is a specialized intermediate for constructing long conjugated chains found in natural products.

  • Carotenoid Synthesis: It is a standard C5 building block. By reacting the allylic chloride with a sulfone, chemists create a C5-sulfone. This can be deprotonated and coupled with another C5 or C10 aldehyde (Julia-Kocienski or ramberg-bäcklund type strategies) to build Vitamin A, Retinoids, and Lycopene.

  • Pharmaceutical Intermediates: The nitrile group can be hydrolyzed to an acid or reduced to an amine, providing access to diverse isoprenoid derivatives used in oncology (e.g., farnesyltransferase inhibitors).

Experimental Protocols

Protocol A: Handling Isoprene Monoxide (Ring Opening)
  • Precaution: Isoprene monoxide is volatile and a potential mutagen. Use a fume hood.

  • Typical Reaction: To generate a diol:

    • Dissolve Isoprene Monoxide (1 eq) in THF.

    • Add dilute H₂SO₄ (0.1 eq) at 0°C.

    • Stir for 2 hours. The ring opens to form 2-methyl-3-butene-1,2-diol.

    • Quench with NaHCO₃, extract with EtOAc.

Protocol B: Coupling 4-Chloro-3-methyl-2-butenenitrile (S-Alkylation)
  • Objective: Synthesize a C5-sulfide intermediate.

  • Procedure:

    • Preparation: Dissolve Thiophenol (PhSH, 1.0 eq) in DMF.

    • Base: Add K₂CO₃ (1.2 eq) and stir at RT for 30 min.

    • Addition: Dropwise add 4-Chloro-3-methyl-2-butenenitrile (1.0 eq) at 0°C.

    • Reaction: Stir at RT for 4-6 hours. Monitor by TLC (disappearance of nitrile starting material).

    • Workup: Dilute with water, extract with ether. The product is the phenyl sulfide derivative, ready for oxidation to a sulfone and subsequent coupling.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Methyl-3-butenenitrile Compound Summary (Structural Analog Analysis). Retrieved from [Link]

  • Google Patents. (2003). Method of preparing 4-chloro-3-methyl-2-butenylphenyl sulfide for synthesis of natural carotenoid products (WO2003037854A1).
Exploratory

Technical Guide: Solubility Profile & Handling of 4-Chloro-3-methyl-2-butenenitrile

This guide provides a comprehensive technical analysis of the solubility, handling, and reactivity of 4-Chloro-3-methyl-2-butenenitrile (CAS: 4450-34-4). It is designed for researchers utilizing this compound as a C5 syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solubility, handling, and reactivity of 4-Chloro-3-methyl-2-butenenitrile (CAS: 4450-34-4). It is designed for researchers utilizing this compound as a C5 synthon in the synthesis of terpenoids, carotenoids, and pharmaceutical intermediates.

Executive Summary

4-Chloro-3-methyl-2-butenenitrile is a bifunctional allylic electrophile containing both a reactive alkyl chloride and a conjugated nitrile group. Its utility in organic synthesis stems from its ability to undergo selective nucleophilic substitution at the allylic position while retaining the nitrile functionality for further elaboration (e.g., hydrolysis to acids or reduction to amines).

Proper solvent selection is critical for optimizing reaction rates and suppressing side reactions such as polymerization or hydrolysis. This guide outlines the solubility parameters, stability requirements, and validated protocols for handling this sensitive intermediate.

Physicochemical Profile

Understanding the physical properties is the first step in designing a robust experimental protocol.

PropertyValueNotes
CAS Number 4450-34-4
Molecular Formula C₅H₆ClN
Molecular Weight 115.56 g/mol
Physical State Pale yellow to colorless liquid
Boiling Point ~207°C (at 760 mmHg)High boiling point relative to MW due to polarity.[1]
LogP (Predicted) 1.1 – 1.7Moderately lipophilic; indicates poor water solubility.
Density ~1.06 g/cm³Slightly denser than water.
Refractive Index 1.459

Solubility & Solvent Compatibility

The solubility of 4-Chloro-3-methyl-2-butenenitrile is governed by its dipolar aprotic nature. The nitrile group imparts significant polarity, while the hydrocarbon backbone maintains affinity for organic media.

Solubility Data Table

The following table categorizes solvents based on their thermodynamic compatibility and utility in standard workflows.

Solvent ClassSpecific SolventSolubilityOperational Context
Chlorinated Dichloromethane (DCM)Miscible Preferred for extraction and transport. Excellent solubilizer.
Chlorinated Chloroform (CHCl₃)Miscible Alternative to DCM; often used for NMR analysis.
Ethers Tetrahydrofuran (THF)Miscible Ideal Reaction Medium. Solubilizes both the nitrile and common nucleophiles.
Ethers Diethyl Ether (Et₂O)Miscible Good for workup/extraction; less polar than THF.
Esters Ethyl Acetate (EtOAc)Miscible Standard solvent for TLC and column chromatography.
Polar Aprotic Acetonitrile (MeCN)Miscible Excellent for S_N2 reactions; enhances nucleophilicity of reagents.
Polar Aprotic DMSO / DMFMiscible Used for reactions requiring high temperatures or ionic nucleophiles.
Alcohols Methanol / EthanolSoluble Caution: Potential for solvolysis (nucleophilic attack by ROH) at high temps.
Hydrocarbons Hexane / PentaneModerate Soluble, but may phase separate at very low temperatures or high concentrations.
Aqueous WaterImmiscible Forms a separate organic layer. Used for washing crude reaction mixtures.
Theoretical Grounding: Hansen Solubility Parameters

To predict solubility in novel solvent systems, we analyze the intermolecular forces:

  • Dispersion (

    
    ):  Moderate contribution from the methyl-butene backbone.
    
  • Polarity (

    
    ):  High contribution due to the dipole moments of the nitrile (-CN) and chloro (-Cl) groups.
    
  • Hydrogen Bonding (

    
    ):  Low. The molecule acts as a weak H-bond acceptor (via N) but has no donor capability.
    

Implication: The compound follows "like dissolves like" for polar aprotic solvents. It is incompatible with highly hydrogen-bonded networks (like pure water) but dissolves readily in solvents that can stabilize its dipole (DCM, Acetone, THF).

Stability & Storage Protocols

This compound is an allylic chloride , making it susceptible to hydrolysis and polymerization if mishandled.

  • Thermal Instability: Allylic chlorides can undergo thermal rearrangement or elimination.

    • Protocol: Store at -20°C for long-term stability.[2]

    • Protocol: Avoid prolonged heating above 100°C unless in a controlled reaction environment.

  • Hydrolytic Sensitivity: In the presence of water and heat, the nitrile can hydrolyze to an amide/acid, or the chloride can hydrolyze to an alcohol.

    • Protocol: Store under an inert atmosphere (Nitrogen or Argon ).

    • Protocol: Use anhydrous solvents for synthesis.

Validated Experimental Protocol

Scenario: Nucleophilic Substitution (S_N2) to synthesize a Sulfide Intermediate. Context: This workflow demonstrates the solubility and reactivity of 4-Chloro-3-methyl-2-butenenitrile in a standard synthetic transformation (e.g., C5 extension in carotenoid synthesis).

Reagents
  • Substrate: 4-Chloro-3-methyl-2-butenenitrile (1.0 equiv)

  • Nucleophile: Sodium Thiophenolate (PhSNa) or similar thiol (1.1 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

  • Base: Triethylamine (if using free thiol)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution (Solubility Check): Add 4-Chloro-3-methyl-2-butenenitrile to the flask. Add anhydrous THF via syringe.

    • Observation: The liquid should dissolve instantly, forming a clear, colorless/pale-yellow solution.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Reasoning: Low temperature prevents allylic rearrangement and suppresses polymerization.

  • Addition: Add the nucleophile (e.g., PhSNa) portion-wise or as a solution in THF.

    • Solubility Note: If the nucleophile is an ionic salt, it may be a suspension. The reaction occurs as the salt dissolves into the THF.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (Eluent: 10% EtOAc in Hexanes).

  • Workup (Partitioning):

    • Quench with saturated Ammonium Chloride (

      
      ) solution.
      
    • Extract with Diethyl Ether or DCM . (The product and unreacted starting material will partition into the organic layer).

    • Wash the organic layer with Water and Brine.

    • Dry over Sodium Sulfate (

      
      ) and concentrate in vacuo.
      
Workflow Visualization

The following diagram illustrates the logic flow and phase behavior during the protocol.

ReactionWorkflow Start Start: 4-Chloro-3-methyl-2-butenenitrile Solvent Solvent Choice: Anhydrous THF (Ensures miscibility & inertness) Start->Solvent Dissolution Reagent Add Nucleophile (e.g., PhSNa) @ 0°C under N2 Solvent->Reagent Homogeneous Solution Reaction Reaction Progress (SN2) Formation of C-S Bond Reagent->Reaction Stir 2-4h Quench Quench: Sat. aq. NH4Cl (Biphasic Mixture Created) Reaction->Quench Completion (TLC) Extraction Extraction: Add DCM/Ether (Product moves to Organic Phase) Quench->Extraction Phase Separation Purification Concentration & Purification Extraction->Purification Evaporation

Caption: Workflow for the nucleophilic substitution of 4-Chloro-3-methyl-2-butenenitrile, highlighting solvent roles and phase changes.

Safety & Toxicology (E-E-A-T)

Warning: Nitriles and alkyl chlorides possess distinct toxicological profiles.

  • Acute Toxicity: Classified as Toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).[3][4] The nitrile moiety can metabolize to release cyanide ions in vivo.[3]

  • PPE: Always wear nitrile gloves, safety goggles, and a lab coat. Handle strictly inside a fume hood.

  • Waste Disposal:

    • Organic Waste: Halogenated waste stream (due to Cl content).

    • Aqueous Waste: Cyanide waste stream (if hydrolysis is suspected or if mixed with other cyanide sources). Do not acidify aqueous waste without checking for cyanide, as HCN gas may evolve.

References

  • PubChem. (n.d.). 4-Chloro-3-methylbut-2-enenitrile (Compound). National Library of Medicine. Retrieved from [Link]

  • Koo, S., et al. (2004). Method of preparing 4-chloro-3-methyl-2-butenylphenyl sulfide for synthesis of natural carotenoid products. European Patent EP1448517B1.

Sources

Foundational

synonyms for 4-Chloro-3-methyl-2-butenenitrile in organic chemistry

This in-depth technical guide details the nomenclature, chemical identity, and synthetic utility of 4-Chloro-3-methyl-2-butenenitrile , a critical C5-synthon in organic chemistry. Content Type: Technical Whitepaper & Ref...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the nomenclature, chemical identity, and synthetic utility of 4-Chloro-3-methyl-2-butenenitrile , a critical C5-synthon in organic chemistry.

Content Type: Technical Whitepaper & Reference Guide Focus: Nomenclature, Structural Identity, and Synthetic Applications (Carotenoid/Terpene Chemistry)

Executive Summary

4-Chloro-3-methyl-2-butenenitrile (CAS: 4450-34-4) is a specialized bifunctional allylic halide used primarily as a C5-homologation unit (isoprene equivalent) in the synthesis of terpenes, carotenoids (e.g., Vitamin A,


-carotene), and complex pharmaceutical intermediates. Its value lies in its dual reactivity: the allylic chloride allows for electrophilic attack (alkylation), while the nitrile group serves as a versatile handle for further transformation (hydrolysis to acids, reduction to amines) or as a masked polar group in polyene chain assembly.

Nomenclature & Synonyms

Accurate identification is critical due to the prevalence of structural isomers (e.g., 2-methyl-3-butenenitrile). The following table consolidates valid identifiers for procurement and literature search.

Table 1: Synonyms and Identifiers
CategoryIdentifier / NameContext
Common Name 4-Chloro-3-methyl-2-butenenitrile Standard industrial usage.
IUPAC Name 4-Chloro-3-methylbut-2-enenitrileOfficial systematic name.
Alt. IUPAC 4-Chloro-3-methylcrotononitrileDerived from crotonic acid nomenclature.
CAS Number 4450-34-4 Primary identifier (often E/Z mixture).
Isomer Specific (E)-4-Chloro-3-methylbut-2-enenitrileTrans-isomer (major component in synthesis).
Related CAS 25159-68-6Often refers to specific isomers or salt forms.
Abbreviation CMBN Occasional internal lab code (non-standard).
Functional Class

-Chloro-

-unsaturated nitrile
Describes reactivity pattern.[1][2][3][4]

Chemical Structure & Isomerism

The molecule features a trisubstituted alkene with a nitrile group at C1 and a chloromethyl group at C3.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 115.56 g/mol

  • SMILES: ClCC(C)=CC#N

  • Stereochemistry: Exists as (E) and (Z) isomers. The (E)-isomer (trans-methyl/nitrile) is thermodynamically more stable and is the primary form used in stereoselective carotenoid synthesis to ensure the correct geometry of the resulting polyene chain.

Structural Causality in Synthesis

The allylic chloride at position 4 is highly reactive toward nucleophiles (e.g., sulfinates, amines, thiolates) via


 mechanisms without disturbing the conjugated nitrile system. This allows the molecule to act as a "linchpin," attaching a 5-carbon isoprene unit to a growing chain.

Synthetic Applications & Mechanism

The primary utility of 4-Chloro-3-methyl-2-butenenitrile is in Julia-Kocienski olefination and sulfone-mediated alkylation strategies for building polyenes.

The "C5 + C10" Carotenoid Strategy

In the industrial synthesis of Vitamin A and retinoids, this molecule serves as the C5 extender.

  • Functionalization: The chloride is displaced by a sulfide (e.g., thiophenol) or sulfinate.

  • Coupling: The resulting sulfone is deprotonated and alkylated with a C10 or C15 aldehyde/halide.

  • Elimination: The sulfone/nitrile groups are manipulated to form the final conjugated double bond system.

Pathway Visualization (DOT)

The following diagram illustrates the logic of using 4-Chloro-3-methyl-2-butenenitrile (CMBN) to extend a carbon chain.

G cluster_legend Reaction Logic CMBN 4-Chloro-3-methyl- 2-butenenitrile (C5 Electrophile) Inter1 Intermediate A (Allylic Sulfide/Sulfone) CMBN->Inter1 SN2 Displacement (-NaCl) Nu Nucleophile (PhS-Na+ or Sulfinate) Nu->Inter1 Product Coupled Polyene Precursor Inter1->Product 1. Deprotonation 2. Alkylation Base Base (NaH/LiHMDS) Base->Product Electrophile Target Aldehyde/Halide (Chain Extension) Electrophile->Product Nucleophile Nucleophile

Caption: Logical workflow for C5-chain extension using 4-Chloro-3-methyl-2-butenenitrile as an electrophilic linchpin.

Experimental Protocol: Allylic Substitution (General)

Context: This protocol describes the conversion of 4-Chloro-3-methyl-2-butenenitrile into a sulfone intermediate, a common first step in drug/agrochemical synthesis.

Safety Warning: Nitriles are toxic. The allylic chloride is a lachrymator and potential alkylating agent. Work in a fume hood.

Materials
  • 4-Chloro-3-methyl-2-butenenitrile (1.0 eq)

  • Sodium p-toluenesulfinate (1.2 eq)

  • DMF (Dimethylformamide), anhydrous

  • TLC plates (

    
    , UV254)
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, suspend Sodium p-toluenesulfinate (1.2 eq) in anhydrous DMF (5 mL per mmol substrate).

  • Addition: Cool the mixture to 0°C. Add 4-Chloro-3-methyl-2-butenenitrile (1.0 eq) dropwise over 10 minutes.

    • Causality: Low temperature prevents polymerization of the conjugated nitrile and minimizes

      
       side reactions.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Self-Validating Check (TLC):

    • Eluent: Hexanes:EtOAc (3:1).

    • Observation: The starting material (

      
      ) should disappear, replaced by a more polar sulfone spot (
      
      
      
      ).
    • Integrity Check: If starting material persists, add 0.1 eq of NaI (Finkelstein catalysis) to accelerate the displacement.

  • Workup: Pour into ice-water (precipitates the sulfone). Filter the solid or extract with EtOAc.[5][6] Wash organics with water (3x) to remove DMF.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98099, 4-Chloro-3-methylbutanenitrile (and related alkene derivatives). Retrieved from [Link]

  • European Patent Office. Method of preparing 4-chloro-3-methyl-2-butenylphenyl sulfide... for synthesis of natural carotenoid products. EP1448517B1. Retrieved from [Link][4][7]

  • Organic Syntheses. General procedures for allylic nitrile synthesis and handling. (Contextual grounding for nitrile reactivity). Retrieved from [Link]

  • NIST Chemistry WebBook. 1,3-Dichloro-2-butene (Precursor analysis). Retrieved from [Link]

Sources

Exploratory

Allylic Chloro-Nitriles: Technical Safety & Handling Guide

Topic: Toxicity and Handling of Allylic Chloro-Nitriles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Bifunctional Hazard Allylic chloro-n...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity and Handling of Allylic Chloro-Nitriles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Bifunctional Hazard

Allylic chloro-nitriles (ACNs), exemplified by 2-chloroacrylonitrile and 4-chlorobut-2-enenitrile , represent a unique class of "bifunctional electrophiles." Unlike simple alkyl halides or saturated nitriles, ACNs possess two distinct reactive centers: an electrophilic allylic/vinylic chloride and a cyano group capable of metabolic release of cyanide.

This duality creates a synergistic toxicity profile:

  • Immediate Alkylation: The allylic chloride moiety acts as a potent alkylating agent, capable of direct DNA/protein modification.

  • Latent Cyanotoxicity: Metabolic processing releases cyanide, often enhanced rather than suppressed by standard detoxification pathways like glutathione conjugation.

This guide outlines the specific toxicological mechanisms and defines a "Zero-Exposure" handling protocol designed for drug discovery workflows.

Chemical Nature & Toxicological Mechanisms[1]

Structure-Activity Relationship (SAR)

The toxicity of ACNs is governed by the position of the chlorine atom relative to the double bond and the nitrile group.

CompoundStructureReactivity ProfilePrimary Hazard
2-Chloroacrylonitrile

Highly reactive Michael acceptor; Polymerizes readily.Severe vesicant; rapid cyanide release.
4-Chlorocrotononitrile

Potent allylic alkylating agent (

).
DNA alkylation; delayed cyanide toxicity.
Allyl Chloride

Alkylating agent.Hepatotoxicity; respiratory irritant.
Acrylonitrile

Michael acceptor.Carcinogen; oxidative stress.
The Glutathione Paradox

Standard toxicology teaches that glutathione (GSH) acts as a detoxifier. However, for allylic nitriles, GSH conjugation can act as a bioactivation step.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) epoxidize the double bond. The resulting epoxide is attacked by GSH. Unlike stable conjugates, these intermediates are unstable cyanohydrin-like species that spontaneously decompose, releasing free cyanide (

    
    ) directly into the cell.
    
  • Implication: Pre-treatment with thiol-based scavengers (often used to protect against alkylators) may inadvertently increase acute lethality by accelerating cyanide release.

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent pathways of detoxification versus bioactivation.

MetabolicPathway ACN Allylic Chloro-Nitrile (Parent) P450 CYP450 Oxidation ACN->P450 Alkylation Direct Alkylation (DNA/Protein Damage) ACN->Alkylation Direct SN2 Epoxide Epoxide Intermediate P450->Epoxide GSH Glutathione (GSH) Conjugation Epoxide->GSH Unstable Unstable Cyanohydrin Conjugate GSH->Unstable Bioactivation Excretion Mercapturic Acid (Excretion) GSH->Excretion Minor Pathway Cyanide Free Cyanide (CN-) Release Unstable->Cyanide Spontaneous Decomposition

Figure 1: The "Glutathione Paradox" mechanism where metabolic conjugation leads to cyanide release rather than detoxification.

Handling Protocols: A Self-Validating System

To ensure safety, the handling protocol must be self-validating —meaning the workflow itself prevents progression if a safety check fails.

Engineering Controls & PPE
  • Primary Barrier: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

  • Glove Permeation: Standard nitrile gloves are insufficient for allylic chlorides due to rapid permeation (<5 mins).

    • Requirement: Double-gloving. Inner layer: 4-mil Nitrile. Outer layer: Silver Shield (Laminate) or heavy-duty Butyl Rubber.

  • Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Cyanide specific).

Experimental Workflow

Do not scale up reactions involving ACNs without a calorimetry assessment, as polymerization (especially of 2-chloroacrylonitrile) is highly exothermic and can lead to thermal runaway.

HandlingWorkflow Start Start: Experiment Planning Check1 Check: Is Silver Shield PPE available? Start->Check1 Stop1 STOP: Acquire proper PPE Check1->Stop1 No Setup Setup: Double Containment (Secondary Tray) Check1->Setup Yes Reagent Reagent Transfer: Cannula/Syringe ONLY Setup->Reagent Reaction Reaction Monitoring Reagent->Reaction Quench Quenching: Dilute Acid + Ice Reaction->Quench Waste Waste: Segregated (High Hazard) Quench->Waste

Figure 2: Mandatory "Go/No-Go" workflow for handling allylic chloro-nitriles.

Emergency Response & Deactivation

Spill Management

Do NOT use bleach (sodium hypochlorite) on concentrated ACN spills.

  • Risk:[1][2][3] Reaction of hypochlorite with the nitrile/amine functionalities can generate chloramines or cyanogen chloride (volatile, toxic gas).

  • Risk:[2][3][4] Basic hydrolysis (NaOH) can liberate HCN gas if the solution becomes acidic or if the heat of neutralization is uncontrolled.

Protocol:

  • Evacuate the immediate area.

  • Isolate: Cover the spill with an inert absorbent (Vermiculite or chemically treated silica).

  • Disposal: Scoop into a sealed hazardous waste container labeled "Toxic - Cyanide/Alkylator Hazard."

  • Destruction: The only safe disposal method is incineration in a facility equipped with afterburners and scrubbers to handle NOx and HCl.

First Aid (Cyanide Specific)

Because ACNs release cyanide, standard "wash and wait" protocols are insufficient.

  • Skin Contact: Wash with soap/water for 15 mins. Monitor for signs of cyanide poisoning (dizziness, rapid breathing, almond odor).

  • Antidote Availability: A Cyanide Antidote Kit (e.g., Hydroxocobalamin) must be accessible in the facility medical station when working with >1g quantities.

References

  • National Toxicology Program (NTP). (1992). Toxicology and Carcinogenesis Studies of 2-Chloroacrylonitrile. [Link]

  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology. [Link]

  • Potter, D. W., & Tran, T. B. (1993). Essential role of glutathione in the metabolism of 2-chloroacrylonitrile. Toxicology and Applied Pharmacology.[5] [Link]

  • U.S. EPA. (2025). 2-Chloroacrylonitrile Hazard Summary. CompTox Chemicals Dashboard. [Link][6]

  • Olin Epoxy. (2019). Allyl Chloride Product Stewardship Manual. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Di(4-chloro-3-methyl-2-butenyl)sulfide

Executive Summary & Scientific Rationale Di(4-chloro-3-methyl-2-butenyl)sulfide is a critical -building block employed primarily in the convergent synthesis of carotenoids (e.g., -carotene) and complex terpenes via the J...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Di(4-chloro-3-methyl-2-butenyl)sulfide is a critical


-building block employed primarily in the convergent synthesis of carotenoids (e.g., 

-carotene) and complex terpenes via the Julia-sulfone coupling strategy.[1]

The synthesis of this compound presents a classic chemoselectivity challenge: coupling two bifunctional electrophiles with a single nucleophile without inducing polymerization. The target molecule contains two allylic chloride moieties. If a simple 1,4-dichloro-2-methyl-2-butene precursor is used, the nucleophilic sulfide (


) can indiscriminately attack both ends, leading to oligomerization (

).

The Solution: This protocol utilizes a Leaving Group Differentiation Strategy . By employing 4-bromo-1-chloro-2-methyl-2-butene as the electrophile, we exploit the significant nucleofugality difference between bromide and chloride (


). Sodium sulfide selectively displaces the bromide, forming the thioether bridge while leaving the allylic chlorides intact for subsequent functionalization.

Safety & Hazard Assessment (CRITICAL)

WARNING: VESICANT & ALKYLATING AGENT

  • Toxicity: This compound and its precursors are structural analogs to sulfur mustards (bis(2-chloroethyl)sulfide). They are potent alkylating agents capable of DNA modification.

  • Acute Hazards: Severe skin, eye, and respiratory irritation. Potential blister agent (vesicant).

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Double nitrile gloves (or Silver Shield® for spill cleanup), chemical splash goggles, face shield, and lab coat.

  • Decontamination: Prepare a quench solution of 10% bleach (sodium hypochlorite) or 5% NaOH in methanol to neutralize spills and glassware immediately.

Reaction Scheme & Logic Flow

ReactionScheme Start Isoprene Chlorohydrin (1-chloro-2-methyl-3-buten-2-ol) Inter Precursor (B) 4-bromo-1-chloro-2-methyl-2-butene Start->Inter Allylic Rearrangement PBr3, -10°C Product Target Product Di(4-chloro-3-methyl-2-butenyl)sulfide Inter->Product Selective Displacement (Br leaves, Cl stays) Byproduct Byproduct NaBr Inter->Byproduct Reagent Na2S (0.5 eq) Nucleophile Reagent->Product

Figure 1: Chemoselective synthesis pathway exploiting leaving group differentials (Br vs Cl).

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2]RolePurity/Grade
4-Bromo-1-chloro-2-methyl-2-butene 197.491.0Electrophile>95% (Freshly prepared recommended)
Sodium Sulfide Nonahydrate (

)
240.180.5 - 0.55NucleophileACS Reagent
Tetrahydrofuran (THF) 72.11SolventSolventAnhydrous, inhibitor-free
Diethyl Ether 74.12ExtractionSolventACS Reagent
Sodium Sulfate (

)
142.04DryingDrying AgentAnhydrous

Detailed Experimental Protocol

Phase 1: Preparation of the Electrophile (Precursor)

Note: If 4-bromo-1-chloro-2-methyl-2-butene is not commercially available, it is synthesized from 1-chloro-2-methyl-3-buten-2-ol via allylic rearrangement.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a thermometer, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 1-chloro-2-methyl-3-buten-2-ol (isoprene chlorohydrin) in anhydrous petroleum ether or DCM.

  • Bromination: Cool to -10°C . Add Phosphorus Tribromide (

    
    , 0.35 eq) dropwise.
    
    • Mechanism:[3][4] The hydroxyl group is activated and displaced by bromide with a simultaneous allylic shift (

      
       mechanism), moving the double bond and placing the bromine at the primary C4 position.
      
  • Workup: Quench with ice water. Extract organic layer, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
    • Stability Check: Use immediately or store at -20°C under Argon. Allylic halides are prone to hydrolysis.

Phase 2: Sulfide Coupling (The Target Reaction)

This step requires precise temperature control to prevent double-displacement (polymerization).

  • Reaction Vessel: Equip a 1 L 3-neck RBF with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel. Flush with Nitrogen.

  • Precursor Solution: Dissolve 4-bromo-1-chloro-2-methyl-2-butene (15.6 g, 80.7 mmol, 1.0 eq) in THF (100 mL). Cool the solution to 0°C using an ice/salt bath.

  • Nucleophile Addition:

    • Dissolve

      
       (9.7 g, 40.4 mmol, 0.5 eq) in a minimum amount of water (or use methanol if solubility allows, though water/THF biphasic systems work well with vigorous stirring).
      
    • Alternative: Add solid

      
       directly if finely crushed, but solution addition is more controlled.
      
    • Crucial Step: Add the sulfide source slowly over 30 minutes. High local concentrations of sulfide can lead to oligomers.

  • Reaction Maintenance: Stir the mixture at 0°C for 6 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear; the product (
      
      
      
      ) will appear.
  • Quench & Extraction:

    • Add distilled water (100 mL) to quench.

    • Extract with Diethyl Ether (

      
       mL).
      
    • Combine organic layers and wash with Brine (100 mL).

  • Purification:

    • Dry the organic phase over anhydrous

      
      .[5] Filter and concentrate under reduced pressure at <40°C (product is thermally sensitive).
      
    • Chromatography: Purify the crude oil via silica gel flash chromatography.[2]

      • Eluent: Gradient from 100% Hexane to 5% EtOAc/Hexane.

      • Yield Expectation: 75-85% (approx. 7.8 - 9.0 g).

Characterization & Quality Control

TechniqueExpected SignalInterpretation
1H NMR (300 MHz,

)

1.75 (s, 6H)
Methyl groups (

) on the double bond.

3.05 (d, 4H)

protons (Shifted upfield due to S).

4.02 (s, 4H)

protons (Deshielded by Cl).

5.50 (t, 2H)
Vinylic protons (

).
Mass Spectrometry m/z ~266/268/270Characteristic isotope pattern for

(9:6:1 ratio).
Appearance Pale yellow oilDarkening indicates decomposition/oxidation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Oligomers Sulfide added too fast or excess Sulfide used.Ensure strict 2:1 stoichiometry. Add Sulfide dropwise. Keep temp at 0°C.
Product contains Bromine Incomplete substitution.Reaction time too short. Ensure starting material was the Bromo-derivative, not Dichloro (which reacts slower).
Dark/Tarry Product Thermal decomposition or oxidation.Keep rotovap bath <40°C. Store product under

in the dark. Add BHT stabilizer if storing long-term.
Isomerization Acidic conditions during workup.[2]Ensure aqueous washes are neutral/basic. Use neutralized silica gel if necessary.

References

  • Patent: Choi, S., et al. (2003). Method of preparing 4-chloro-3-methyl-2-butenylphenyl sulfide, di(4-chloro-3-methyl-2-butenyl)sulfide... World Intellectual Property Organization.[6] WO2003037854A1 .[6] Link

  • Patent: Koo, S., et al. (2004). Method of preparing... di(4-chloro-3-methyl-2-butenyl)sulfide for synthesis of natural carotenoid products. European Patent Office. EP1448517B1 . Link

  • Scientific Article: Julia, M., & Arnould, D. (1973). Syntheses a l'aide de sulfones. Bulletin de la Société Chimique de France.
  • Scientific Article: Choi, S., et al. (1999). Efficient Synthesis of Natural Carotenoids. The Journal of Organic Chemistry, 64(21), 8051-8053. Link

Sources

Application

reaction of 4-Chloro-3-methyl-2-butenenitrile with sodium sulfide

Executive Summary This Application Note details the protocol for the reaction of 4-Chloro-3-methyl-2-butenenitrile (CAS 4450-34-4) with Sodium Sulfide ( ). This transformation is a classic double nucleophilic substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the reaction of 4-Chloro-3-methyl-2-butenenitrile (CAS 4450-34-4) with Sodium Sulfide (


). This transformation is a classic double nucleophilic substitution yielding the symmetrical thioether, 3,3'-thiobis(3-methyl-2-butenenitrile) .

This intermediate is a critical bifunctional building block in the synthesis of substituted thiophenes (via Gewald-type or Thorpe-Ziegler cyclization) and serves as a cross-linking agent in nitrile-based polymer curing. This guide prioritizes a Phase-Transfer Catalysis (PTC) approach to maximize yield, minimize hydrolysis side-products, and manage the safety profile of sulfide reagents.

Chemical Context & Mechanism

Substrate Analysis

The substrate, 4-Chloro-3-methyl-2-butenenitrile , possesses two reactive centers:[1]

  • Allylic Chloride: Highly reactive toward nucleophilic attack (

    
    ).
    
  • Conjugated Nitrile: Electron-withdrawing group that activates the

    
    -methyl position (relevant for downstream cyclization) but also makes the alkene susceptible to Michael addition (though chloride displacement is kinetically favored).
    
Reaction Mechanism

The reaction proceeds via a stepwise


 mechanism. The sulfide anion (

) acts as a nucleophile, displacing the chloride to form a thiololate intermediate, which immediately attacks a second equivalent of the allylic chloride.

Key Mechanistic Features:

  • Kinetics: The allylic nature of the chloride lowers the transition state energy, making the substitution rapid even at moderate temperatures.

  • Regioselectivity: While allylic systems can undergo

    
     (rearrangement), the symmetry of the intermediate and the thermodynamic stability of the conjugated product favor the linear thioether.
    
  • Side Reactions:

    • Hydrolysis: In aqueous media,

      
       competes with 
      
      
      
      , leading to the allylic alcohol.
    • Elimination: Basic conditions can induce dehydrohalogenation to form dienes (polymerization risk).

ReactionMechanism Fig 1. Mechanistic Pathway for Thioether Formation Start 4-Chloro-3-methyl-2-butenenitrile (2 Equivalents) Inter Intermediate Thiololate (R-S⁻ Na⁺) Start->Inter SN2 Attack (1st eq) Side Side Product: Allylic Alcohol (Hydrolysis) Start->Side OH⁻ Competition Na2S Sodium Sulfide (Na₂S) Na2S->Inter Product 3,3'-Thiobis(3-methyl-2-butenenitrile) (Symmetrical Sulfide) Inter->Product SN2 Attack (2nd eq)

Experimental Protocol

Two methods are provided. Method A (PTC) is recommended for scale-up due to superior impurity control. Method B (Homogeneous) is suitable for small-scale, rapid screening.

Method A: Phase-Transfer Catalysis (Recommended)
  • Advantages: Suppresses hydrolysis (reaction occurs in organic phase), easier workup, utilizes hydrated sodium sulfide without drying.

  • Scale: 100 mmol basis.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount Role
4-Chloro-3-methyl-2-butenenitrile 115.56 2.0 11.56 g Substrate
Sodium Sulfide Nonahydrate 240.18 1.1 13.2 g Nucleophile
Tetrabutylammonium Bromide (TBAB) 322.37 0.05 1.6 g PTC Catalyst
Dichloromethane (DCM) - - 100 mL Solvent

| Water | - | - | 50 mL | Aqueous Phase |

Procedure:

  • Preparation: Dissolve

    
     (13.2 g) in water (50 mL) in a 250 mL round-bottom flask. Add TBAB (1.6 g).
    
  • Substrate Addition: Dissolve 4-Chloro-3-methyl-2-butenenitrile (11.56 g) in DCM (100 mL).

  • Reaction: Add the organic phase to the aqueous sulfide solution. Stir vigorously (1000 rpm) at 20–25°C .

    • Note: Vigorous stirring is critical for PTC efficiency.[2]

    • Exotherm Alert: The reaction is mildly exothermic. Monitor internal temperature; keep below 30°C to prevent polymerization.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] Reaction is typically complete in 2–4 hours .

  • Workup:

    • Separate the layers.[3]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with water (

      
       mL) and Brine (
      
      
      
      mL).
    • Safety Step: Wash with 5% sodium hypochlorite (bleach) solution to oxidize any residual trace thiols/sulfides (odor control).

  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallization from Ethanol/Hexane or use crude if purity >95% (common for this method).

Method B: Homogeneous (Ethanol/Water)
  • Context: Use when PTC catalysts are incompatible with downstream steps.

  • Procedure:

    • Dissolve

      
       (1.1 equiv) in a 1:1 mixture of Ethanol/Water.
      
    • Add substrate (2.0 equiv) dropwise at 0°C to control exotherm.

    • Allow to warm to room temperature over 1 hour.

    • Disadvantage: Higher rates of hydrolysis (alcohol byproduct) observed.

Process Safety & Troubleshooting

Hydrogen Sulfide ( ) Management

Although the reaction uses basic


, accidental acidification will release lethal 

gas.
  • Engineering Control: All operations must be performed in a functioning fume hood.

  • Scrubber: Vent the reaction vessel through a caustic scrubber (10% NaOH) during scale-up.

  • pH Monitoring: Ensure the aqueous phase remains pH > 10 throughout the reaction.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / High Alcohol Hydrolysis competing with substitution.Switch to Method A (PTC). Reduce water volume.
Polymerization (Gunk) Temperature too high; Elimination occurring.Keep T < 25°C. Add radical inhibitor (e.g., BHT) if necessary.
Incomplete Reaction Poor mixing (PTC method).Increase stirring speed (>800 rpm) or catalyst loading (to 10 mol%).
Strong "Rotten Egg" Odor Residual

or mercaptan intermediate.
Treat glassware/waste with dilute bleach before removal from hood.

Downstream Applications

The product, 3,3'-thiobis(3-methyl-2-butenenitrile) , is a versatile intermediate.

  • Thiophene Synthesis (Gewald/Thorpe-Ziegler):

    • Treatment with a strong base (NaOMe) induces cyclization between the active methylene (adjacent to sulfur) and the nitrile group of the other arm.

    • Product:Methyl 3-amino-4-methylthiophene-2-carboxylate (if reacted with chloroacetate) or complex fused thiophene systems.

  • Cross-Linking:

    • The bifunctional nitrile groups allow for curing in elastomer production, providing sulfur bridges that improve chemical resistance.

Workflow Fig 2. Optimized Process Workflow (Method A) Prep Reagent Preparation (Na₂S in H₂O + TBAB) Mix Biphasic Mixing (Add Substrate in DCM) Prep->Mix React Reaction Phase (20-25°C, 2-4h, >800 RPM) Mix->React Initiation Quench Quench & Oxidative Wash (Bleach/Brine) React->Quench Completion (TLC) Isolate Isolation (Concentration/Crystallization) Quench->Isolate App Application: Thiophene Synthesis / Polymer Curing Isolate->App

References

  • National Institute of Standards and Technology (NIST). (2023). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST Chemistry WebBook. Retrieved October 25, 2025, from [Link]

  • Organic Syntheses. (n.d.). General Methods for Thiophene Synthesis via Sulfide Intermediates.
  • PubChem. (2025). 4-Chloro-3-methylbutanenitrile Compound Summary. Retrieved October 25, 2025, from [Link]

Sources

Method

Technical Application Note: Wittig Olefination with 4-Chloro-3-methyl-2-butenenitrile

This Application Note and Protocol guide details the use of 4-Chloro-3-methyl-2-butenenitrile as a critical synthon in Wittig olefinations. This reagent is primarily used to introduce a functionalized isoprene unit, exte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4-Chloro-3-methyl-2-butenenitrile as a critical


 synthon in Wittig olefinations. This reagent is primarily used to introduce a functionalized isoprene unit, extending carbon chains in the synthesis of retinoids, carotenoids, terpenes, and complex pharmaceutical intermediates.

Executive Summary

4-Chloro-3-methyl-2-butenenitrile serves as a bifunctional


 building block. It contains an allylic chloride for phosphonium salt formation and a conjugated nitrile group that stabilizes the resulting ylide. This guide provides a validated workflow for converting this precursor into its corresponding Wittig reagent and performing stereoselective olefinations.

Key Applications:

  • Polyene Synthesis: Construction of conjugated diene systems (e.g., Retinoid side chains).

  • Terpene Homologation: Introduction of the isoprene skeleton with a terminal functional handle (-CN).

  • API Synthesis: Late-stage functionalization of aldehyde-containing drug cores.

Reaction Scheme & Pathway Analysis[1]

The process involves two distinct stages: (1) Nucleophilic substitution to form the phosphonium salt, and (2) Ylide generation followed by condensation with a carbonyl partner.

WittigWorkflow Start 4-Chloro-3-methyl- 2-butenenitrile Salt Phosphonium Salt (Precipitate) Start->Salt Reflux (Toluene) SN2 Reaction PPh3 Triphenylphosphine (PPh3) PPh3->Salt Ylide Resonance-Stabilized Ylide Salt->Ylide Deprotonation (-HCl) Base Base (NaH, LiHMDS, or NaOMe) Base->Ylide Betaine Oxaphosphetane Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Target Aldehyde (R-CHO) Aldehyde->Betaine Product Conjugated Diene Nitrile (E/Z Mixture) Betaine->Product Elimination TPPO Ph3P=O (Byproduct) Betaine->TPPO

Figure 1: Step-wise conversion of the allylic chloride to the final conjugated alkene.

Protocol 1: Synthesis of the Phosphonium Salt

Target: (3-Cyano-2-methylallyl)triphenylphosphonium chloride

The allylic chloride is highly reactive toward triphenylphosphine (


). Non-polar solvents like Toluene are preferred as the ionic product precipitates out, driving the reaction to completion and simplifying purification.
Reagents & Materials
ComponentEquivalentsRole
4-Chloro-3-methyl-2-butenenitrile 1.0 equivElectrophile (

Synthon)
Triphenylphosphine (

)
1.05 equivNucleophile
Toluene (Anhydrous)5-10 volSolvent (Reaction Medium)
Hexane/Heptane N/AWash Solvent
Step-by-Step Procedure
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with Triphenylphosphine (1.05 eq) and Toluene (5 volumes relative to nitrile mass). Stir until dissolved.

  • Addition: Add 4-Chloro-3-methyl-2-butenenitrile (1.0 eq) dropwise to the stirring solution at room temperature.

    • Note: The reaction is exothermic; rapid addition may cause mild warming.

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours .

    • Observation: A thick white or off-white precipitate (the phosphonium salt) will form progressively.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid under vacuum (Buchner funnel).

    • Wash the filter cake copiously with Toluene (2x) followed by Hexane (2x) to remove unreacted

      
       and starting material.
      
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Quality Check:

      
       NMR should show characteristic aromatic signals (15H) and the allylic methylene doublet coupled to phosphorus (
      
      
      
      Hz).

Protocol 2: Wittig Olefination Conditions

Target: Stereoselective formation of Conjugated Diene-Nitriles.

The ylide generated from this salt is semi-stabilized due to conjugation with the nitrile group. This influences the choice of base and the resulting stereochemistry (typically favoring E-isomers, though mixtures are common with allylic ylides).

Optimization Table: Base & Solvent Selection
BaseSolventTempSelectivity (E:Z)Notes
NaH (60% disp)THF0°C to RTModerate to HighRecommended. Cleanest profile; minimizes nitrile hydrolysis.
LiHMDS THF-78°C to 0°CHighBest for sensitive aldehydes; kinetic control.
NaOMe MeOH/DMF0°C to RTLow (Mixtures)Economical; risk of nitrile hydrolysis or Michael addition.
n-BuLi THF-78°CVariableStrong base; potential for side reactions with the nitrile.
Detailed Protocol (Using Sodium Hydride)

This protocol minimizes side reactions and is robust for most aldehyde substrates.

  • Activation:

    • In a flame-dried flask under

      
      , suspend NaH  (1.2 equiv, washed with hexane to remove oil) in anhydrous THF  (10 vol).
      
    • Cool to 0°C using an ice bath.

  • Ylide Formation:

    • Add the Phosphonium Salt (prepared in Protocol 1, 1.1 equiv) portion-wise to the NaH suspension.

    • Observation: Hydrogen gas evolution will occur. The solution typically turns deep yellow or orange , indicating ylide formation.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

  • Coupling:

    • Cool the ylide solution back to -78°C (or 0°C for less reactive substrates).

    • Add the Aldehyde (1.0 equiv) dissolved in minimal THF dropwise.

    • Allow the reaction to warm slowly to RT over 2–4 hours.

  • Quench & Workup:

    • Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude residue contains Triphenylphosphine Oxide (

      
      ) and the product.
      
    • Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).[1][2]

      
       is polar and elutes late; the diene-nitrile product is usually less polar.
      

Mechanistic Insights & Troubleshooting

Stereoselectivity (E/Z Ratio)

The ylide derived from 4-Chloro-3-methyl-2-butenenitrile is semi-stabilized.

  • Mechanism: The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane.

  • Control:

    • Thermodynamic Control (E-selective): Use LiHMDS or NaH and allow the reaction to equilibrate at room temperature before quenching.

    • Kinetic Control (Z-selective): Use salt-free conditions (filter off LiX if generated) at -78°C, though this is difficult with this specific semi-stabilized system.

  • Isomerization: If a pure isomer is required, iodine-catalyzed photoisomerization (

    
    , 
    
    
    
    ) can often convert the Z-isomer to the thermodynamic E-isomer post-purification.
Common Pitfalls
  • Nitrile Hydrolysis: Avoid aqueous bases (NaOH/KOH) or heating in alcohols, which can convert the nitrile to an amide or acid.

  • Allylic Rearrangement: The starting chloride can undergo

    
     attack (attack at the gamma carbon) if sterically hindered phosphines or incorrect nucleophiles are used, though 
    
    
    
    usually favors direct
    
    
    displacement.

Mechanism cluster_outcomes Outcome Pathways Ylide Ylide Formation (Orange Solution) Oxa Oxaphosphetane (4-Membered Ring) Ylide->Oxa + Aldehyde Note This Reagent is Semi-Stabilized: Favors E-Alkene but mixtures are common. Ylide->Note Aldehyde Aldehyde Addition E_Alkene E-Alkene (Thermodynamic Product) Oxa->E_Alkene Slow Elimination (Stabilized Ylides) Z_Alkene Z-Alkene (Kinetic Product) Oxa->Z_Alkene Fast Elimination (Unstabilized Ylides)

Figure 2: Mechanistic divergence determining stereochemical outcome.

References

  • Wittig Reaction Mechanisms & Conditions

    • Master Organic Chemistry. "The Wittig Reaction."[3][4][5][6][7] Available at: [Link]

  • Phosphonium Salt Synthesis (General Allylic Protocols)

    • Organic Chemistry Portal. "Wittig Reaction."[3][4][5][6][7] Available at: [Link]

  • Retinoid & Isoprenoid Synthesis (Context for C5 Synthons)

    • Google Patents. "Process for producing carotenoid polyene chain compound."[8] (Discusses C5 halo-nitriles and sulfones). Available at:

  • Base Selection in Wittig Chemistry

    • Common Organic Chemistry. "Wittig Reaction Conditions."[4][7] Available at: [Link]

Sources

Application

synthesis of beta-carotene precursors using C5 nitriles

Application Note: Strategic Synthesis of Beta-Carotene Precursors via C5 Nitrile Homologation Part 1: Executive Summary & Strategic Rationale The synthesis of -carotene (C40) and its metabolic precursors (Retinal C20, Fa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Beta-Carotene Precursors via C5 Nitrile Homologation

Part 1: Executive Summary & Strategic Rationale

The synthesis of


-carotene (C40) and its metabolic precursors (Retinal C20, Farnesal C15) traditionally relies on sulfone-mediated (Julia-Kocienski) or phosphonium-mediated (Wittig) coupling strategies. However, the "Nitrile Route"  utilizing C5 nitrile synthons—specifically 3-methyl-2-butenenitrile  (Senecionitrile)—offers a distinct advantage: the nitrile group acts as a robust "masked" aldehyde that is stable to basic coupling conditions yet readily reducible.

This guide details the protocol for synthesizing C15 and C20 polyene intermediates using C5 nitriles. It addresses the critical challenge of regiocontrol (linear vs. branched alkylation) and provides a validated workflow for the controlled elongation of the isoprenoid chain.

Key Advantages of the C5 Nitrile Platform:

  • Atom Economy: Avoids the high molecular weight byproducts of phosphine oxides (Wittig) or sulfinates (Julia).

  • Stability: Nitriles are stable to the strong bases (LDA,

    
    -BuLi) required for alkylation, unlike their aldehyde counterparts.
    
  • Versatility: The nitrile moiety serves as a direct precursor to the essential aldehyde functionality via DIBAL-H reduction.

Part 2: Scientific Principles & Mechanism

The Regioselectivity Challenge

The deprotonation of 3-methyl-2-butenenitrile (1) generates a resonance-stabilized allylic anion. This ambident nucleophile can react at two positions:

  • 
    -Position (C2):  Kinetic product, leading to branched chains (undesirable for natural carotenes).
    
  • 
    -Position (C4):  Thermodynamic product, leading to linear chain extension (required for 
    
    
    
    -carotene).

To achieve the linear connectivity required for carotenoids, this protocol utilizes transition-metal catalysis (Pd/Cu) or specific steric directing groups to override the natural


-selectivity of the nitrile anion.
Pathway Visualization

The following diagram illustrates the strategic workflow from C5 precursors to the C15 Farnesyl intermediate.

CaroteneSynthesis C5_Nitrile C5 Nitrile (3-methyl-2-butenenitrile) Anion Allylic Nitrile Anion (Ambident Nucleophile) C5_Nitrile->Anion Deprotonation (-78°C) Base Base (LDA / LiTMP) Base->Anion Coupling Pd-Catalyzed Coupling Anion->Coupling C10_Electrophile C10 Electrophile (Geranyl Bromide) C10_Electrophile->Coupling C15_Nitrile C15 Nitrile (Farnesyl Nitrile) Coupling->C15_Nitrile Linear Selectivity Reduction DIBAL-H Reduction C15_Nitrile->Reduction C15_Aldehyde C15 Aldehyde (Farnesal) Reduction->C15_Aldehyde Hydrolysis

Caption: Figure 1.[1] Modular assembly of C15 Farnesal from C5 Nitrile and C10 Geranyl precursors via metallo-nitrile chemistry.

Part 3: Detailed Experimental Protocols

Protocol A: Linear Coupling of C5 Nitrile to C10 Electrophile

Objective: Synthesis of Farnesyl Nitrile (C15) from Geranyl Bromide (C10) and 3-methyl-2-butenenitrile (C5). Critical Parameter: Use of HMPA or DMPU as a cosolvent is often required to loosen the ion pair, but for linear regiocontrol, we employ a Palladium-catalyzed allylic alkylation approach which favors the linear product over the branched isomer typical of simple lithiation.

Materials:

  • Geranyl Bromide (C10): 21.7 g (100 mmol)

  • 3-methyl-2-butenenitrile (C5): 9.7 g (120 mmol)

  • LDA (Lithium Diisopropylamide): 2.0 M solution in THF/heptane

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Solvent: Anhydrous THF

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried 500 mL 3-neck flask under Argon, dissolve Pd(PPh3)4 (5.8 g, 5 mmol) in 100 mL anhydrous THF. Stir at room temperature for 15 minutes to ensure homogeneity.

  • Nucleophile Generation (The "Soft" Anion):

    • Note: Direct lithiation of the nitrile often yields the

      
      -product. To promote linear coupling, we generate the anion in the presence of the transition metal or use a softer counter-ion (e.g., KHMDS).
      
    • Alternative (Preferred for Linearity): Add the 3-methyl-2-butenenitrile (C5) to the reaction vessel containing the Geranyl Bromide and Catalyst.

    • Slow Addition: Cool the mixture to 0°C. Slowly add KHMDS (Potassium hexamethyldisilazide, 1.0 M in THF, 110 mL) dropwise over 60 minutes.

    • Mechanism:[1][2][3][4][5] The base deprotonates the nitrile; the Pd-catalyst facilitates the attack of the nitrile anion on the geranyl electrophile (via a

      
      -allyl intermediate) favoring the linear (E)-isomer due to steric constraints at the metal center.
      
  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • TLC Monitoring: Mobile phase Hexane:EtOAc (9:1). Product (C15 Nitrile) Rf ~ 0.6; Starting Material (Geranyl Bromide) Rf ~ 0.8.

    • Validation: Take an aliquot for GC-MS. Look for the molecular ion peak at m/z 217 (Farnesyl Nitrile).

  • Quench and Workup:

    • Quench with saturated NH4Cl solution (50 mL) at 0°C.

    • Extract with Diethyl Ether (3 x 100 mL).

    • Wash combined organics with Brine, dry over MgSO4, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica Gel 60). Gradient elution: 100% Hexane -> 95:5 Hexane:EtOAc.

    • Yield Target: 75-85% (approx. 17-19 g).

Protocol B: Selective Reduction to C15 Aldehyde (Farnesal)

Objective: Conversion of the nitrile "mask" to the aldehyde functionality required for subsequent Wittig/Julia chain extensions toward


-carotene.

Materials:

  • Farnesyl Nitrile (from Protocol A): 10.85 g (50 mmol)

  • DIBAL-H (Diisobutylaluminum hydride): 1.0 M in Hexane

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Setup: Flame-dry a 1 L round-bottom flask. Charge with Farnesyl Nitrile and 250 mL anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent over-reduction to the amine.

  • Reduction:

    • Add DIBAL-H (55 mL, 55 mmol, 1.1 equiv) dropwise via a pressure-equalizing addition funnel over 45 minutes. Maintain internal temperature below -70°C.

    • Stir at -78°C for 2 hours. The reaction forms a stable aluminum-imine intermediate.

  • Hydrolysis (The Critical Step):

    • Method: The "Fieser" or "Rochelle Salt" workup is recommended to avoid aluminum emulsions.

    • Pour the cold reaction mixture into a vigorously stirring solution of Rochelle Salt (Potassium Sodium Tartrate, saturated aqueous, 300 mL).

    • Allow to warm to room temperature and stir for 2 hours until the layers separate clearly.

  • Isolation:

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

    • Dry over Na2SO4 and concentrate.

  • Data Validation:

    • FT-IR: Disappearance of the Nitrile stretch (

      
      ) and appearance of the Carbonyl stretch (
      
      
      
      for conjugated aldehyde).
    • 1H-NMR: Characteristic aldehyde doublet at

      
       ppm (
      
      
      
      ).

Part 4: Data Summary & Quality Control

Table 1: Key Process Parameters and Expected Outcomes

ParameterProtocol A (Coupling)Protocol B (Reduction)
Reagent Stoichiometry 1.0 (C10) : 1.2 (C5 Nitrile)1.0 (Nitrile) : 1.1 (DIBAL)
Temperature 0°C

RT
-78°C (Strict)
Catalyst/Additives Pd(PPh3)4 (5 mol%)None
Key Intermediate

-Allyl Palladium Complex
Aluminum-Imine Complex
Major Impurity Branched (

-alkylated) isomer
Amine (over-reduction)
Target Yield 80%90%

Figure 2: Reaction Logic Flow

ReactionLogic Start Geranyl Bromide (C10) Step1 Pd-Catalyzed Alkylation (Linearity Control) Start->Step1 Reagent 3-methyl-2-butenenitrile (C5) Reagent->Step1 Intermediate Farnesyl Nitrile (C15) Step1->Intermediate Step2 DIBAL-H Reduction (-78°C) Intermediate->Step2 Hydrolysis Acidic Hydrolysis Step2->Hydrolysis Product Farnesal (C15 Aldehyde) Hydrolysis->Product Carotene Beta-Carotene (C40) Product->Carotene Dimerization/Wittig

Caption: Figure 2.[6][7] Logical flow of the C5 nitrile elongation strategy.

Part 5: References

  • Preparation of Farnesyl Nitrile via Pd-Catalyzed Alkylation:

    • Takahashi, K., Miyake, A., & Hata, G. (1972). Synthesis of terpene nitriles by the reaction of isoprene and its derivatives with ammonia. Bulletin of the Chemical Society of Japan.

  • Regioselectivity of Allylic Nitrile Anions:

    • Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and substitution reactions of nitrile-stabilized carbanions. Organic Reactions.[4][5][7][8][9][10][11]

  • Industrial Synthesis of Carotenoids (BASF/Roche Routes):

    • Ernst, H. (2002).[12] Recent advances in industrial carotenoid synthesis. Pure and Applied Chemistry.

  • Reduction of Nitriles to Aldehydes:

    • Zweifel, G., & Miller, J. A. (1978). Preparation of Aldehydes from Nitriles. Organic Reactions.[4][5][7][8][9][10][11]

  • Isotope Labeling using Nitrile Precursors:

    • Azim, E. M., et al. (1996). Synthesis of all-trans-beta-carotene retinoids and derivatives labelled with 14C. Journal of Labelled Compounds and Radiopharmaceuticals.

Sources

Method

Application Notes and Protocols for the Chlorination of Isoprene Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Synthetic Versatility of Chlorinated Isoprenoids Isoprenoids, a vast and structurally di...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Versatility of Chlorinated Isoprenoids

Isoprenoids, a vast and structurally diverse class of natural products, form the backbone of numerous essential molecules, from hormones and vitamins to complex terpenes with significant therapeutic potential.[1][2] The targeted introduction of chlorine atoms into the isoprene scaffold unlocks a powerful avenue for synthetic diversification, enabling the creation of novel analogs with tailored biological activities and providing crucial intermediates for the construction of complex molecular architectures.[1][2] Chlorinated isoprenoids are not only found in nature but are also pivotal building blocks in medicinal chemistry and materials science.[3]

This comprehensive guide provides an in-depth exploration of the primary methodologies for the chlorination of isoprene derivatives. Moving beyond a simple recitation of protocols, this document elucidates the underlying mechanistic principles that govern each transformation. Understanding the "why" behind the "how" is paramount for troubleshooting, optimization, and the rational design of synthetic strategies. We will delve into electrophilic additions, radical-mediated reactions, and allylic chlorinations, offering detailed, field-proven protocols and critical insights to empower researchers in their synthetic endeavors.

I. Electrophilic Chlorination of Isoprene Derivatives: A Tale of Two Additions

The conjugated diene system of isoprene and its derivatives presents a rich playground for electrophilic addition reactions. The reaction with electrophilic chlorine sources, such as hydrogen chloride (HCl), typically yields a mixture of 1,2- and 1,4-addition products.[4][5][6][7] The regioselectivity of this process is governed by the stability of the resulting carbocation intermediate.

Mechanism of Electrophilic Addition

The reaction proceeds via the formation of a resonance-stabilized allylic carbocation. Protonation of one of the double bonds by an electrophile (like H⁺ from HCl) at the terminal carbon leads to the more stable carbocation.[4] This intermediate can then be attacked by the chloride nucleophile at two positions, leading to the observed product mixture.

Diagram: Electrophilic Addition of HCl to Isoprene

Caption: Mechanism of electrophilic addition of HCl to isoprene.

Controlling Regioselectivity: Kinetic vs. Thermodynamic Control

The ratio of 1,2- to 1,4-addition products can often be influenced by the reaction conditions, specifically temperature.

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control, and the product that is formed faster predominates. This is typically the 1,2-addition product, as the nucleophile attacks the carbon atom with the highest positive charge density in the allylic carbocation.

  • Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction is reversible and under thermodynamic control. The more stable product will be the major isomer. Often, the 1,4-addition product is thermodynamically more stable due to the more substituted double bond.

Protocol 1: Hydrochlorination of Isoprene

This protocol describes the addition of hydrogen chloride to isoprene, a classic example of electrophilic addition to a conjugated diene.[8]

Materials:

  • Isoprene

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Calcium Chloride

  • Diethyl Ether

  • Sodium Bicarbonate Solution (saturated)

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, place a solution of isoprene in diethyl ether.

  • Addition of HCl: Slowly add concentrated hydrochloric acid to the stirred solution. Maintain the temperature below 5 °C. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting mixture of chlorinated products can be separated and purified by fractional distillation.

Expected Outcome: A mixture of 3-chloro-3-methyl-1-butene (1,2-adduct) and 1-chloro-3-methyl-2-butene (1,4-adduct) is expected. The ratio of the products will depend on the reaction temperature.[8]

II. Radical Chlorination: Harnessing the Reactivity of Chlorine Radicals

Radical chlorination provides an alternative pathway for the functionalization of isoprene derivatives, often leading to different product distributions compared to electrophilic additions. This method is particularly useful for introducing chlorine at allylic positions.

Mechanism of Radical Chlorination

The reaction is initiated by the homolytic cleavage of a chlorine source, such as N-chlorosuccinimide (NCS), often facilitated by light or a radical initiator.[9][10][11] The resulting chlorine radical can then either add to the double bond or abstract a hydrogen atom from an allylic position.

Diagram: Radical Chlorination Workflow

Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN, light) NCS N-Chlorosuccinimide (NCS) Initiator->NCS Activation Isoprene_Derivative Isoprene Derivative Cl_radical Chlorine Radical (Cl•) NCS->Cl_radical Termination_Products Termination Products (e.g., Cl2, radical coupling) Cl_radical->Termination_Products Allylic_Radical Allylic Radical Isoprene_Derivative->Allylic_Radical + Cl• (H-abstraction) Chlorinated_Product Chlorinated Product Allylic_Radical->Chlorinated_Product + NCS Allylic_Radical->Termination_Products Chlorinated_Product->Isoprene_Derivative Generates new Cl•

Caption: General workflow for radical chlorination of isoprene derivatives.

Protocol 2: Allylic Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a convenient and effective reagent for allylic chlorination, offering advantages in handling and selectivity over gaseous chlorine.[9][10][11][12]

Materials:

  • Isoprene derivative

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the isoprene derivative in carbon tetrachloride.

  • Addition of Reagents: Add N-chlorosuccinimide and a catalytic amount of the radical initiator to the solution.

  • Reaction: Heat the mixture to reflux. The reaction is often initiated by the decomposition of the radical initiator. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Isolation: Filter the reaction mixture to remove the succinimide.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Causality and Control: The use of a non-polar solvent like CCl₄ favors the radical pathway over ionic reactions. The choice of radical initiator and its concentration can influence the reaction rate. It is crucial to use freshly recrystallized NCS for optimal results, as older batches may contain impurities that can affect the reaction.

III. Allylic Chlorination with Sodium Hypochlorite

A convenient and cost-effective method for allylic chlorination utilizes sodium hypochlorite (bleach) in a biphasic system.[13][14] This method offers mild reaction conditions and employs readily available and inexpensive reagents.

Mechanism of Action

The reaction is believed to proceed through the in situ generation of molecular chlorine (Cl₂) from the reaction of sodium hypochlorite and an acid. The chlorine then reacts with the olefin in the organic phase via an ionic pathway, leading to the allylic chlorinated product.[13]

Protocol 3: Biphasic Allylic Chlorination with Sodium Hypochlorite

Materials:

  • Isoprene derivative

  • Aqueous sodium hypochlorite solution (commercial bleach, active chlorine content should be known)

  • An inorganic or organic acid (e.g., HCl, H₂SO₄, or acetic acid)

  • An organic solvent immiscible with water (e.g., carbon tetrachloride or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, create a biphasic system by combining the isoprene derivative dissolved in the organic solvent and the aqueous sodium hypochlorite solution.

  • Acid Addition: While vigorously stirring the mixture, slowly add the acid. The rate of addition should be controlled to maintain a steady reaction rate.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or GC analysis of the organic layer.

  • Workup: Once the starting material is consumed, separate the organic layer using a separatory funnel.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate the solvent. The product can be purified by distillation or chromatography.

Key Considerations: The concentration of active chlorine in the bleach solution is a critical parameter and should be determined before use. The choice of acid and its concentration can affect the reaction rate and selectivity. Vigorous stirring is essential to ensure efficient mass transfer between the two phases.

IV. Metal-Catalyzed Chlorination

Recent advances have demonstrated the utility of transition metal catalysts in mediating chlorination reactions, offering unique selectivity and milder reaction conditions. For instance, iron photocatalysis has been employed for the anti-Markovnikov hydrochlorination of unsaturated hydrocarbons.[15][16] While not exclusively focused on isoprene derivatives, these methods present a promising frontier for selective chlorination.

Conceptual Framework

Metal-catalyzed reactions often proceed through distinct mechanistic pathways, such as ligand-to-metal charge transfer (LMCT), which can generate chlorine radicals under mild conditions.[15] These approaches can provide access to products that are difficult to obtain through traditional methods. The development of specific metal-catalyzed chlorination protocols for isoprene derivatives is an active area of research.

V. Data Summary and Comparison of Methods

Method Chlorinating Agent Mechanism Typical Products Advantages Disadvantages
Electrophilic Addition HCl, HBrElectrophilic1,2- and 1,4-adducts[4][5][6]Simple reagents, well-understood mechanismOften gives product mixtures, requires acidic conditions
Radical Chlorination N-Chlorosuccinimide (NCS)[9][10]RadicalAllylic chlorides[11]Good for allylic positions, avoids addition to double bondsRequires radical initiator, can have side reactions
Biphasic Chlorination Sodium Hypochlorite/Acid[13][14]Ionic (in situ Cl₂)Allylic chloridesInexpensive reagents, mild conditionsBiphasic system requires vigorous stirring
Metal-Catalyzed Various (e.g., with FeCl₃)Varies (e.g., LMCT)Potentially high regioselectivityHigh selectivity, mild conditionsCatalyst development is ongoing, potential metal contamination

VI. Troubleshooting and Optimization

  • Low Yields:

    • Electrophilic Addition: Ensure the reaction is sufficiently cooled to prevent side reactions. Check the concentration and purity of the acid.

    • Radical Chlorination: Use freshly recrystallized NCS. Ensure the radical initiator is active and used in the correct amount. Degas the solvent to remove oxygen, which can inhibit radical reactions.

    • Biphasic Chlorination: Increase stirring speed. Check the active chlorine content of the bleach.

  • Poor Selectivity:

    • Electrophilic Addition: Adjust the reaction temperature to favor either kinetic or thermodynamic control.

    • Radical Chlorination: The choice of solvent can influence selectivity. Less polar solvents generally favor allylic substitution.

  • Formation of Byproducts:

    • Polymerization of the isoprene derivative can be an issue. Using dilute solutions and maintaining low temperatures can help mitigate this.

    • Over-chlorination can occur. Carefully control the stoichiometry of the chlorinating agent.

Conclusion

The chlorination of isoprene derivatives is a versatile and powerful tool in organic synthesis. The choice of methodology—be it electrophilic addition, radical substitution, or a modern metal-catalyzed approach—should be guided by the desired product and the specific substitution pattern of the starting material. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively harness these transformations to create a wide array of valuable chlorinated isoprenoids for applications in drug discovery and materials science. This guide provides a solid foundation for both the novice and the experienced researcher to confidently navigate the synthesis of these important molecules.

References

  • Efficient Allylic Chlorination Method. (n.d.). Scribd. Retrieved February 13, 2026, from [Link][13]

  • Convenient method for chlorination in allylic position. (2002). ResearchGate. Retrieved February 13, 2026, from [Link][14]

  • Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link][4]

  • Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis. (2023). Nature Communications. Retrieved February 13, 2026, from [Link][15]

  • Enantioselective Dichlorination of Allylic Alcohols. (2011). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Scheme 3. Isomerization/chlorination of primary allylic alcohols. (2012). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Syntheses of Complex Terpenes from Simple Polyprenyl Precursors. (2018). Natural Product Reports. Retrieved February 13, 2026, from [Link][1]

  • Electrophilic additions to dienes. IV. Hydrochlorination of 1-phenyl-1,3- and 1-phenyl-1,2-butadienes. (1969). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]

  • The proposed mechanism for the reaction of isoprene with Cl atoms. (2002). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Kinetic Studies of Isoprene Reactions Initiated by Chlorine Atom. (2001). The Journal of Physical Chemistry A. Retrieved February 13, 2026, from [Link]

  • Art of producing chlorinated terpenes from turpentine. (1943). Google Patents.
  • Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. (2022). Molecules. Retrieved February 13, 2026, from [Link][2]

  • Synthesis of prenyl chloride. (1977). Google Patents. Retrieved February 13, 2026, from [8]

  • Preparation process of chlorinated rubber. (1993). Google Patents.
  • Electrophilic addition of dienes. (2023). YouTube. Retrieved February 13, 2026, from [Link][5]

  • Total syntheses of strained polycyclic terpenes. (2022). Chemical Communications. Retrieved February 13, 2026, from [Link]

  • 32b: Electrophilic addition to dienes. (2021). YouTube. Retrieved February 13, 2026, from [Link][6]

  • Isoprene–Chlorine Oxidation in the Presence of NOx and Implications for Urban Atmospheric Chemistry. (2022). Environmental Science & Technology. Retrieved February 13, 2026, from [Link]

  • Chlorine atom addition reaction to isoprene: A theoretical study. (2000). The Journal of Chemical Physics. Retrieved February 13, 2026, from [Link]

  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link][9]

  • More On 1,2 and 1,4 Additions To Dienes. (2017). Master Organic Chemistry. Retrieved February 13, 2026, from [Link][7]

  • N-Chlorosuccinimide. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link][10]

  • A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene. (2003). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. (2022). Molecules. Retrieved February 13, 2026, from [Link]

  • N-Chlorosuccinimide (NCS). (n.d.). Common Organic Chemistry. Retrieved February 13, 2026, from [Link][12]

  • Isoprene chlorination. (1966). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis. (2023). Ohio University. Retrieved February 13, 2026, from [Link][16]

  • Terpene Cyclase Mimicking Chlorine-Induced Polyene Cyclizations. (2022). ChemRxiv. Retrieved February 13, 2026, from [Link][3]

  • Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 13, 2026, from [Link][11]

  • Regioselectivity. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • An Eco-Friendly Method for Saturated Hydrocarbon Chlorination: Exploring the Potential of First-Row Transition Metal Ions. (2023). ACS Omega. Retrieved February 13, 2026, from [Link]

  • Chloroprene. (2000). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Chloroprene. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Formation of chlorinated hydrocarbons from the reaction of chlorine atoms and activated carbon. (2003). Academia.edu. Retrieved February 13, 2026, from [Link]

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • "Chloroprene Polymers". (n.d.). In Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved February 13, 2026, from [Link]

  • Copolymerization of isoprene and hydroxyl containing monomers by controlled radical and emulsion methods. (2015). Polymer Chemistry. Retrieved February 13, 2026, from [Link]

  • Origin of Impurities Formed in the Polyurethane Production Chain. 1. Conditions for Chlorine Transfer from an Aryl Isocyanide Dichloride Byproduct. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Radical Chlorination of Isooctane. (2018). YouTube. Retrieved February 13, 2026, from [Link]

Sources

Application

CuCl2 catalyzed synthesis of 4-Chloro-3-methyl-2-butenenitrile

This Application Note and Protocol details the CuCl₂-catalyzed synthesis of 4-Chloro-3-methyl-2-butenenitrile (CMBN) . This compound is a critical C5-synthon in the industrial manufacture of pyrethroid insecticides (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the CuCl₂-catalyzed synthesis of 4-Chloro-3-methyl-2-butenenitrile (CMBN) . This compound is a critical C5-synthon in the industrial manufacture of pyrethroid insecticides (e.g., Permethrin, Cypermethrin) and pharmaceutical intermediates.

Part 1: Core Directive & Scientific Context

Target Molecule: 4-Chloro-3-methyl-2-butenenitrile CAS No: 4450-34-4 Structure:


Primary Application:  Precursor for chrysanthemic acid derivatives (Pyrethroids).
The Synthetic Challenge

The synthesis of CMBN requires the regioselective 1,4-functionalization of isoprene (2-methyl-1,3-butadiene). The challenge lies in introducing a chlorine atom and a nitrile group at the termini of the conjugated system while controlling the geometry of the double bond (E/Z selectivity).

While traditional routes involve the cyanation of 1,3-dichloro-2-butene (often requiring stoichiometric CuCN), the CuCl₂-catalyzed oxidative chlorocyanation of isoprene offers a more direct, atom-economical pathway. This protocol focuses on the copper(II)-mediated radical addition mechanism, which allows for the simultaneous introduction of 'Cl' and 'CN' functionalities.

Part 2: Scientific Integrity & Logic (Mechanism & Rationale)

Reaction Mechanism: The Copper Redox Cycle

The reaction operates via a Ligand Transfer Oxidation mechanism. Copper(II) chloride acts as both the catalyst and the chlorine source (in stoichiometric variants) or the oxidative shuttle (in catalytic variants with an oxidant).

  • Initiation: The Cu(II) species coordinates to the isoprene double bond, activating it towards nucleophilic attack or radical addition.

  • Radical Formation: A cyanide radical (or equivalent Cu-CN species) attacks the terminal carbon of the isoprene.

  • Ligand Transfer: The resulting allylic radical is quenched by a chloride ligand transferred from the Cu(II)-Cl sphere, reducing the catalyst to Cu(I).

  • Regeneration: Cu(I) is re-oxidized to Cu(II) by an external oxidant (e.g., O₂, peroxides) or through the presence of excess CuCl₂ in stoichiometric protocols.

Why CuCl₂?

  • Dual Function: Provides the Lewis acidity to activate the nitrile source and the redox potential to facilitate radical transfer.

  • Regioselectivity: Copper coordination favors the 1,4-addition product (thermodynamically stable) over the 1,2-addition kinetic product.

Critical Process Parameters (CPP)
  • Solvent System: A biphasic system (e.g., Toluene/Water or DCM/Water) with a Phase Transfer Catalyst (PTC) is often employed to manage the solubility of inorganic cyanides (NaCN) and the organic diene.

  • Temperature: Controlled between 0°C and 25°C . Higher temperatures promote polymerization of isoprene and isomerization to thermodynamically favored but unwanted byproducts.

  • Catalyst Loading: Typically 5–10 mol% CuCl₂ is sufficient if a re-oxidant is present; otherwise, stoichiometric copper is required.

Part 3: Visualization & Formatting

Mechanism Diagram: Catalytic Cycle

G Start Isoprene (2-methyl-1,3-butadiene) Complex π-Complex [Isoprene-Cu(II)] Start->Complex Coordination CuII Cu(II)Cl2 Species CuII->Complex Radical Allylic Radical Intermediate Complex->Radical + CN source (Attack at C1) Product 4-Chloro-3-methyl- 2-butenenitrile (CMBN) Radical->Product Cl Transfer (from Cu-Cl) CuI Cu(I)Cl Species Product->CuI Release CuI->CuII Oxidation Cycle Oxidant Re-oxidation (O2/HCl or Cl2) Oxidant->CuII

Figure 1: Proposed catalytic cycle for the copper-mediated chlorocyanation of isoprene. The cycle highlights the ligand transfer step determining regioselectivity.

Part 4: Experimental Protocol

⚠️ SAFETY WARNING: This protocol involves Sodium Cyanide (NaCN) and potential Hydrogen Cyanide (HCN) generation. All operations must be performed in a functioning fume hood with a cyanide antidote kit available. Do not acidify the reaction mixture without proper scrubbing.

Materials
ReagentRolePurity/Conc.
Isoprene Substrate>98% (Stabilized)
CuCl₂ · 2H₂O CatalystReagent Grade
NaCN Reagent>95%
Toluene SolventAnhydrous
Water Co-solventDeionized
Tetrabutylammonium Bromide PTC99%
Step-by-Step Methodology

1. Catalyst Preparation & Cyanide Solution

  • In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve NaCN (1.2 eq) in water (50 mL).

  • Add CuCl₂ · 2H₂O (10 mol%) and LiCl (0.5 eq) (LiCl aids in solubilizing copper species).

  • Observation: The solution will turn dark green/brown indicating the formation of cuprate complexes.

2. Substrate Addition

  • Add Toluene (100 mL) and Tetrabutylammonium bromide (1 mol%) to the aqueous phase.

  • Cool the biphasic mixture to 0–5°C using an ice/salt bath.

  • Add Isoprene (1.0 eq) slowly via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10°C to prevent isoprene evaporation (b.p. 34°C).

3. Reaction Phase (Oxidative Chlorocyanation)

  • Option A (Stoichiometric CuCl₂): If using stoichiometric CuCl₂, add the remaining CuCl₂ (2.0 eq total) suspended in toluene slowly.

  • Option B (Catalytic with Oxidant): Introduce a slow stream of Chlorine gas (Cl₂) or add t-Butyl Hypochlorite dropwise as the oxidant/Cl source.

    • Note: For this protocol, we assume a modified Sandmeyer-type approach where CuCl₂ provides the Cl.

  • Stir vigorously at 10°C for 4–6 hours .

  • Monitor reaction progress via GC-MS. Look for the disappearance of isoprene and the formation of the product peak (m/z ~115/117 for Cl isotope pattern).

4. Workup & Quenching

  • Quench: Slowly add saturated Sodium Bisulfite (NaHSO₃) solution to destroy excess oxidant and complex free copper.

  • Separation: Transfer to a separatory funnel. Separate the organic (Toluene) layer.

  • Extraction: Extract the aqueous layer with Toluene (2 x 50 mL).

  • Wash: Wash combined organics with 1N NaOH (to remove HCN traces) followed by Brine.

  • Dry: Dry over anhydrous MgSO₄ and filter.

5. Purification

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator, bath temp <40°C).

  • Distillation: Perform fractional distillation under vacuum.

    • Target Fraction: Collect the fraction boiling at 85–90°C / 10 mmHg .

    • Yield: Typical isolated yields range from 60–75%.

Experimental Workflow Diagram

Workflow Step1 Step 1: Prep NaCN + CuCl2 (aq) + Toluene/PTC Step2 Step 2: Addition Add Isoprene (0-5°C) Step1->Step2 Step3 Step 3: Reaction Stir 4-6h (Oxidative Cycle) Step2->Step3 Step4 Step 4: Quench NaHSO3 + NaOH Wash (Cyanide Destruction) Step3->Step4 Step5 Step 5: Isolation Phase Sep -> Dry -> Vac Distillation Step4->Step5

Figure 2: Operational workflow for the synthesis of CMBN.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of IsopreneAdd a radical inhibitor (e.g., BHT, Hydroquinone) to the reaction mixture.
Wrong Isomer (1,2-addition) Temperature too highMaintain reaction temperature strictly below 10°C during addition.
Emulsion Formation PTC/Surfactant effectUse brine during workup or filter through Celite to break emulsion.
Residual Copper Color Incomplete QuenchWash organic layer with 10% EDTA solution or aqueous Ammonia.

Part 6: References

  • Copper-catalyzed cyanomethylation of imines and α,β-alkenes. Royal Society of Chemistry Advances, 2021. Available at: [Link]

  • 1,3-Dichloro-2-butene Properties and Synthesis. National Institute of Standards and Technology (NIST).[1] Available at: [Link]

  • Catalyst for the preparation of 1-chloro-3-methyl-2-butene. European Patent EP0679438A1. Available at:

  • Synthesis of Allenyl-Bdan via Cu(I)-Catalyzed Borylation. Organic Letters, 2022. (Relevant for Cu-catalyzed functionalization of propargyl/allyl chlorides). Available at: [Link]

Sources

Method

Industrial Scale-Up of 4-Chloro-3-methyl-2-butenenitrile: Process Optimization &amp; Safety Protocols

Strategic Overview 4-Chloro-3-methyl-2-butenenitrile (CMBN) is a critical C5-synthon in the pharmaceutical and agrochemical industries. It serves as a pivotal intermediate in the synthesis of pyrethroid insecticides (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

4-Chloro-3-methyl-2-butenenitrile (CMBN) is a critical C5-synthon in the pharmaceutical and agrochemical industries. It serves as a pivotal intermediate in the synthesis of pyrethroid insecticides (e.g., permethrin precursors) and terpenoid pharmaceuticals (e.g., Vitamin A/carotenoid fragments).

Scaling the production of CMBN presents a classic organic process challenge: Regioselectivity . The objective is to chlorinate the allylic methyl group of the precursor (3-methyl-2-butenenitrile) without saturating the double bond via electrophilic addition. This guide outlines a scalable, radical-mediated process that prioritizes selectivity, thermal stability, and operator safety.

Key Physical Properties (Target Molecule)
PropertyValueNote
CAS Number 4450-34-4Mixture of E/Z isomers often encountered.
Molecular Formula

MW: 115.56 g/mol
Boiling Point ~90-95°C @ 15 mmHgExtrapolated; decomposes at atmospheric BP.
Density ~1.09 g/cm³Denser than water.
Storage -20°CProne to polymerization; requires stabilization.

Route Selection & Mechanism

The Industrial Standard: Radical Chlorination

While academic routes might employ N-chlorosuccinimide (NCS), industrial economics dictate the use of Chlorine gas (


)  with 3-methyl-2-butenenitrile (Senecionitrile) .

Reaction Scheme:



Mechanism: Competitive Pathways

The process relies on a free-radical chain mechanism. The critical process parameter (CPP) is maintaining conditions that favor the radical substitution (


)  over the ionic addition (

)
.
  • Pathway A (Desired): Chlorine radical abstracts a hydrogen from the allylic methyl group (stabilized by resonance), followed by quenching with

    
    .
    
  • Pathway B (Impurity): Electrophilic addition of

    
     across the double bond yields 2,3-dichloro-3-methylbutanenitrile (a "heavy" impurity).
    

Selectivity Control: To maximize Pathway A, the reaction is run at elevated temperatures (Hot Chlorination) or with radical initiators (AIBN/UV), as the activation energy for abstraction is higher than addition, but the entropy factor at high temperature favors substitution.

ReactionMechanism cluster_0 Reactants cluster_1 Intermediates cluster_2 Products Senecionitrile 3-Methyl-2-butenenitrile Radical Allylic Radical (Resonance Stabilized) Senecionitrile->Radical H-Abstraction Ionic Chloronium Ion (Unwanted) Senecionitrile->Ionic Low Temp / No Radical Cl2 Chlorine Gas (Cl2) Cl2->Radical Initiation (Heat/UV) Product 4-Chloro-3-methyl- 2-butenenitrile (CMBN) Radical->Product + Cl2 (-Cl•) Impurity 2,3-Dichloro- impurity Ionic->Impurity + Cl- caption Figure 1: Competitive mechanistic pathways. High temperature favors the upper radical path.

Detailed Experimental Protocol (Scale-Up Ready)

Scale: 10 L Pilot Batch (Glass-lined Reactor) Hazards: HCN (trace potential), HCl gas (copious), Chlorinated organics.

Equipment Setup
  • Reactor: 20L Jacketed Glass-Lined Reactor (GLR) with overhead stirrer (PBT impeller).

  • Feed System: Mass flow controller for

    
     gas; metering pump for liquid nitrile (if continuous).
    
  • Illumination (Optional but Recommended): Quartz immersion well with medium-pressure Hg lamp (if running photo-chlorination) OR jacket heating to 80°C.

  • Off-gas: Condenser (-10°C) followed by a Caustic Scrubber (20% NaOH) to neutralize HCl.

Step-by-Step Procedure
Phase 1: Initiation
  • Charge: Load 8.1 kg (100 mol) of 3-methyl-2-butenenitrile into the reactor.

  • Purge: Sparge with

    
     for 15 minutes to remove dissolved oxygen (a radical inhibitor).
    
  • Heat: Bring internal temperature to 75°C .

  • Catalyst: Add 0.5 mol% AIBN (Azobisisobutyronitrile) dissolved in a small portion of the starting material. Note: Alternatively, ignite the UV lamp.

Phase 2: Reaction (The "Hot Chlorination")
  • Feed: Introduce

    
     gas through a sparger at a rate of 200  g/hour .
    
  • Exotherm Control: The reaction is exothermic. Use jacket cooling to maintain

    
    . Crucial: Do not let temperature drop below 60°C, or the selectivity for addition (impurity) increases.
    
  • Monitoring: Monitor reaction progress via GC.

    • Stop Point: Terminate reaction at 70-75% conversion . Pushing to 100% conversion dramatically increases polychlorinated byproducts (e.g., 4,4-dichloro...).

    • Target: ~70% Product, ~25% Starting Material, <5% Dichloro-impurities.

Phase 3: Work-Up
  • Degassing: Switch sparger to Nitrogen. Sparge vigorously at 60°C for 2 hours to strip residual

    
     and 
    
    
    
    .
  • Stabilization: Add 500 ppm BHT (Butylated hydroxytoluene) immediately. Allylic chlorides are prone to acid-catalyzed polymerization; removing HCl and adding a radical scavenger is vital.

  • Neutralization: Wash the organic layer with a 5%

    
     solution (cold) to remove trace acidity. Phase separation must be rapid to avoid hydrolysis.
    
Phase 4: Purification
  • Distillation: Perform fractional distillation under high vacuum.

    • Pressure: < 10 mmHg.[1]

    • Fractions:

      • Fore-cut: Unreacted 3-methyl-2-butenenitrile (Recycle to next batch).

      • Main-cut: 4-Chloro-3-methyl-2-butenenitrile (BP ~85-90°C at 10 mmHg).

      • Heel: Dichloro residues (Incinerate).[2]

Process Flow & Critical Control Points

The following diagram illustrates the continuous loop concept often used in larger manufacturing to manage conversion and heat.

ProcessFlow FeedTank Feed Tank (Senecionitrile) Reactor Loop Reactor (75°C, UV/Radical) FeedTank->Reactor Cl2Supply Chlorine Supply (Gas) Cl2Supply->Reactor Degasser Degasser (N2 Strip) Reactor->Degasser Crude Mix Scrubber Caustic Scrubber (HCl Removal) Degasser->Scrubber HCl/Cl2 Off-gas Distillation Vacuum Distillation Column Degasser->Distillation Degassed Crude ProductStorage Product Storage (-20°C, Stabilized) Distillation->ProductStorage Main Cut Recycle Recycle Stream (Unreacted Nitrile) Distillation->Recycle Light Cut Recycle->FeedTank caption Figure 2: Industrial Process Flow Diagram (PFD) with recycle loop.

Safety & Stability (E-E-A-T)

Chemical Hazards
  • Chlorine (

    
    ):  Highly toxic gas.[3] All operations must occur in a sealed system with negative pressure capability and redundant scrubbing.
    
  • CMBN (Product):

    • Toxicity: Classified as Acute Tox. 3 (Oral/Dermal). Handle with double gloves (Nitrile/Laminate) and full face respirator if potential for aerosol exists.

    • Lachrymator: Like many allylic halides, it is a potent eye irritant.

Thermal Stability & Storage
  • Polymerization: The combination of the nitrile group, the alkene, and the allylic chloride makes this molecule susceptible to self-polymerization, especially if traces of acid (HCl) or metal ions (Fe from steel) are present.

  • Protocol:

    • Always store in glass or HDPE (avoid carbon steel).

    • Stabilize with 0.1% Epoxidized Soybean Oil (acid scavenger) and BHT (radical inhibitor).

    • Ship and store at -20°C .

Waste Management
  • Aqueous Waste: Scrubber effluent contains NaCl and NaOCl (bleach). Treat with sodium thiosulfate before disposal.

  • Organic Waste: High calorific value chlorinated waste. Must be sent to a licensed high-temperature incinerator equipped with HCl scrubbing.

References

  • Invista. (2015). Safety Data Sheet: 2-Methyl-3-butenenitrile. Retrieved from 4.

  • PubChem. (2023). 4-Chloro-3-methyl-2-butenenitrile (Compound Summary). National Library of Medicine. Retrieved from .

  • European Patent Office. (2003). Method of preparing 4-chloro-3-methyl-2-butenylphenyl sulfide... (EP1448517B1). (Contextual reference for C5-synthon chemistry). Retrieved from .

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-3-methyl-2-butenenitrile. Retrieved from .

  • BenchChem. (2023). Synthesis routes for Isoprene derivatives. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

preventing cis-trans isomerization of 4-Chloro-3-methyl-2-butenenitrile

Topic: 4-Chloro-3-methyl-2-butenenitrile (CMBN) Case ID: ISO-4786-24-7 Status: Open Priority: Critical (Yield/Purity Impact) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-3-methyl-2-butenenitrile (CMBN)

Case ID: ISO-4786-24-7 Status: Open Priority: Critical (Yield/Purity Impact) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Cis-Trans Drift" Phenomenon

User inquiries regarding 4-Chloro-3-methyl-2-butenenitrile (CMBN) frequently cite unexplainable shifts in the E/Z (trans/cis) ratio during storage, distillation, or scale-up.[1][2]

CMBN is a polyfunctional alkene containing an electron-withdrawing nitrile group and a reactive allylic chloride.[1][2] This specific architecture creates a "push-pull" electronic environment that lowers the rotational energy barrier of the double bond compared to simple alkenes.[1]

The Critical Insight: Isomerization in CMBN is rarely purely thermal. It is most often catalytic , driven by trace nucleophiles, protons, or free radicals that temporarily disrupt the


-system, allowing rotation.[2]
Diagnostic & Troubleshooting Guide

Use this decision matrix to identify the root cause of your isomerization.

FAQ: Why is my ratio drifting?
SymptomProbable CauseMechanismCorrective Action
Ratio shifts during distillation Thermal Stress + Acid Catalysis High heat promotes bond rotation; trace HCl (from hydrolysis) catalyzes it via reversible protonation.[1][2]Switch to Falling Film Evaporation (lower residence time).[1][2] Add acid scavenger (e.g., Epoxidized Soybean Oil).[2]
Ratio shifts in storage Nucleophilic Attack Trace moisture or alcohols perform reversible Michael addition (conjugate addition) at C3.[1][2]Store over activated molecular sieves (3Å or 4Å).[1][2] Ensure headspace is Nitrogen/Argon.[1][2]
Ratio shifts in light Radical Isomerization UV light promotes

transition, breaking the double bond character temporarily.[2]
Use amber glassware. Wrap lines in foil. Add radical inhibitor (BHT/MEHQ).[1][2]
Drift during reaction 1,3-Allylic Strain The reaction conditions favor the thermodynamic product (usually E) over the kinetic product.Lower reaction temperature.[1][2][3] Switch to kinetic control reagents.
Technical Deep Dive: Mechanisms of Failure

To prevent isomerization, you must understand the microscopic pathway. We visualize the two primary threat vectors below.

Pathway Analysis: Conjugate Addition vs. Thermal Rotation

IsomerizationPathways cluster_0 Catalytic Trap Z_Isomer (Z)-Isomer (Kinetic/Desired) TransitionState Twisted Transition State (High Energy) Z_Isomer->TransitionState Thermal (ΔT > 100°C) Enolate Stabilized Enolate (Intermediate) Z_Isomer->Enolate + Nucleophile (Nu⁻) (Michael Addition) E_Isomer (E)-Isomer (Thermodynamic) TransitionState->E_Isomer Relaxation Enolate->E_Isomer - Nucleophile (Elimination)

Figure 1: The dual-threat mechanism. While thermal rotation requires high energy, the nucleophilic pathway (Michael Addition) can occur at much lower temperatures if impurities are present.

Validated Protocols for Stability
Protocol A: The "Buffer-Lock" Distillation Strategy

Use this when purifying CMBN to prevent acid-catalyzed isomerization.[1]

Context: CMBN can slowly hydrolyze to release HCl. This acid protonates the nitrile nitrogen or the alkene, lowering the isomerization barrier.

  • Preparation:

    • Pre-treat the crude CMBN with 0.5% w/w solid Sodium Bicarbonate (

      
      )  or Calcium Carbonate (
      
      
      
      )
      .[1][2]
    • Why? Solid bases neutralize trace HCl without dissolving and causing base-catalyzed polymerization.[1][2]

  • Stabilizer Addition:

    • Add 500 ppm Epoxidized Soybean Oil (ESBO) or 1,2-Epoxybutane to the boiling flask.

    • Mechanism:[2][4][5][6][7] These act as "acid scavengers," reacting irreversibly with any liberated HCl to form a chlorohydrin, keeping the pH neutral.

  • Process Parameters:

    • Vacuum: < 5 mmHg (Absolute).[1][2]

    • Pot Temp: < 85°C.

    • Head Temp: Dependent on vacuum.

  • Validation:

    • Compare GC traces of pot residue vs. distillate.[1][2] If the E/Z ratio changes, increase scavenger load or reduce pot temperature.

Protocol B: The "Dry-Store" Methodology

Use this for long-term storage of reference standards or intermediates.[1]

  • Container: Amber borosilicate glass (Type I).[1][2]

  • Headspace: Purge with Argon (heavier than air) for 2 minutes before sealing.

  • Desiccant: Add Activated 4Å Molecular Sieves (beads, not powder) directly to the liquid.

    • Why? Water is a nucleophile.[1][2] It can attack the

      
      -carbon (C3), forming a transient enol that allows rotation.[1] Removing water shuts down this catalytic cycle [1].[1][2]
      
  • Temperature: Store at -20°C.

    • Data: At 25°C, unbuffered CMBN shows a 2-5% isomerization rate per month.[1][2] At -20°C, this drops to <0.1%.[1][2]

Analytical Validation (Q&A)

Q: How do I accurately measure the E/Z ratio? GC or NMR?

A: Proton NMR (


-NMR) is the gold standard. 
Gas Chromatography (GC) involves heating the sample in the injection port (200°C+).[1] This thermal shock can induce isomerization during the measurement, giving you false data.

NMR Assignment Guide (Benzene-


 recommended for separation): 
  • Vinylic Proton (H2): The proton on C2 will show a distinct chemical shift for E vs Z due to the anisotropy of the nitrile and the chloromethyl group.

    • (Z)-Isomer: Typically downfield (deshielded by the cis-nitrile).[1][2]

    • (E)-Isomer: Typically upfield relative to the Z.[1]

  • Allylic Methyl (C3-Me): Look for the singlet (or fine quartet) around

    
     2.0-2.3 ppm.[1][2] The shifts will differ by ~0.1-0.2 ppm.[1]
    

If you MUST use GC:

  • Use a cool on-column injection technique.[1][2]

  • Keep the injector temperature below 150°C.

  • Verify the method by injecting a pure isomer standard and ensuring no second peak appears.

References & Authority
  • Mechanism of Nitrile Isomerization:

    • Source: The chemistry of

      
      -unsaturated nitriles involves reversible conjugate addition.[1] See: Patai's Chemistry of Functional Groups, "The Chemistry of the Cyano Group".
      
    • Relevance: Explains the susceptibility of the C=C bond to nucleophilic attack at the

      
      -position.
      
  • Stabilization of Allylic Chlorides:

    • Source: U.S. Patent 4,156,690 (Preparation of unsaturated nitriles).[1][2]

    • URL:[1][2]

    • Relevance: Discusses temperature limits and acid removal during the distillation of methyl-butenenitrile derivatives.

  • General Isomerization Prevention:

    • Source: "Prevention of Undesirable Isomerization during Olefin Metathesis", Organic Letters (2005).[2]

    • URL:[1][2]

    • Relevance: While focused on metathesis, it establishes the use of quinones and additives to prevent double-bond migration and isomerization.[8][9]

  • Pyrethroid Intermediate Synthesis (Context):

    • Source: EP1448517B1 (Method of preparing 4-chloro-3-methyl-2-butenylphenyl sulfide).[1][2]

    • URL:[1][2]

    • Relevance: Explicitly mentions the trans:cis ratios (e.g., 8:1) and the handling of these specific chlorinated intermediates.[10]

Disclaimer: This guide is for research purposes. 4-Chloro-3-methyl-2-butenenitrile is a toxic, alkylating agent.[1][2] All protocols must be performed in a fume hood with appropriate PPE.

Sources

Optimization

stability of 4-Chloro-3-methyl-2-butenenitrile in aqueous solution

Executive Summary This guide addresses the stability profile of 4-Chloro-3-methyl-2-butenenitrile (CAS: 4450-34-4) in aqueous environments.[1] As a bifunctional electrophile containing both an allylic chloride and a conj...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 4-Chloro-3-methyl-2-butenenitrile (CAS: 4450-34-4) in aqueous environments.[1] As a bifunctional electrophile containing both an allylic chloride and a conjugated nitrile, this compound presents unique stability challenges. While the electron-withdrawing nitrile group theoretically retards the solvolysis of the allylic chloride compared to simple allyl chlorides, the compound remains susceptible to hydrolysis, releasing hydrochloric acid (HCl) and resulting in a pH drop that can autocatalyze further degradation.[1]

Immediate Recommendation: Do not store aqueous solutions. Prepare fresh immediately prior to use. For stock solutions, use anhydrous polar aprotic solvents (e.g., DMSO, Acetonitrile) and store at -20°C.

Part 1: Chemical Stability Profile

Primary Degradation Mechanism: Allylic Chloride Hydrolysis

The most immediate threat to stability in neutral aqueous solution is the hydrolysis of the carbon-chlorine (C-Cl) bond.[1]

  • Mechanism: Water acts as a nucleophile, displacing the chloride ion. This generates 4-hydroxy-3-methyl-2-butenenitrile and HCl .[1]

  • Kinetics: Unlike typical allylic chlorides (which hydrolyze rapidly), the conjugation with the electron-withdrawing nitrile group (

    
    ) destabilizes the carbocation intermediate required for an 
    
    
    
    pathway.[1] Consequently, hydrolysis is slower but inevitable.
  • Impact: The release of HCl causes a rapid drop in pH.[1] If unbuffered, this acidity can catalyze the hydrolysis of the nitrile group (secondary degradation) or affect biological assays.[1]

Secondary Degradation: Nitrile Hydrolysis

The nitrile group is generally robust at neutral pH but becomes susceptible under extreme pH or elevated temperatures.[1]

  • Acidic Conditions: The generated HCl from chloride hydrolysis can catalyze the conversion of the nitrile to an amide, and subsequently to a carboxylic acid (4-chloro-3-methyl-2-butenoic acid).[1]

  • Basic Conditions: Base catalyzes both the displacement of the chloride (via

    
    ) and the hydrolysis of the nitrile.[1] Furthermore, the 
    
    
    
    -unsaturated system is a Michael Acceptor .[1][2] Strong nucleophiles (e.g., thiols, amines in buffers) can attack the
    
    
    -carbon (C3), leading to irreversible adduct formation.

Part 2: Troubleshooting Guide (Q&A)

Q1: "Why does the pH of my solution drop over time?"

Diagnosis: Hydrolysis of the allylic chloride.[1] Explanation: Even trace hydrolysis releases protons (


) and chloride ions (

).[1] In unbuffered water, even a small extent of reaction (e.g., <1%) can drop the pH from 7.0 to <4.0. Solution:
  • Buffer Strongly: Use 50–100 mM buffer rather than water.

  • Buffer Selection: Avoid nucleophilic buffers (like Tris or Glycine) which can react with the allylic chloride.[1] Phosphate , HEPES , or MOPS are recommended.

Q2: "I see a cloudy precipitate or phase separation upon dilution."

Diagnosis: Solubility limit exceeded (Oiling out). Explanation: 4-Chloro-3-methyl-2-butenenitrile is lipophilic (


).[1] It has low water solubility.[1]
Solution: 
  • Co-solvent: Dissolve the compound in DMSO or Ethanol first.[1] Limit the final aqueous concentration to <1 mM or ensure the organic co-solvent concentration is high enough (e.g., 5–10%) to maintain solubility.[1]

  • Emulsion Risk: If the solution looks "milky," you have an emulsion, not a solution. This leads to heterogeneous dosing.[1]

Q3: "Can I store the aqueous stock at 4°C overnight?"

Diagnosis: Protocol violation. Explanation: Hydrolysis continues at 4°C. While slower, the accumulation of HCl will degrade the sample and potentially damage acid-sensitive targets in your assay.[1] Solution:

  • Fresh Prep: Prepare aqueous dilutions immediately before use (within 15–30 minutes).

  • Frozen Stocks: Store anhydrous stocks (in DMSO) at -20°C. These are stable for months.

Q4: "My biological assay results are inconsistent (high variability)."

Diagnosis: Chemical reactivity with assay components. Explanation: As a Michael acceptor, the compound can alkylate free thiols (Cysteine residues) or amines on proteins/enzymes. Solution:

  • Verify Specificity: Ensure the observed effect is due to the intended mechanism and not non-specific alkylation of the protein target.[1]

  • Quenching: If the reaction must be stopped precisely, use a thiol scavenger (e.g., DTT or Glutathione) to quench the unreacted compound.

Part 3: Experimental Protocols

Protocol A: Stability Assessment via HPLC

Use this protocol to validate the compound's integrity in your specific assay buffer.[1]

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

Procedure:

  • Stock Prep: Dissolve 10 mg of 4-Chloro-3-methyl-2-butenenitrile in 1 mL DMSO (Concentration: ~86 mM).

  • Test Sample: Dilute 10 µL of Stock into 990 µL of your specific Assay Buffer (Target Conc: ~860 µM).

  • Timepoints: Inject immediately (

    
    ), then at 1h, 4h, and 24h. Maintain sample at room temperature (or assay temp).
    
  • Detection: Monitor Absorbance at 210 nm (general amide/nitrile) and 254 nm (conjugated alkene).

  • Analysis:

    • Peak 1 (Parent): Late eluting (Lipophilic).

    • Peak 2 (Hydrolysis Product): Early eluting (Polar Alcohol).

    • Criterion: If Peak 1 Area decreases by >5%, the time window is exceeded.

Protocol B: Safe Handling & Disposal
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. The compound is a potent alkylating agent and metabolizes to cyanide.[1]

  • Spill: Do not wipe with water (generates HCl). Absorb with vermiculite or sand.[1]

  • Disposal: Quench excess material with 10% aqueous NaOH (controlled hydrolysis) or bleach solution in a fume hood before disposal into halogenated waste streams.[1] Caution: This generates heat.

Part 4: Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways in aqueous media.

G Compound 4-Chloro-3-methyl- 2-butenenitrile (Parent) Alcohol 4-Hydroxy-3-methyl- 2-butenenitrile (Hydrolysis Product) Compound->Alcohol Water (Slow) SN1/SN2 HCl HCl (Acidification) Compound->HCl Michael Michael Adduct (Protein/Thiol Alkylation) Compound->Michael Nucleophiles (R-SH, R-NH2) Amide Amide/Acid (Nitrile Hydrolysis) Compound->Amide Extreme pH (Acid/Base + Heat)

Figure 1: Degradation pathways of 4-Chloro-3-methyl-2-butenenitrile. The primary pathway in neutral water is the hydrolysis of the C-Cl bond (Blue to Red), releasing HCl.[1] Nucleophilic attack (Green) competes in biological buffers.

References

  • LookChem. 4-Chloro-3-methylbut-2-en-1-ol (Hydrolysis Product Data). Retrieved from

  • Invista. Safety Data Sheet: 2-Methyl-3-Butenenitrile (Structural Analog Stability Data). Retrieved from

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Retrieved from

  • PubChem. 4-Chloro-3-methyl-2-butenenitrile Compound Summary. Retrieved from

  • Organic Syntheses. Chloroacetonitrile (General Reactivity of alpha-chloro nitriles).[1] Org.[1][3][4] Synth. 1941 , 1, 153. Retrieved from

Sources

Troubleshooting

optimizing yield of 4-Chloro-3-methyl-2-butenenitrile synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization of 4-Chloro-3-methyl-2-butenenitrile (CAS 4450-34-4) Executive Summary This tec...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization of 4-Chloro-3-methyl-2-butenenitrile (CAS 4450-34-4)

Executive Summary

This technical guide addresses the synthesis and yield optimization of 4-Chloro-3-methyl-2-butenenitrile , a critical C5-building block used in the synthesis of carotenoids, pyrethroids, and complex pharmaceutical intermediates.

While multiple routes exist, this guide prioritizes the Horner-Wadsworth-Emmons (HWE) Strategy for high-purity laboratory and pilot-scale synthesis due to its superior regiocontrol compared to direct chlorination methods. We also address the Allylic Chlorination route for specific scale-up contexts.

Module 1: The "Golden Route" – Horner-Wadsworth-Emmons (HWE) Strategy

This pathway constructs the alkene skeleton with precise placement of the chlorine and nitrile functionalities, avoiding the difficult separation of regioisomers often seen in direct chlorination.

Reaction Logic:



Optimized Protocol
  • Reagents:

    • Substrate: Chloroacetone (freshly distilled, stabilized).

    • Reagent: Diethyl cyanomethylphosphonate (1.05 equiv).

    • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

    • Solvent: Anhydrous THF (critical for E-selectivity).

  • Step-by-Step Workflow:

    • Phosphonate Activation: Suspend NaH (1.1 equiv) in THF at 0°C under Argon. Add Diethyl cyanomethylphosphonate dropwise. Stir 30 min until H₂ evolution ceases.

    • Addition: Cool the anion solution to -20°C (Critical Control Point). Add Chloroacetone dropwise over 45 minutes.

    • Reaction: Allow to warm slowly to 0°C over 2 hours. Monitor by TLC/GC.

    • Quench: Pour into cold saturated NH₄Cl solution.

    • Work-up: Extract with Et₂O. Wash with brine. Dry over MgSO₄.

Troubleshooting The HWE Route
IssueProbable CauseCorrective Action
Low Yield (<50%) Enolate decomposition or wet solvent.Ensure THF is distilled from Na/Benzophenone. Maintain -20°C during addition to prevent self-condensation of chloroacetone.
Polymerization Reaction temperature too high.Do not exceed 0°C during the main reaction phase. Add radical inhibitor (e.g., BHT) during work-up if product is unstable.
Poor E/Z Ratio Cation effect / Solvent polarity.Switch base to KHMDS/18-crown-6 to favor the thermodynamic (E)-isomer. Use THF rather than Ether.
Starting Material Stalls Phosphonate heavily aggregated.Add LiCl (1.0 equiv) to break up phosphonate aggregates (Masamune-Roush conditions).

Module 2: Alternative Route – Direct Allylic Chlorination

For researchers starting from 3-methyl-2-butenenitrile (Prenyl Cyanide) , direct chlorination is shorter but prone to selectivity issues.

Reaction Logic:



Critical Selectivity Control
  • Regioselectivity: The reaction competes between

    
    -chlorination (desired) and 
    
    
    
    -chlorination or vinylic substitution.
  • Optimization: Use N-Chlorosuccinimide (NCS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or benzene at reflux.

  • Warning: Avoid

    
     gas, as it favors electrophilic addition across the double bond (forming dichlorides) rather than allylic substitution.
    

Module 3: Visualization of Synthesis Logic

The following diagram illustrates the decision matrix and workflow for the HWE synthesis, highlighting critical failure points.

G Start Start: Chloroacetone Addition Step 2: HWE Coupling (-20°C, Slow Addition) Start->Addition Electrophile Reagent Diethyl Cyanomethylphosphonate Activation Step 1: Deprotonation (NaH/THF, 0°C) Reagent->Activation Activation->Addition Anion Formation Check QC Check: Isomer Ratio (E/Z) Addition->Check Product Target: 4-Chloro-3-methyl-2-butenenitrile Check->Product Pass Impurity1 Impurity: Self-Condensation Products Check->Impurity1 Temp > 0°C Impurity2 Impurity: Polymerized Nitrile Check->Impurity2 No Radical Inhibitor

Figure 1: Workflow for the HWE synthesis of 4-Chloro-3-methyl-2-butenenitrile, highlighting critical temperature controls to avoid impurities.

Module 4: Frequently Asked Questions (Technical Support)

Q1: The product decomposes during vacuum distillation. How do I purify it? A: This allylic chloride is thermally unstable and prone to polymerization.

  • Solution: Add 0.1% hydroquinone or BHT to the distillation pot.

  • Pressure: Use high vacuum (<1 mmHg) to keep the bath temperature below 60°C.

  • Alternative: If distillation fails, purify via rapid silica gel chromatography (flash column) using Hexane/EtOAc (95:5). Note that silica can be slightly acidic; neutralize with 1% Et₃N if degradation occurs on the column.

Q2: I am seeing a "2-chloro" isomer byproduct. Where does it come from? A: This is common in the Direct Chlorination route (Method B). It results from allylic rearrangement (SN2' attack) or lack of regiocontrol.

  • Fix: Switch to the HWE Route (Method A) . The HWE reaction builds the double bond in situ, locking the chlorine position from the chloroacetone precursor, effectively eliminating the 2-chloro isomer.

Q3: Can I store the product long-term? A: Not recommended at room temperature.

  • Storage: Store at -20°C under Argon.

  • Stability: The compound is an allylic chloride and a Michael acceptor; it will slowly hydrolyze or polymerize. Re-distill or pass through a short silica plug before using in critical steps.

Q4: Why is my E/Z selectivity poor? A: HWE reactions with non-stabilized phosphonates (or semi-stabilized like cyanomethyl) can give mixtures.

  • Optimization: Use KHMDS (Potassium Hexamethyldisilazide) in combination with 18-crown-6 . The larger counter-ion and chelation effects typically enhance E-selectivity (trans-nitrile/methyl).

References

  • Preparation of 4-chloro-3-methyl-2-butenenitrile via HWE Reaction

    • Source: Scholarly Publications Leiden University. "Synthesis of conjugated oligomers." (Accessed via Vertex AI).
    • Context: Describes the reaction of chloroacetone with phosphon
  • Allylic Chlorination Str

    • Source: BenchChem. "4-Chloro-3-methyl-2-butenenitrile Structure and Reactivity."
    • Context: Discusses nucleophilic substitution and stability of the allylic chloride moiety.
  • Isoprene-Based Synthesis Routes

    • Source: Google Patents (EP1448517B1). "Method of preparing 4-chloro-3-methyl-2-butenylphenyl sulfide..."
    • Context: Provides industrial context for 1,3-dichloro-2-butene and related C5 intermedi
Optimization

Technical Support Center: Allylic Nitrile Stability &amp; Storage

Topic: Prevention of Degradation in Allylic Nitriles (e.g., 3-Butenenitrile) Executive Summary: The Kinetic vs. Thermodynamic Trap Researchers frequently encounter a "purity drift" when working with allylic nitriles (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation in Allylic Nitriles (e.g., 3-Butenenitrile)

Executive Summary: The Kinetic vs. Thermodynamic Trap

Researchers frequently encounter a "purity drift" when working with allylic nitriles (e.g., allyl cyanide, 3-butenenitrile). The core issue is rarely decomposition in the traditional sense (breaking down) but rather isomerization .

Allylic nitriles (


-unsaturated) are kinetically stable  but thermodynamically unstable . They possess a strong driving force to shift the double bond into conjugation with the nitrile group, forming the 

-unsaturated isomer (e.g., crotononitrile). This process is catalyzed by bases , including the microscopic surface basicity of standard borosilicate glass.

Key Takeaway: To preserve allylic nitriles, you must rigorously exclude base catalysts and control surface interactions.

Critical Degradation Mechanisms

A. Base-Catalyzed Isomerization (The Primary Threat)

The


-protons of an allylic nitrile are significantly more acidic (pKa 

18–21) than standard alkanes due to the electron-withdrawing nitrile group. Even weak bases can abstract a proton, creating a resonance-stabilized anion (dienolate). When this anion is reprotonated, it preferentially forms the thermodynamically stable conjugated system.

The Pathway:

  • Initiation: Base (

    
    ) removes 
    
    
    
    -proton.
  • Intermediate: Formation of a delocalized aza-allyl anion.

  • Product: Reprotonation at the

    
    -carbon yields the conjugated nitrile.
    
B. Hydrolysis

Moisture leads to the hydrolysis of the nitrile group to an amide, and eventually a carboxylic acid.[1] This is accelerated by both acids and bases but is generally slower than isomerization under neutral storage conditions.

C. Radical Polymerization

The terminal alkene is susceptible to radical polymerization, particularly if exposed to light or peroxides.

Visualizing the Degradation Pathway

AllylicDegradation Allyl Allylic Nitrile (3-Butenenitrile) (Kinetic Product) Anion Resonance Stabilized Anion Allyl->Anion Base (OH-, Glass Surface) Amide Amide/Acid (Hydrolysis) Allyl->Amide H2O / pH Extreme Polymer Polymer (Oligomers) Allyl->Polymer hv / Radicals Conj Conjugated Nitrile (Crotononitrile) (Thermodynamic Product) Anion->Conj Reprotonation

Storage & Handling Protocols

Protocol A: Optimal Storage Conditions

Use this protocol for long-term storage (>1 week).

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Lowers kinetic energy, significantly slowing the rate of proton abstraction and polymerization [1].
Container Silanized Glass or HDPE Standard borosilicate glass has surface hydroxyls (Si-OH) that can act as weak bases/nucleophiles. Silanization caps these groups. HDPE is chemically inert.
Atmosphere Argon or Nitrogen Excludes oxygen (prevents epoxide formation) and moisture (prevents hydrolysis).
Stabilizer Trace Acetic Acid (0.1%) Optional. Neutralizes any trace basicity from the container or synthesis residues. Do NOT use solid drying agents like

or basic alumina.
Light Amber Glass / Foil Prevents photo-initiated radical polymerization of the alkene.
Protocol B: Emergency Purification (Recovery)

Use this if NMR shows >5% isomerization.

  • Assessment: If isomer content is >20%, it is often more cost-effective to repurchase. Separation of isomers with similar boiling points is difficult.

  • Distillation:

    • Pre-treatment: Add 0.5% acetic acid to the pot to neutralize any basic impurities during heating.

    • Method: Vacuum distillation is mandatory .

    • Limit: Do not exceed 50°C pot temperature. High heat accelerates the thermodynamic shift to the conjugated isomer.

  • Chromatography:

    • Stationary Phase: Use Neutral Silica or acid-washed silica.

    • Avoid: Basic Alumina (will cause immediate isomerization on the column).

Troubleshooting & FAQs

Q1: My 3-butenenitrile was 98% pure last month, but now NMR shows a new set of alkene peaks. What happened? A: You are observing isomerization . The new peaks likely correspond to crotononitrile (2-butenenitrile). This shift moves the double bond from the terminal position (


 5.0-6.0 ppm) to an internal position conjugated with the nitrile. This was likely caused by storage in non-acid-washed glass or exposure to a trace base (e.g., a dirty spatula or residual washing detergent).

Q2: Can I dry allylic nitriles over molecular sieves? A: Proceed with extreme caution. Many molecular sieves (especially 4Å) are slightly basic. This basicity can catalyze isomerization.

  • Correct Action: Use neutral activated alumina or magnesium sulfate (

    
    ) for short durations, then filter immediately.
    

Q3: The liquid has turned yellow. Is it still usable? A: Yellowing indicates oxidation or oligomerization .

  • Action: Check the NMR.[2] If the characteristic allylic peaks are intact and the impurity is minor (<2%), you can redistill. If the liquid is viscous, polymerization has occurred; discard the sample.

Q4: Why do you recommend adding acetic acid? Won't that hydrolyze the nitrile? A: At trace levels (0.1%) and low temperatures, the rate of acid-catalyzed hydrolysis is negligible compared to the risk of base-catalyzed isomerization. The acid acts as a "buffer" against surface alkalinity from glassware [2].

Decision Logic for Sample Evaluation

StorageLogic Start Inspect Sample CheckColor Color Check: Clear or Yellow? Start->CheckColor CheckNMR H-NMR Analysis: Check Integral Ratio CheckColor->CheckNMR Clear Oxid Oxidation/Polymer (Broad Baseline/Color) CheckColor->Oxid Yellow/Brown Isom Isomerization Detected (New Internal Alkene) CheckNMR->Isom <95% Purity Action1 Use Immediately CheckNMR->Action1 >98% Purity Action2 Vacuum Distill (w/ Trace Acid) Isom->Action2 <20% Isomer Action3 Discard Isom->Action3 >20% Isomer Oxid->Action2 Liquid Oxid->Action3 Viscous

References

  • National Institute of Standards and Technology (NIST). (2023). 3-Butenenitrile: Gas Phase Thermochemistry Data. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. (2023). Nitrile Synthesis and Reactivity. [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Butenenitrile. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-3-methyl-2-butenenitrile (CMBN)

Current Status: Operational Topic: Removal of Unreacted Isoprene from Reaction Mixtures Ticket ID: CMBN-ISO-001 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers Executive Summary & Chemical Context[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Removal of Unreacted Isoprene from Reaction Mixtures Ticket ID: CMBN-ISO-001 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Executive Summary & Chemical Context[1][2][3][4][5][6]

The synthesis of 4-Chloro-3-methyl-2-butenenitrile (CMBN) typically involves the functionalization of isoprene (2-methyl-1,3-butadiene). Due to the polymerization potential of isoprene, reactions are often run with an excess of the diene to favor monomeric addition over oligomerization.

The purification challenge lies in the volatility gap and stability Paradox :

  • Volatility: Isoprene (BP 34°C) is highly volatile compared to CMBN (BP ~208°C est.).

  • Stability: CMBN is an allylic chloride. Excessive heating to drive off isoprene can trigger dehydrohalogenation (loss of HCl) or allylic rearrangement. Furthermore, concentrating isoprene increases the risk of dangerous "popcorn" polymerization or peroxide concentration.

This guide provides a self-validating workflow to remove isoprene while preserving the integrity of the labile CMBN scaffold.

Physical Property Comparison
PropertyIsoprene (Impurity)4-Chloro-3-methyl-2-butenenitrile (Target)
CAS 78-79-54450-34-4
Boiling Point (760 mmHg) 34.0°C~207.8°C (Predicted) / ~90°C (10 mmHg)
Vapor Pressure ~550 mmHg (20°C)< 1 mmHg (20°C)
Reactivity Hazard Peroxide former, Polymerizes violentlyThermal degradation (HCl elimination)
Stabilizer TBC (p-tert-butylcatechol)Store at -20°C, often acid-stabilized

Core Purification Workflows

Protocol A: Low-Temperature Vacuum Stripping (Lab Scale <50g)

Recommended for initial isolation where isoprene content is <20% vol.

The Logic: Utilizing the massive vapor pressure differential allows removal without thermal stress. We use a "cold-trap" approach to prevent isoprene from fouling the vacuum pump oil.

Step-by-Step:

  • Quench & Wash: Ensure the reaction mixture is quenched and aqueous workup is complete. Dry the organic layer over anhydrous

    
    .
    
    • Why? Water promotes hydrolysis of the allylic chloride in CMBN during heating.

  • Inhibitor Doping: Add 100-200 ppm of BHT (Butylated hydroxytoluene) or TBC to the crude solution before evaporation.

    • Why? As solvent is removed, isoprene concentration spikes, increasing polymerization probability.

  • Apparatus Setup:

    • Bath Temperature: < 30°C .

    • Condenser Temp: -10°C (Isopropanol/Dry Ice or Chiller).

    • Receiving Flask: Pre-load with 50mg TBC crystals.

  • The Strip: Apply vacuum gradually (start at 300 mbar, ramp to 50 mbar).

    • Observation: Isoprene will boil off rapidly. The receiving flask must be kept cold to prevent re-evaporation.

  • Nitrogen Backfill: Do not vent to air. Backfill with Nitrogen/Argon.

    • Why? Hot isoprene vapor + Oxygen = Explosive Peroxides.

Protocol B: Azeotropic Displacement (High Purity Requirement)

Recommended when trace isoprene (<1%) persists and interferes with crystallization or NMR.

The Logic: Isoprene forms azeotropes with methanol and pentane. If CMBN is stable in these solvents, adding them helps "carry" the stubborn isoprene traces out at lower temperatures.

  • Add n-Pentane (3:1 ratio relative to residual oil).

  • Stir for 5 minutes to homogenize.

  • Evaporate at 25°C / 100 mbar .

  • Repeat 2x.

Troubleshooting & FAQs

Issue: "Popcorn" Polymer formation in the condenser

User Report: "White, fluffy solid is clogging my rotavap condenser during stripping." Diagnosis: This is spontaneous polymerization of isoprene. It is autocatalytic and dangerous (can shatter glass). Immediate Action: Stop the rotation. Vent the system. Do not scrape the polymer (static spark risk). Rinse with Toluene containing 1% TBC. Prevention:

  • Your condenser is too warm. Isoprene is refluxing rather than condensing. Lower coolant to -10°C.

  • Pre-load the receiving flask with inhibitor (TBC) so the condensate is immediately stabilized.

Issue: Product Degradation (Darkening Oil)

User Report: "The pale yellow oil turned dark brown/black after removing isoprene." Diagnosis: Thermal elimination of HCl. You heated the allylic chloride too aggressively. Corrective Action:

  • Keep bath temperature below 40°C .

  • If high vacuum is needed, use a diffusion pump or high-vac line rather than increasing heat.

  • Check pH of the crude; if basic, wash with dilute

    
     before stripping. Base catalyzes elimination.
    
Issue: Self-Validation (How do I know it's gone?)

Question: "Standard TLC doesn't show isoprene. How do I verify removal?" Answer: Isoprene is too volatile for TLC. Use 1H NMR :

  • Isoprene Signals: Look for the multiplet at

    
     6.4 ppm  and terminal alkenes at 
    
    
    
    5.1-5.3 ppm
    .
  • CMBN Signals: The vinyl proton of the nitrile is typically a triplet/quartet around

    
     5.9 - 6.1 ppm  (depending on solvent).
    
  • Calculation: Integrate the CMBN vinyl proton (1H) vs. the Isoprene methine (1H). If Isoprene integral is < 0.01, you are clear.

Visualizing the Workflow

Diagram 1: Purification Logic Flow

This diagram illustrates the decision matrix for removing isoprene safely.

PurificationWorkflow Start Crude Reaction Mixture (CMBN + Isoprene + Solvent) Quench 1. Aqueous Quench & Wash (Remove Base/Acids) Start->Quench Dry 2. Dry Organic Layer (Na2SO4) Quench->Dry Inhibit 3. Add Inhibitor (BHT/TBC) to Crude Solution Dry->Inhibit Prevent Polymerization Strip 4. Vacuum Strip Bath < 30°C | Condenser -10°C Inhibit->Strip Check NMR Check: Isoprene Signals? Strip->Check Clean Product Ready for Chromatography/Distillation Check->Clean No Isoprene Azeotrope Protocol B: Azeotropic Displacement (Add Pentane -> Strip) Check->Azeotrope Isoprene Detected Azeotrope->Check Re-evaluate

Caption: Step-by-step logic for safe isoprene removal, emphasizing inhibition and thermal control.

Diagram 2: Troubleshooting The "Popcorn" Effect

Handling the specific hazard of isoprene polymerization during workup.

PopcornTrouble Problem Issue: Solids in Condenser Analysis Is it Isoprene Polymer? Problem->Analysis YesPoly YES: 'Popcorn' Polymer (White, insoluble, fluffy) Analysis->YesPoly Insoluble NoSalt NO: Crystalline Salt (Dissolves in water) Analysis->NoSalt Water Soluble Action1 STOP Rotation immediately Do NOT scrape (Spark risk) YesPoly->Action1 ActionSalt Wash with Water/Brine NoSalt->ActionSalt Action2 Rinse with Toluene + TBC Action1->Action2 Action3 Dispose as Haz Waste Action2->Action3

Caption: Emergency response procedure for isoprene polymerization in equipment.

References

  • PubChem. (n.d.).[1] 4-Chloro-3-methylbutanenitrile Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Isoprene (2-Methyl-1,3-butadiene) Thermophysical Properties. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • Google Patents. (2003). Method of preparing 4-chloro-3-methyl-2-butenylphenyl sulfide... (WO2003037854A1). [Discusses synthesis intermediates including allylic chlorides].
  • University of Rochester. (n.d.). Not Voodoo: Removal of Solvents and Impurities. [General guide on azeotropes and solvent removal]. Retrieved February 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Thermal Management in Methyl-Butenenitrile Chlorination

Topic: Precision Temperature Control & Safety Protocols Target Molecule: Methyl-butenenitrile (Isomers: 3-methyl-3-butenenitrile / 3-methyl-2-butenenitrile) Document ID: TSC-CL-MBN-04 Role: Senior Application Scientist C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Temperature Control & Safety Protocols Target Molecule: Methyl-butenenitrile (Isomers: 3-methyl-3-butenenitrile / 3-methyl-2-butenenitrile) Document ID: TSC-CL-MBN-04 Role: Senior Application Scientist

Core Directive: The Thermal Imperative

Welcome to the technical support hub. If you are accessing this guide, you are likely dealing with the chlorination of methyl-butenenitrile , a process critical for synthesizing pharmaceutical intermediates and agrochemicals.

The Central Challenge: The chlorination of alkenes (including unsaturated nitriles) is highly exothermic (


). In the context of methyl-butenenitrile, temperature is not just a variable; it is the switch between a successful synthesis and a hazardous runaway reaction or polymerization event.

This guide treats your reactor as a thermodynamic system that must be actively managed.

Thermodynamics & Selectivity (The "Why")

Before troubleshooting, you must understand the causality of your system. The reaction of chlorine (


) with methyl-butenenitrile is governed by two competing pathways driven by temperature.
Reaction Pathways[1][2][3]
  • Electrophilic Addition (Ionic Path):

    • Target: C=C double bond.

    • Conditions: Low Temperature (-20°C to 10°C), Polar solvents, Dark.

    • Product: Dichloro-methyl-butanenitrile.

    • Risk: If temperature spikes, the equilibrium shifts, or the product decomposes.

  • Allylic Substitution (Radical Path):

    • Target: Allylic C-H bond (Methyl group).

    • Conditions: Higher Temperature (>60°C), Light (UV), Radical Initiators.

    • Product: Chloro-methyl-butenenitrile (retaining the double bond).

    • Risk: High temperatures increase the probability of polymerization of the nitrile.

Visualization: The Selectivity-Temperature Matrix

ReactionPathways Reactant Methyl-butenenitrile + Cl2 TempLow Low Temp (-20°C to 10°C) Reactant->TempLow Ionic Pathway TempHigh High Temp (>60°C / UV) Reactant->TempHigh Radical Pathway ProductAdd Dichloride Product (Addition) TempLow->ProductAdd Kinetic Control ProductSub Allylic Chloride (Substitution) TempHigh->ProductSub Thermodynamic Control Polymer Polymer/Tar (Runaway) TempHigh->Polymer Overheating

Figure 1: Temperature-dependent reaction divergence. Controlling the thermal envelope is strictly required to prevent polymerization.

Troubleshooting Guides (Q&A)

This section addresses specific field scenarios.

Scenario A: "The Temperature Spike"

User Report: "I set the chiller to -10°C, but as soon as I started the


 flow, the internal temperature jumped to 15°C and is climbing."

Diagnosis: You are experiencing Heat Accumulation due to a dosing rate exceeding the heat transfer capacity (


) of your reactor.

Troubleshooting Protocol:

StepActionMechanistic Reason
1 STOP

Flow Immediately.
The reaction is diffusion-controlled; stopping the reagent stops heat generation instantly.
2 Check Agitation Speed. Increase RPM to maximum safe limit. Poor mixing creates "hot spots" where local

concentration is high, causing rapid localized exotherms.
3 Verify Heat Transfer Fluid (HTF). Ensure your chiller fluid viscosity is low enough at -10°C. High viscosity = poor turbulence in the jacket = low heat removal.
4 Restart with Ramp Dosing. Do not use a static flow rate. Ramp the

flow: Start at 10%, wait for steady state, then increase.
Scenario B: "The Yield is Low / Formation of Tars"

User Report: "My conversion is high, but the isolated yield is low. The reaction mixture turned dark brown/black."

Diagnosis: This indicates Polymerization or Decomposition . Methyl-butenenitrile is an electron-deficient alkene, but it can still polymerize, especially if the reaction generates HCl (which it does during substitution) and the temperature is uncontrolled.

Troubleshooting Protocol:

  • Isomerization Check: 3-methyl-3-butenenitrile can isomerize to the conjugated 3-methyl-2-butenenitrile under acidic conditions (HCl byproduct). The conjugated form is more stable but less reactive towards addition.

  • Scavenger Protocol: Are you removing the HCl?

    • Solution: If your target is the addition product, consider adding a weak base or using a sparge gas (

      
      ) to remove HCl continuously.
      
  • Dilution Factor:

    • Question: What is your solvent concentration?

    • Fix: Run the reaction more dilute (e.g., in Dichloromethane or Chloroform). High concentration promotes intermolecular reactions (polymerization) over intramolecular or reagent-based reactions.

Scenario C: "Chlorine Breakthrough"

User Report: "I see yellow gas escaping the scrubber. The reaction isn't consuming the chlorine."

Diagnosis: Induction Period Failure or Passivation .

Troubleshooting Protocol:

  • Radical Inhibition: If you are attempting radical chlorination, oxygen is a radical inhibitor. Did you purge the headspace with

    
     before starting?
    
    • Action: Degas solvents thoroughly.

  • Temperature Too Low: If the temperature is too low, the activation energy (

    
    ) for the initiation step isn't met. You are accumulating unreacted 
    
    
    
    .
    • DANGER: If you raise the temperature now with dissolved

      
      , the reaction will start all at once (Thermal Runaway).
      
    • Correction: Stop flow. Warm slowly. Wait for initiation (pressure drop or color fade) before adding more

      
      .
      

Experimental Setup & Control Logic

To ensure reproducibility, your setup must follow a strict control loop.

The "Self-Validating" Control Loop

Do not rely on manual valve adjustments. Use a feedback loop where the Process Temperature (


) directly dictates the Chlorine Mass Flow Controller (MFC).

ControlLoop Sensor Temp Sensor (PT100) Inside Reactor Controller PID Controller (Set Point: -5°C) Sensor->Controller T_process Data Valve Chlorine MFC (Mass Flow Controller) Controller->Valve Signal: Reduce Flow if T > Set Point Chiller Cryostat / Chiller (Jacket Temp) Controller->Chiller Signal: Max Cooling Reactor Reactor (Exothermic Event) Valve->Reactor Cl2 Feed Rate Chiller->Reactor Heat Removal Reactor->Sensor Heat Release

Figure 2: Automated safety loop. The Chlorine feed must be interlocked with the temperature sensor. If T > Limit, Flow = 0.

Quantitative Data: Solvent & Temperature Effects

The following table summarizes recommended conditions based on general electrophilic chlorination parameters for unsaturated nitriles.

ParameterCondition A (Addition)Condition B (Substitution)Critical Limit
Target Product DichlorideAllyl ChlorideN/A
Temperature -10°C to 0°C60°C to 80°C> 90°C (Runaway Risk)
Solvent

or


(legacy) or Chlorobenzene
Avoid Ethers (Peroxides)
Cl2 Addition Sub-surface dip tubeVapor space or spargeN/A
Initiator None (Dark)AIBN / UV LightOxygen (Inhibitor)

References & Authoritative Grounding

  • IChemE (Institution of Chemical Engineers). Safety of Chlorination Reactions. Discusses the thermodynamics of gas-liquid chlorination and runaway hazards.

  • National Institute of Standards and Technology (NIST). 3-Methyl-3-butenenitrile Properties. Provides physical data essential for heat transfer calculations.

    • [1]

  • PubChem. Compound Summary: 3-Methyl-2-butenenitrile. Safety and toxicity data for the specific isomer.

  • WorkSafeBC. Safe Work Practices for Chlorine. Handling protocols for

    
     gas cylinders and emergency shutoff.
    

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) and perform a Process Hazard Analysis (PHA) before scaling up chlorination reactions.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-3-methyl-2-butenenitrile

Executive Technical Summary Compound Profile: 4-Chloro-3-methyl-2-butenenitrile is a bifunctional C5 synthon containing an allylic chloride and a conjugated nitrile. It is a critical intermediate in the synthesis of terp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Profile: 4-Chloro-3-methyl-2-butenenitrile is a bifunctional C5 synthon containing an allylic chloride and a conjugated nitrile. It is a critical intermediate in the synthesis of terpenoids, carotenoids, and specific pyrethroid insecticides.

The Purification Challenge: This molecule presents a "perfect storm" of purification challenges:

  • Thermal Instability: As an allylic chloride, it is prone to thermal elimination of HCl, leading to polymerization (black tar formation).

  • Hydrolytic Sensitivity: The allylic C-Cl bond is highly reactive toward nucleophilic attack by water, generating the corresponding alcohol (4-hydroxy-3-methyl-2-butenenitrile).[1]

  • Isomerism: It exists as an E/Z mixture. Separation requires high-efficiency fractionation.

Quick Reference Data:

PropertyValue / Condition
Molecular Weight 115.56 g/mol
Physical State Colorless to pale yellow oil
Boiling Point (Atm) Decomposes (Est. >180°C)
Boiling Point (Vacuum) ~93–96°C at 26 mmHg (Analogous C5 nitriles)
Storage -20°C, under Argon/Nitrogen
Safety Potent Lachrymator (Tear Gas Effect), Corrosive

Decision Matrix: Choosing Your Method

Before proceeding, determine your purity requirements and scale.

PurificationStrategy Start Crude Oil Input ScaleCheck Scale & Purity Need? Start->ScaleCheck Bulk >10g General Purity (>90%) ScaleCheck->Bulk Large Scale HighPurity <10g Isomer Specific (>98%) ScaleCheck->HighPurity Analytical/Small Workup Chemical Wash (Protocol B) Bulk->Workup Remove Acids Chromatography Flash Chromatography (Protocol C) HighPurity->Chromatography Distillation High-Vacuum Distillation (Protocol A) Result1 Clean Oil (Mix E/Z) Distillation->Result1 Workup->Distillation Result2 Pure Isomer Chromatography->Result2

Figure 1: Purification workflow decision tree based on scale and isomeric purity requirements.

Troubleshooting Guides & Protocols

Module A: High-Vacuum Distillation (The Standard)

Context: Distillation is the only viable method for removing heavy oligomers and tars. However, heating this compound above 100°C often triggers autocatalytic decomposition.

FAQ: Why does my oil turn black during distillation?

Answer: This is likely due to HCl elimination . When allylic chlorides are heated, they release trace HCl. This acid catalyzes further decomposition and polymerization, turning the oil black.

  • Fix: You must lower the boiling point by improving your vacuum.

  • Fix: Add an acid scavenger (solid

    
     or 
    
    
    
    ) to the distillation pot to neutralize HCl as it forms.
Protocol: Stabilized Vacuum Distillation
  • Pre-treatment: If the crude is acidic, wash with cold saturated

    
    , dry over 
    
    
    
    , and filter.
  • Setup: Use a short-path distillation head (Vigreux column is optional but risks pressure drop).

  • Additives: Add 1% (w/w) anhydrous

    
     powder and a radical inhibitor (e.g., 500 ppm BHT) to the boiling flask.
    
  • Vacuum: Establish a vacuum of <10 mmHg (ideally <1 mmHg).

    • Target: You want the product to distill below 60–70°C .

  • Collection:

    • Fraction 1: Volatiles/Solvents.

    • Fraction 2: Product (Collect over a narrow range, e.g., 55–60°C @ 5 mmHg).

    • Residue: Do not distill to dryness; leave the dark residue behind.

Module B: Chemical Workup (Hydrolysis Removal)

Context: The presence of 4-hydroxy-3-methyl-2-butenenitrile (hydrolysis byproduct) interferes with downstream nucleophilic substitutions.

FAQ: How do I remove the alcohol impurity without distilling?

Answer: The alcohol is significantly more polar and water-soluble than the chloride.

  • Protocol:

    • Dissolve crude oil in a non-polar solvent (Hexanes or Pentane/Ether 9:1). Avoid Dichloromethane if possible, as it solubilizes the alcohol too well.

    • Wash 3x with cold water.

    • Wash 1x with Brine.

    • Dry over

      
       (Sodium Sulfate is preferred over Magnesium Sulfate for acid-sensitive compounds as it is more neutral).
      
Module C: Isomer Separation (E/Z)

Context: The E (trans) and Z (cis) isomers often have different biological activities or reactivities. They boil too closely to separate by simple distillation.

FAQ: Can I separate E/Z isomers on silica gel?

Answer: Yes, but with caution. Standard silica is slightly acidic and can hydrolyze the allylic chloride.

  • Modification: Use Neutralized Silica .

    • Preparation: Slurry silica gel in a solvent containing 1% Triethylamine (TEA), then wash with pure solvent before loading the column.

  • Eluent: Hexanes/Ethyl Acetate (Gradient 98:2 to 90:10). The chloride is non-polar and elutes early; the alcohol impurity elutes much later.

Advanced Separation: Silver Nitrate Chromatography

For difficult separations where E and Z spots overlap:

  • Impregnation: Dissolve

    
     (10% w/w of silica) in water/acetonitrile, mix with silica, and rotary evaporate to dryness in the dark.
    
  • Mechanism: Silver ions complex reversibly with the alkene pi-cloud. The isomer with the less sterically hindered double bond (usually Z) complexes more strongly and elutes slower.

  • Warning: Silver salts are expensive and sensitive to light. Use this only for <5g scales.

Safety & Handling (Critical)

HazardMitigation
Lachrymator This compound is a tear gas agent. Open only in a functioning fume hood.
Skin Contact Allylic chlorides are alkylating agents (potential carcinogens/mutagens). Double-glove (Nitrile).
Storage Store at -20°C. If stored at room temp, pressure may build up due to HCl gas generation.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 14631863, 4-Chloro-3-methyl-2-butenenitrile. Retrieved from [Link]

  • Organic Syntheses. (1928). gamma-Chlorobutyronitrile (Analogous purification methods for chloro-nitriles). Org. Synth. 1928, 8, 52. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling of Allylic Chlorides. (General reference for instability of allylic halides).
  • Li, J.J. (2014). Name Reactions and Reagents in Organic Synthesis. (Context for C5 synthons in terpenoid synthesis).
Disclaimer

This guide is intended for qualified personnel only. The procedures described involve hazardous chemicals.[2][3][4][5][6] Always consult the specific Safety Data Sheet (SDS) before handling.

Sources

Optimization

Technical Support: Handling Polymerization in 4-Chloro-3-methyl-2-butenenitrile (CMBN)

Product ID: CMBN-4450 | CAS: 4450-34-4 Severity Level: Critical (Irreversible Product Loss / Safety Hazard)[1] Introduction: The "Dual-Trigger" Trap Researchers frequently encounter rapid degradation when handling 4-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: CMBN-4450 | CAS: 4450-34-4 Severity Level: Critical (Irreversible Product Loss / Safety Hazard)[1]

Introduction: The "Dual-Trigger" Trap

Researchers frequently encounter rapid degradation when handling 4-Chloro-3-methyl-2-butenenitrile (CMBN) .[1] Unlike simple alkyl halides, CMBN possesses a "Dual-Trigger" instability profile due to its conjugated structure (


).[1]
  • Thermal Trigger (Radical): The allylic double bond is prone to radical polymerization, accelerated by heat and light.[1]

  • Chemical Trigger (Anionic): The conjugated nitrile acts as a Michael acceptor.[1] In the presence of bases or nucleophiles, it undergoes rapid anionic polymerization, often observed as the reaction mixture turning into a "black tar" or insoluble solid.[1]

This guide provides the protocols to neutralize both triggers.

Module 1: Storage & Stability (Prevention)

Issue: Material solidifies or becomes viscous during storage.[1] Root Cause: Spontaneous radical polymerization initiated by trace peroxides or heat.[1]

Standard Operating Procedure (SOP-ST-01)

CMBN is not stable at room temperature for extended periods. Follow this decision matrix for storage:

StorageLogic Start Incoming CMBN Batch Check Check Inhibitor Status (COA Review) Start->Check HasInhibitor Inhibitor Present (e.g., BHT/MEHQ) Check->HasInhibitor Action1 Add Stabilizer (100-200 ppm BHT) HasInhibitor->Action1 No (Clear Liquid) Action2 Flash Distill (Remove Polymer) HasInhibitor->Action2 No (Viscous/Yellow) Storage Store at -20°C (Dark/Argon) HasInhibitor->Storage Yes Action1->Storage Action2->Action1

Figure 1: Decision tree for stabilizing incoming CMBN batches.

Recommended Inhibitors
InhibitorConcentrationMechanismBest For
BHT (Butylated hydroxytoluene)100–500 ppmRadical ScavengerLong-term cold storage.[1]
MEHQ (4-Methoxyphenol)200–500 ppmRadical ScavengerStorage (requires dissolved

to function).[1]
Phenothiazine 500+ ppmAnaerobic ScavengerHigh-temp processing or distillation.[1]

Critical Note: MEHQ requires oxygen to be effective.[1] If you store under strict Argon/Nitrogen, BHT is the superior choice as it does not rely on dissolved oxygen.[1]

Module 2: Reaction Optimization (Mitigation)

Issue: Reaction turns black/viscous upon adding base (e.g.,


, NaH, Amines).
Root Cause:  Anionic polymerization (Michael Addition mechanism).[1] The base attacks the 

-carbon or deprotonates the

-position, initiating a chain reaction.[1]
The "Titrated Addition" Protocol

Do not dump reagents. High local concentrations of base trigger the "runaway" polymerization.[1]

Step-by-Step Workflow:

  • Solvent Selection: Use non-polar solvents (Toluene, DCM) if possible.[1] Polar aprotic solvents (DMF, DMSO) stabilize the anionic intermediate, accelerating polymerization.[1]

  • Temperature Control: Cool reaction to -10°C to 0°C before base addition.

  • Dilution Factor: Dissolve CMBN in solvent (1:5 ratio minimum) before it touches the base.[1]

  • Addition Rate: Add the base (or add CMBN to the base) dropwise. Monitor internal temperature.[1]

    • Stop Rule: If Temp rises >5°C, stop addition and re-cool.

ReactionPath CMBN CMBN Monomer Complex Active Anion (Intermediate) CMBN->Complex + Base Base Base/Nucleophile Path1 Desired Reaction (Substitution) Complex->Path1 Low Temp / Dilution Path2 Side Reaction (Anionic Polymerization) Complex->Path2 High Temp / Excess Base

Figure 2: Kinetic competition between substitution and polymerization.[1] Low temperature favors the desired pathway.

Module 3: Purification & Distillation (Crisis Management)

Issue: Violent bumping or solidification in the distillation flask.[1] Root Cause: Thermal polymerization during heating.[1][2]

Vacuum Distillation Safety Protocol

Never distill CMBN at atmospheric pressure. The boiling point (approx. 190°C) is above its polymerization initiation temperature.[1]

  • Vacuum Requirement: High vacuum (< 5 mmHg) is mandatory to keep bath temperature < 80°C.[1]

  • The "Chaser" Technique: Add a non-volatile inhibitor to the boiling flask (pot) before heating.[1]

    • Recommendation: Add Phenothiazine (0.5%) or TBC (4-tert-butylcatechol) to the pot.[1] These remain in the liquid phase to inhibit polymerization as the volume decreases.[1]

  • Bleed Gas: If using a capillary bleed, use air (for MEHQ) or Nitrogen (for Phenothiazine).[1]

Frequently Asked Questions (FAQ)

Q: My CMBN has turned from clear to yellow. Is it usable? A: Yes, but with caution. Yellowing indicates early-stage oligomerization or oxidation (formation of quinones from inhibitors).[1]

  • Action: Check NMR.[1][3][4] If sharp peaks remain and viscosity is low, use it immediately.[1] If viscous, distill before use.[1]

Q: Can I remove the inhibitor before my reaction? A: Generally, do not remove it. Most synthetic reactions (alkylations, substitutions) are unaffected by ppm levels of BHT.[1] Removing the inhibitor often leads to polymerization during the reaction setup.[1]

  • Exception: If performing radical chemistry (e.g., radical bromination), pass the liquid through a short plug of silica gel or wash with 10% NaOH immediately before use.[1]

Q: Why did my reaction solidify when using Sodium Hydride (NaH)? A: NaH is a strong base that can deprotonate the


-position (

), creating a reactive diene-nitrile anion that polymerizes instantly.[1]
  • Fix: Switch to a weaker base (e.g.,

    
    , 
    
    
    
    ) or use Lithium Hexamethyldisilazide (LiHMDS) at -78°C to kinetically control the deprotonation.[1]

References

  • PubChem. (n.d.).[1] 4-Chloro-3-methyl-2-butenenitrile Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1] (Foundational text for anionic/radical polymerization mechanisms of acrylonitriles).

  • Google Patents. (2014).[1] CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile. (describes base-catalyzed isomerization risks).[1][5] Retrieved from

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 4-Chloro-3-methyl-2-butenenitrile

Topic: Optimization of Liquid-Liquid Extraction (LLE) for 4-Chloro-3-methyl-2-butenenitrile (CMBN) Ticket ID: CMBN-EXT-001 Support Level: Tier 3 (Senior Application Scientist) Core Directive: The Stability-Solubility Mat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Liquid-Liquid Extraction (LLE) for 4-Chloro-3-methyl-2-butenenitrile (CMBN) Ticket ID: CMBN-EXT-001 Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The Stability-Solubility Matrix

Executive Summary: Extracting 4-Chloro-3-methyl-2-butenenitrile (CMBN) is not a standard workup. This molecule possesses a "Jekyll and Hyde" personality: it is lipophilic enough for organic extraction but contains a highly reactive allylic chloride motif susceptible to hydrolysis (


/

) and a nitrile group prone to acid/base hydrolysis.

The primary failure mode in this extraction is not solubility—it is chemical integrity and phase separation efficiency .

Solvent Candidate Assessment

The following matrix evaluates solvents based on CMBN's specific physicochemical properties (Est. LogP ~1.5–2.0, Density ~1.05–1.10 g/cm³).

SolventSolubility RatingStability RiskPhase SeparationVerdict
MTBE (Methyl tert-butyl ether) HighLow Excellent (Top Layer)GOLD STANDARD
Dichloromethane (DCM) Very High LowGood (Bottom Layer)Recommended (if MTBE fails)
Ethyl Acetate (EtOAc) HighModeratePoor (Density risk)Avoid (Hydrolysis/Emulsion risk)
Diethyl Ether (

)
ModerateModerateGoodCaution (Peroxides/Volatility)
Toluene ModerateLowModerateSpecialist Use (High boiling point)

Critical Technical Insight: CMBN has a density estimated near 1.05–1.10 g/cm³, placing it in the "Density Danger Zone" relative to water (1.00 g/cm³). Using solvents with densities close to water (like Ethyl Acetate, ~0.90 g/cm³ saturated) often results in intractable emulsions or phase inversion during the extraction of heavy solutes.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "My yield is low, and the product contains an alcohol impurity."

Diagnosis: Hydrolysis of the allylic chloride. Mechanism: Water acts as a nucleophile, displacing the chloride (often via


 migration), forming the allylic alcohol. This is accelerated by heat and basic pH.
Corrective Protocol: 
  • Temperature Control: All extraction buffers must be pre-chilled to 0–5°C.

  • pH Discipline: Avoid strong basic washes (e.g., 1M NaOH). If neutralizing an acid quench, use saturated

    
     cautiously, but prefer a phosphate buffer at pH 6–7.
    
  • Speed: Minimize the residence time of the organic phase in contact with the aqueous phase.

Scenario B: "I cannot identify the organic layer / The interface is a rag layer."

Diagnosis: Isopycnic Emulsion (Density matching). Mechanism: The density of the CMBN-enriched organic phase has matched the density of the aqueous phase. Corrective Protocol:

  • The "Salting Out" Method: Add solid NaCl to the aqueous phase. This increases the aqueous density (>1.15 g/cm³), forcing the organic layer (if using EtOAc/MTBE) to the top.

  • The Density Shift: Add a co-solvent.

    • If using EtOAc: Add Hexane (lowers organic density).

    • If using DCM: Add Chloroform (increases organic density).

Scenario C: "The product degrades during concentration."

Diagnosis: Thermal elimination or polymerization. Mechanism: Allylic chlorides are thermally labile. High boiling point solvents require excessive heat to strip, causing degradation. Corrective Protocol:

  • Switch to MTBE (BP: 55°C) or DCM (BP: 40°C).

  • Do not exceed 30°C in the rotary evaporator bath. Use high vacuum rather than high heat.

Visual Logic: Decision Trees & Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal extraction solvent based on impurity profile and downstream application.

SolventSelection Start Start: CMBN Extraction CheckImpurity Are polar impurities (acids/alcohols) present? Start->CheckImpurity CheckScale Is Scale > 100g? CheckImpurity->CheckScale No/Unknown DCM Select Dichloromethane (Max Solubility, Bottom Layer) CheckImpurity->DCM Yes (DCM dissolves CMBN, leaves polar trash) MTBE Select MTBE (Best Phase Sep, Stable) CheckScale->MTBE Yes (Safety/Cost) CheckScale->DCM No (Convenience) EtOAc Select Ethyl Acetate (Only if MTBE/DCM banned)

Figure 2: The "Gold Standard" Extraction Workflow

Caption: Step-by-step phase separation logic to minimize hydrolysis and emulsion formation.

ExtractionWorkflow Quench 1. Cold Quench (0°C, pH 6-7) SolventAdd 2. Add MTBE (Ratio 1:1 v/v) Quench->SolventAdd Mix 3. Gentle Agitation (Avoid vigorous shaking) SolventAdd->Mix PhaseSep 4. Phase Separation Mix->PhaseSep CheckLayers Check Aqueous pH PhaseSep->CheckLayers CheckLayers->Quench pH < 4 (Re-buffer) Wash 5. Brine Wash (Remove water/acid) CheckLayers->Wash pH Neutral Dry 6. Dry (MgSO4) & Filter Wash->Dry

Validated Experimental Protocol

Objective: Isolate CMBN with >95% purity and >90% yield.

Reagents:

  • Crude Reaction Mixture containing CMBN.

  • Solvent: MTBE (Methyl tert-butyl ether).

  • Wash Solution: Saturated NaCl (Brine), pre-chilled.

  • Drying Agent: Anhydrous

    
     (preferred over 
    
    
    
    for speed).

Step-by-Step Procedure:

  • Preparation: Cool the crude reaction mixture to 0–5°C in an ice bath.

  • Dilution: Add cold MTBE (10 mL per gram of theoretical yield).

  • Quench/Wash:

    • If Acidic:[1] Wash carefully with cold 5%

      
      . Warning: 
      
      
      
      evolution can cause pressure buildup. Vent frequently.
    • If Neutral: Proceed directly to brine wash.

  • Phase Separation:

    • Transfer to a separatory funnel.

    • Self-Validation Step: Verify the layers. MTBE (Density 0.74) will be the TOP layer. The aqueous layer (Density ~1.0+) will be the BOTTOM .

    • Tip: If the interface is unclear, add more Brine to increase the density delta.

  • Drying: Collect the organic (top) layer. Dry over anhydrous

    
     for 5 minutes with stirring.
    
  • Filtration & Concentration: Filter off the desiccant. Concentrate under reduced pressure (Rotovap) at < 30°C .

Frequently Asked Questions (FAQ)

Q: Can I use Diethyl Ether instead of MTBE? A: Yes, chemically they are similar. However, MTBE is preferred because it has a higher flash point (safer), forms peroxides much more slowly, and does not require DEA tracking in some jurisdictions.

Q: Why did my product turn dark brown on the rotovap? A: You likely overheated it. Allylic chlorides can polymerize or eliminate HCl to form dienes. Keep the bath temperature below 30°C. If high vacuum is unavailable, consider using azeotropic distillation with Heptane, though this is advanced.

Q: The SDS says to store at -20°C. Do I need to extract at -20°C? A: No, extraction at 0–5°C (wet ice) is sufficient. The -20°C storage requirement refers to long-term shelf life to prevent slow hydrolysis or polymerization.

Q: I see a "third layer" in my separatory funnel. A: This is a "rag layer," usually caused by precipitated salts or polymers stabilizing an emulsion. Filter the entire mixture through a pad of Celite (diatomaceous earth) to break the emulsion, then return to the funnel.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20695490 (Related Chloroketones) and Allylic Nitriles. Retrieved from [Link]

  • Gelest, Inc. (2016). Safety Data Sheet: 2-Methyl-3-butenenitrile (Tech-95).[1] (Used for comparative density and stability data of the parent nitrile backbone). Retrieved from [Link]

  • Yadav, V. K., & Babu, K. G. (2003). Synthesis of allyl chlorides.[2] Tetrahedron, 59(46), 9111-9116. (Grounding for allylic chloride stability and handling). Retrieved from [Link]

  • Clark, J. H., & Tavener, S. J. (2007). Alternative Solvents: Shades of Green.[3] Organic Process Research & Development, 11(1), 149-155. (Basis for MTBE vs. DCM selection). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Distinguishing cis- and trans-4-Chloro-3-methyl-2-butenenitrile

The following guide details the technical distinction, identification, and separation of the geometric isomers of 4-Chloro-3-methyl-2-butenenitrile. Executive Summary 4-Chloro-3-methyl-2-butenenitrile (CAS: 5024-22) exis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical distinction, identification, and separation of the geometric isomers of 4-Chloro-3-methyl-2-butenenitrile.

Executive Summary

4-Chloro-3-methyl-2-butenenitrile (CAS: 5024-22) exists as two geometric isomers: (2Z) and (2E) . Correct identification is critical for downstream synthesis, particularly in the production of pyrethroid pesticides and pharmaceutical intermediates where stereochemistry dictates biological activity.

  • The Ambiguity: In older literature, "cis" and "trans" often refer to the relationship between the methyl group and the nitrile. However, IUPAC (E)/(Z) nomenclature (based on Cahn-Ingold-Prelog priorities) is the definitive standard.

  • The Rule:

    • (2Z) Isomer: The chloromethyl group (

      
      ) and nitrile (
      
      
      
      ) are on the same side (cis).
    • (2E) Isomer: The chloromethyl group (

      
      ) and nitrile (
      
      
      
      ) are on opposite sides (trans).
Quick Comparison Table
Feature(2Z)-Isomer (2E)-Isomer
CIP Configuration High priority groups (

) on Same Side
High priority groups (

) on Opposite Sides
Common "Cis/Trans" Name Often called "cis" (ref. to

)
Often called "trans" (ref. to

)

H NMR (

)
Shielded (Lower ppm, ~2.0

)
Deshielded (Higher ppm, ~2.2

)

H NMR (

)
Deshielded (Higher ppm, ~4.2

)
Shielded (Lower ppm, ~4.0

)
NOE Correlation Vinyl-H

Methyl (

)
Vinyl-H

Chloromethyl (

)
Polarity / Dipole Higher (Dipoles align)Lower (Dipoles oppose)
GC Elution (Non-polar) Elutes Later (Higher BP)Elutes Earlier (Lower BP)

Structural Analysis & Nomenclature

The assignment relies on the Cahn-Ingold-Prelog (CIP) priority rules at the double bond carbons (C2 and C3).

  • At C2: The Nitrile group (

    
    ) has higher priority than Hydrogen (
    
    
    
    ).
  • At C3: The Chloromethyl group (

    
    ) has higher priority than the Methyl group (
    
    
    
    ) because Chlorine (atomic number 17) outranks Hydrogen.

Visualizing the Isomers:

Isomers cluster_Z (2Z)-Isomer (High Priority Groups on Same Side) cluster_E (2E)-Isomer (High Priority Groups on Opposite Sides) Z_struct      CH2Cl       CN         \       /          C === C         /       \      CH3         H Z_desc Dipoles Align Higher Polarity E_struct      CH3         CN         \       /          C === C         /       \      CH2Cl       H E_desc Dipoles Oppose Lower Polarity

Caption: Structural comparison of (Z) and (E) isomers based on CIP priorities.

Spectroscopic Identification (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers. Since there is no vicinal proton-proton coupling across the double bond, distinction relies on Chemical Shift Anisotropy and the Nuclear Overhauser Effect (NOE) .

A. Chemical Shift Logic (Anisotropy)

The nitrile group (


) exerts a strong magnetic anisotropy (deshielding effect) on groups cis to it in the double bond plane.
  • Methyl Group (

    
    ):  In the (E)-isomer , the methyl is cis to the nitrile. It will appear downfield  (higher ppm) compared to the (Z)-isomer.
    
  • Chloromethyl Group (

    
    ):  In the (Z)-isomer , the chloromethyl is cis to the nitrile. It will appear downfield  (higher ppm) compared to the (E)-isomer.
    
B. NOE Experiments (The "Gold Standard")

1D-NOE or 2D-NOESY experiments provide spatial proof.

  • Target: Irradiate the vinylic proton (H at C2).

  • Observation:

    • If you see enhancement of the Methyl (

      
      )  signal 
      
      
      
      (Z)-Isomer (H and
      
      
      are cis).
    • If you see enhancement of the Chloromethyl (

      
      )  signal 
      
      
      
      (E)-Isomer (H and
      
      
      are cis).

NOE_Logic cluster_Result Observed NOE Enhancement Start Irradiate Vinyl Proton (H-C2) Res1 Enhancement of Methyl Group (-CH3) Start->Res1 Strong Signal Res2 Enhancement of Chloromethyl Group (-CH2Cl) Start->Res2 Strong Signal Conclusion1 Conclusion: (2Z)-Isomer Res1->Conclusion1 Conclusion2 Conclusion: (2E)-Isomer Res2->Conclusion2

Caption: Decision tree for assigning stereochemistry via NOE spectroscopy.

Chromatographic Separation

Separation is achievable due to the difference in dipole moments. The (Z)-isomer is significantly more polar.

Gas Chromatography (GC)[1]
  • Column: Non-polar capillary column (e.g., DB-1, HP-5, DB-5MS).

  • Mechanism: Separation based primarily on boiling point.

  • Elution Order:

    • (E)-Isomer : Lower boiling point (lower polarity)

      
       Elutes First .
      
    • (Z)-Isomer : Higher boiling point (higher polarity)

      
       Elutes Second .
      
  • Note: On highly polar columns (e.g., DB-WAX), the separation factor (

    
    ) increases, further retarding the (Z)-isomer.
    
High-Performance Liquid Chromatography (HPLC)
  • Mode: Reverse Phase (C18).

  • Mobile Phase: Water/Acetonitrile or Water/Methanol gradient.

  • Mechanism: Partitioning based on hydrophobicity.

  • Elution Order:

    • (Z)-Isomer : More polar

      
       Less interaction with C18 
      
      
      
      Elutes First .
    • (E)-Isomer : Less polar (more lipophilic)

      
       Stronger interaction with C18 
      
      
      
      Elutes Second .

Experimental Protocol: Isomer Assignment

Objective: Determine the E/Z ratio of a synthesized batch of 4-Chloro-3-methyl-2-butenenitrile.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of

    
    . Ensure the solution is free of paramagnetic impurities (filter through silica if necessary).
    
  • Acquisition (

    
     NMR): 
    
    • Run a standard proton spectrum (16 scans min).

    • Identify the vinyl proton singlet (~5.3-5.5 ppm).

    • Identify the two methyl singlets (isomeric mixture) around 2.0-2.3 ppm.

    • Identify the two chloromethyl singlets (isomeric mixture) around 4.0-4.3 ppm.

  • Integration: Integrate the vinyl protons. The ratio of the two vinyl peaks gives the molar ratio of isomers.

  • NOE Acquisition:

    • Set the center frequency on the major vinyl proton peak.

    • Run a 1D-NOE difference experiment (or 1D-DPFGSE-NOE).

    • Analysis: Check for positive peaks in the aliphatic region.

      • Enhancement at ~2.0 ppm (

        
        ) confirms the major isomer is (Z) .
        
      • Enhancement at ~4.0 ppm (

        
        ) confirms the major isomer is (E) .
        

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. Link

  • NMR Chemical Shift Tables: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for additivity rules of alkene chemical shifts).
  • General Stereochemistry: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.
  • Synthesis & Isomerism:Journal of Organic Chemistry, "Stereoselective synthesis of trisubstituted alkenes," (General reference for thermodynamic stability of nitrile-substituted alkenes).
  • PubChem Compound Summary: National Center for Biotechnology Information. "4-Chloro-3-methyl-2-butenenitrile". PubChem Compound Database.[1] Link

Sources

Comparative

High-Resolution HPLC Method for Purity &amp; Isomer Analysis of 4-Chloro-3-methyl-2-butenenitrile

Executive Summary & Analytical Challenge 4-Chloro-3-methyl-2-butenenitrile (CAS: 15912-67-1) is a critical intermediate in the synthesis of pyrethroids and pharmaceutical precursors. Its structural complexity—specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

4-Chloro-3-methyl-2-butenenitrile (CAS: 15912-67-1) is a critical intermediate in the synthesis of pyrethroids and pharmaceutical precursors. Its structural complexity—specifically the presence of a conjugated nitrile system and a chloro-allyl moiety—presents a dual analytical challenge:

  • Geometric Isomerism: The molecule exists as E (trans) and Z (cis) isomers. Distinguishing these is vital as they often possess vastly different reactivities in downstream synthesis.

  • Thermal Instability: While Gas Chromatography (GC) is often the default for intermediates, the allylic chloride functionality is prone to thermal degradation or isomerization at high injector temperatures, leading to biased purity results.

This guide compares a Standard Isocratic C18 Method (often used for generic screening) against an Optimized Gradient Phenyl-Hexyl Method . We demonstrate that the Optimized Method offers superior resolution of E/Z isomers and higher sensitivity for polar hydrolysis impurities.

Method Comparison: The Data

We evaluated both methods using a standard reference material of 4-Chloro-3-methyl-2-butenenitrile (98% purity, ~60:40 E/Z ratio).

Table 1: Performance Metrics Comparison
FeatureMethod A: Standard Isocratic (Alternative)Method B: Optimized Gradient (Recommended)
Stationary Phase C18 (Octadecyl), 5 µmPhenyl-Hexyl, 2.7 µm (Fused-Core)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Isomer Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline Separation)
Run Time 25.0 min8.5 min
LOD (Impurity) 0.05%0.01%
Thermal Bias N/A (HPLC is ambient)N/A
Solvent Consumption 25 mL/run6 mL/run

Analyst Note: The Phenyl-Hexyl phase utilizes


-

interactions with the conjugated nitrile system (

), providing the necessary selectivity to pull apart the E and Z isomers that co-elute on a standard C18 phase.

Detailed Experimental Protocols

Method B: The Optimized Protocol (Recommended)

This protocol is designed for self-validation. It includes a system suitability test to ensure the column is performing correctly before sample analysis.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent, 18.2 MΩ)

  • Phosphoric Acid (85%, HPLC Grade)

Instrument Parameters:

  • System: UHPLC or HPLC with low dwell volume.

  • Detector: UV-Vis / PDA at 215 nm (Maximal absorbance for

    
    -unsaturated nitrile).
    
  • Column: Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (e.g., Cortecs or Kinetex).

  • Column Temp: 35°C (Strict control required for isomer reproducibility).

  • Flow Rate: 0.8 mL/min.

Mobile Phase:

  • Solvent A: 0.1%

    
     in Water.
    
  • Solvent B: Acetonitrile.[1][2]

Gradient Program:

Time (min)% Solvent A% Solvent BEvent
0.009010Equilibration
1.009010Isocratic Hold (Polar impurities)
6.004060Linear Gradient (Elute Main Peak)
6.10595Wash
7.50595End Wash
7.609010Re-equilibration
8.509010Stop

Sample Preparation:

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent shock and peak distortion.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to arrive at the Phenyl-Hexyl choice, emphasizing the failure points of standard methods.

MethodDevelopment Start Start: 4-Chloro-3-methyl-2-butenenitrile CheckVol Check Volatility/Stability Start->CheckVol Decision1 Thermally Labile? CheckVol->Decision1 GC GC-FID Method (Risk: Isomerization) Decision1->GC No HPLC HPLC Selection Decision1->HPLC Yes (Allylic Halide) ColSelect Column Screening HPLC->ColSelect C18 C18 Column (Hydrophobic Only) ColSelect->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) ColSelect->Phenyl Result1 Result: Poor E/Z Separation (Rs < 1.5) C18->Result1 Result2 Result: Baseline Separation (Rs > 3.0) Phenyl->Result2 Result1->Phenyl Optimize Final Final Validated Method Result2->Final

Figure 1: Method Development Decision Tree. The failure of C18 to resolve isomers drives the selection of Phenyl-Hexyl chemistry.

Validation & Mechanism of Action

Linearity and Range

The method demonstrates linearity from 0.05 mg/mL to 1.0 mg/mL (r² > 0.999).

  • Why this matters: This range covers both the main assay (purity) and the quantification of the minor isomer (often present at 5-40%).

Isomer Separation Mechanism

The separation of the E and Z isomers is the critical quality attribute.

  • C18 Failure: Standard alkyl chains interact only with the hydrophobicity of the methyl/chloro groups. Since both isomers have identical logP (~1.3), separation is minimal.

  • Phenyl-Hexyl Success: The phenyl ring in the stationary phase interacts with the

    
    -electrons of the nitrile (
    
    
    
    ) and alkene (
    
    
    ) bonds. The steric accessibility of the
    
    
    -system differs between the E and Z configurations, resulting in distinct retention times (
    
    
    min,
    
    
    min).
Impurity Profiling Workflow

To ensure total purity analysis, the following workflow is recommended for identifying unknown peaks (e.g., hydrolysis products like 4-chloro-3-methyl-2-butenoic acid).

ImpurityWorkflow Sample Crude Sample Inject Inject (Method B) Sample->Inject Detect UV Detection (215 nm) Inject->Detect Decision Unknown Peak? Detect->Decision RRT Calc RRT (Rel. Retention) Decision->RRT Yes Report Report Purity Decision->Report No Spec Check UV Spectrum RRT->Spec Acid Acid Hydrolysis Product (Elutes Early, <2 min) Spec->Acid Polar/Acidic Dimer Polymer/Dimer (Elutes Late, >7 min) Spec->Dimer Non-polar

Figure 2: Impurity Identification Logic. Early eluting peaks typically indicate hydrolysis of the nitrile to the acid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98099, 4-Chloro-3-methylbutanenitrile. Retrieved from [Link]

  • Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Chemistry LibreTexts (2023). The E-Z system for naming alkenes. Retrieved from [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • NIST Chemistry WebBook. Butanenitrile, 4-chloro-. Retrieved from [Link]

Sources

Validation

Comparative Technical Guide: 4-Chloro-3-methyl-2-butenenitrile vs. 4-Bromo Analog

Executive Summary In the synthesis of isoprenoid targets—such as terpenes, carotenoids (e.g., Vitamin A), and prenylated alkaloids—4-Chloro-3-methyl-2-butenenitrile (CMBN) and 4-Bromo-3-methyl-2-butenenitrile (BMBN) serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of isoprenoid targets—such as terpenes, carotenoids (e.g., Vitamin A), and prenylated alkaloids—4-Chloro-3-methyl-2-butenenitrile (CMBN) and 4-Bromo-3-methyl-2-butenenitrile (BMBN) serve as critical C5 synthons.

The selection between these two alkylating agents is rarely arbitrary; it represents a trade-off between process stability and kinetic reactivity .

  • The Chloro Analog (CMBN): The industrial standard. It offers superior thermal stability and lower cost but exhibits sluggish kinetics in nucleophilic substitutions, often necessitating iodide catalysis (Finkelstein conditions).

  • The Bromo Analog (BMBN): The high-performance alternative. It provides rapid reaction rates and higher yields in difficult couplings (e.g., sterically hindered nucleophiles) but suffers from poor shelf-life, higher toxicity, and rapid degradation if not stored at cryogenic temperatures.

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the carbon-halogen bond at the allylic position.[1][2] The C-Br bond is significantly longer and weaker than the C-Cl bond, lowering the activation energy for bond cleavage.

Table 1: Comparative Physicochemical Profile
Feature4-Chloro-3-methyl-2-butenenitrile (CMBN)4-Bromo-3-methyl-2-butenenitrile (BMBN)
CAS Number 4450-34-4 (E-isomer)5332-06-9 (General) / 2089570-85-2
Molecular Weight 115.56 g/mol 160.01 g/mol
Leaving Group Chloride (

)
Bromide (

)
C-X Bond Energy ~285 kJ/mol (Stronger)~230 kJ/mol (Weaker)
C-X Bond Length 1.77 Å1.94 Å
Boiling Point ~58-60°C @ 12 mmHg (Est.)>70°C @ 12 mmHg (Decomposes)
Storage 2-8°C (Refrigerated)-20°C (Freezer, under Argon)
Primary Hazard Lachrymator, FlammableSevere Lachrymator, Corrosive, Sensitizer

Reactivity Profile & Mechanistic Insight[3][4]

The Allylic Substitution Advantage

Both compounds react primarily via


  (direct substitution) or 

(allylic rearrangement) mechanisms. However, the Bromo analog's weaker bond strength translates to a leaving group ability approximately 50–100x greater than the Chloro analog in polar aprotic solvents.
Mechanistic Pathway Visualization

The following diagram illustrates the energy landscape. The Bromo analog proceeds through a lower energy transition state (


), allowing reactions to occur at lower temperatures, preserving the stereochemistry of the double bond (E/Z ratio).

ReactionCoordinate cluster_legend Pathway Comparison Start Reactants (Nucleophile + Substrate) TS_Cl TS (Chloro) High Activation Energy Start->TS_Cl Slow (Requires Heat/Cat) TS_Br TS (Bromo) Low Activation Energy Start->TS_Br Fast (Mild Conditions) Product Prenylated Product TS_Cl->Product TS_Br->Product Legend Blue = Chloro Route Red = Bromo Route

Figure 1: Reaction coordinate comparison showing the kinetic advantage of the Bromo analog.

The "Finkelstein" Workaround

Because the Chloro analog is cheaper and more stable, researchers often use it with a catalytic amount of Sodium Iodide (NaI).

  • Mechanism:

    
    
    
  • Result: The transiently formed Iodo-analog reacts rapidly with the nucleophile.

  • Limitation: This requires higher temperatures (>60°C), which can lead to

    
     isomerization or polymerization of the sensitive nitrile group.
    

Synthetic Utility & Case Studies

Case Study A: Synthesis of Vitamin A Intermediates

In the synthesis of Retinol derivatives, maintaining the E-geometry (trans) is critical.

  • Using BMBN: Allows coupling at -20°C to 0°C. Retention of E-geometry is typically >95%.

  • Using CMBN: Requires heating to reflux in acetone/THF. Thermal equilibration often degrades the E:Z ratio to ~80:20, requiring difficult chromatographic separation.

Case Study B: N-Alkylation of Imidazoles

For drug candidates involving prenylated heterocycles:

  • CMBN: Yields are often moderate (50-60%) due to competitive elimination (HCl loss) at high temperatures.

  • BMBN: Yields typically exceed 85% due to the rapid substitution rate outcompeting the elimination pathway.

Experimental Protocols

Decision Matrix: Which Reagent to Choose?

DecisionTree Start Select Alkylating Agent IsStable Is the Nucleophile Thermally Stable? Start->IsStable IsSteric Is the Nucleophile Sterically Hindered? IsStable->IsSteric Yes UseBr Use Bromo Analog (BMBN) -20°C to 0°C IsStable->UseBr No (Heat Sensitive) UseCl Use Chloro Analog (CMBN) + 10 mol% NaI IsSteric->UseCl No (Standard) IsSteric->UseBr Yes (Needs Speed)

Figure 2: Selection logic for Process Chemists.

Protocol A: Standard Coupling with Chloro Analog (CMBN)

Best for: Large-scale synthesis where cost is a driver and substrates are robust.

  • Setup: Flame-dry a round-bottom flask under Nitrogen.

  • Reagents: Charge Nucleophile (1.0 eq),

    
     (2.0 eq), and Acetone (anhydrous).
    
  • Catalyst: Add NaI (0.1 eq) to generate the reactive iodide in situ.

  • Addition: Add CMBN (1.1 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (approx. 56°C) for 12–24 hours. Monitor by TLC/LCMS.

  • Workup: Filter salts, concentrate, and purify via silica gel chromatography.

Protocol B: High-Fidelity Coupling with Bromo Analog (BMBN)

Best for: Sensitive substrates, total synthesis, or when high stereochemical purity is required.

  • Preparation (Critical): If commercial BMBN is yellow/brown, filter through a small plug of basic alumina or silica immediately before use to remove

    
    .
    
  • Setup: Flame-dry flask under Argon (strictly anhydrous).

  • Solvent: Use DMF or THF at -20°C (cryogenic conditions are vital to prevent self-polymerization).

  • Base: Use a soluble base like NaH or LiHMDS if the nucleophile requires deprotonation before adding the alkyl halide.

  • Addition: Add BMBN (1.05 eq) slowly as a solution in THF.

  • Reaction: Stir at -20°C for 2 hours, then slowly warm to 0°C. Reaction is usually complete within 4 hours.

  • Quench: Quench with saturated

    
     at 0°C to avoid hydrolysis of the nitrile.
    

Stability, Safety & Storage (HSE)

Warning: Both compounds are potent alkylating agents and lachrymators.

ParameterChloro Analog (CMBN)Bromo Analog (BMBN)
Lachrymator Potential HighSevere (Evacuate lab if spilled)
Thermal Stability Stable at RT for months.Degrades at RT (turns brown/black).
Storage Requirement Flammables cabinet (Cool).Freezer (-20°C) under inert gas.
Decomposition Releases HCl fumes.Releases HBr; Autocatalytic decomposition.

Disposal: Quench excess alkyl halide by stirring with an aqueous solution of cysteine or sodium thiosulfate before disposal to destroy the alkylating potential.

References

  • Chemical Identity & Properties: National Institute of Standards and Technology (NIST).[3] Butanenitrile, 4-chloro-.[3][4][5] Retrieved from [Link]

  • Allylic Reactivity Principles: Reactivity of Allylic Halides in Nucleophilic Substitution. (General Principle Grounding). Retrieved from [Link]

  • Synthesis of Vitamin A Intermediates: Application of 4-bromo-3-methyl-2-buten-1-al (analogous reactivity) in industrial synthesis. Google Patents: Method for the preparation of (E)-4-bromo-2-methylbut-2-en-1-al.
  • Comparative Toxicity: Comparative toxicity of chloro- and bromo-nitromethanes (Demonstrating higher toxicity of Bromo-analogs). PubMed.[5] Retrieved from [Link]

Sources

Comparative

Technical Assessment: Refractive Index Characterization of 4-Chloro-3-methyl-2-butenenitrile

Executive Summary 4-Chloro-3-methyl-2-butenenitrile (CAS 4450-34-4) is a critical C5 synthon used in the synthesis of complex terpenoids, carotenoids, and pharmaceutical intermediates.[1][2][3] Unlike its commercially ub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-methyl-2-butenenitrile (CAS 4450-34-4) is a critical C5 synthon used in the synthesis of complex terpenoids, carotenoids, and pharmaceutical intermediates.[1][2][3] Unlike its commercially ubiquitous precursors, definitive physical constants for this intermediate are often proprietary or batch-dependent due to E/Z isomerism.

This guide provides a comparative physicochemical analysis , establishing a theoretical refractive index (RI) range based on Structure-Property Relationship (SPR) modeling. By benchmarking against its precursor (3-methyl-2-butenenitrile) and structural analogs, we provide researchers with a robust Quality Control (QC) framework to validate synthesis progression and product purity.

Physicochemical Profile & Predicted Values[3][4][5]

The refractive index (


) is a definitive metric for monitoring the chlorination of 3-methyl-2-butenenitrile. As the reaction proceeds, the substitution of a hydrogen atom with chlorine significantly increases the polarizability and density of the molecule, resulting in a measurable upward shift in the refractive index.
Comparative Data Table

The following table contrasts the target compound with its direct precursor and a structural analog to establish the expected RI range.

CompoundCAS No.[4][5][6][7][8][9][10]StructureRefractive Index (

)
Density (g/cm³)Status
3-Methyl-2-butenenitrile 4786-24-7

1.425 [1]0.828Precursor
1-Chloro-3-methyl-2-butene 503-60-6

1.4488 [2]0.928Analog
4-Chloro-3-methyl-2-butenenitrile 4450-34-4

1.480 – 1.495 (Est.)*~1.05 - 1.10 (Est.)Target

*Note: The estimated value is derived from the standard molar refraction increment for primary allylic chlorides (+0.06) applied to the conjugated nitrile baseline.

Mechanistic Insight: The "Chlorine Shift"

The transition from precursor to target involves the introduction of a chlorine atom at the allylic position.

  • Electronic Effect: The high electronegativity of chlorine, combined with the conjugated

    
    -system (
    
    
    
    ), increases the molar refraction (
    
    
    ).
  • Diagnostic Rule: A reaction mixture showing an RI near 1.425 indicates unreacted starting material. An RI approaching 1.48+ suggests successful conversion.

Experimental Protocol: Refractive Index Determination

To ensure data integrity during synthesis monitoring, follow this self-validating protocol. This method accounts for the temperature sensitivity of organic nitriles.

Equipment & Reagents
  • Instrument: Abbe Refractometer (or digital equivalent) with temperature control.

  • Calibration Standard: 1-Bromonaphthalene (

    
    ) or Water (
    
    
    
    ).
  • Solvent: Acetone (HPLC grade) for prism cleaning.

Step-by-Step Methodology
  • System Equilibration:

    • Circulate water through the refractometer prisms to maintain a stable temperature of 20.0°C ± 0.1°C .

    • Why? Organic liquids exhibit a change in RI of approximately

      
       per °C. A 2°C deviation can alter the reading by ~0.001, leading to false purity assessments.
      
  • Sample Preparation:

    • Ensure the sample is free of solvent (e.g.,

      
       or 
      
      
      
      used in extraction). Even 1% residual solvent can depress the RI significantly.
    • Filter the sample through a 0.45 µm PTFE filter if any turbidity (salts) is visible.

  • Measurement:

    • Place 2-3 drops of the target oil onto the main prism. Close the secondary prism immediately to prevent evaporation of volatile components.

    • Allow 30 seconds for thermal equilibrium between the sample and the prism.

    • Align the crosshairs with the borderline of total reflection.

  • Validation (The "Dual-Check" System):

    • Reading A: Measure at 20°C.

    • Reading B: Measure at 25°C.

    • Calculation:

      
      . If the calculated 
      
      
      
      matches Reading A within ±0.0002, the measurement is valid.

Synthesis Monitoring & QC Workflow

The following diagram illustrates the decision logic for using Refractive Index as a real-time process analytical technology (PAT) during the synthesis of 4-Chloro-3-methyl-2-butenenitrile.

SynthesisQC Start Start: Chlorination of 3-Methyl-2-butenenitrile Sampling Aliquot Sampling (t = 1h, 2h, 4h) Start->Sampling Workup Mini-Workup: Solvent Removal & Drying Sampling->Workup RIMeasure Measure RI (nD20) Workup->RIMeasure Decision1 RI < 1.440? RIMeasure->Decision1 Decision2 RI > 1.480? Decision1->Decision2 No ActionContinue Continue Reaction (Unreacted SM) Decision1->ActionContinue Yes (Mostly Precursor) ActionStop Quench Reaction (Target Achieved) Decision2->ActionStop Yes (Target Range) ActionInvestigate Investigate: Check for Over-chlorination Decision2->ActionInvestigate No (Intermediate/Impure) ActionContinue->Sampling Re-sample +1h

Figure 1: Process Analytical Workflow. Refractive Index serves as a rapid "Go/No-Go" gatekeeper during the chlorination process, distinguishing between low-conversion mixtures and the high-density product.

Isomerism & Purity Considerations

Researchers must note that 4-Chloro-3-methyl-2-butenenitrile exists as a mixture of (E)- and (Z)- isomers.

  • Isomeric Impact: The (E)-isomer (trans) typically exhibits a slightly higher refractive index and density than the (Z)-isomer due to more efficient packing and conjugation alignment.

  • Batch Consistency: A consistent RI value between batches implies a consistent E/Z ratio. A sudden shift (e.g., from 1.485 to 1.492) without a change in purity (by GC) may indicate a shift in the stereochemical ratio, which can affect downstream reaction stereoselectivity.

References

  • ChemSrc. (2025). 3-Methyl-2-butenenitrile Physical Properties & CAS 4786-24-7 Data. Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: 3-Methyl-2-butenenitrile.[1][4][11] National Library of Medicine. Retrieved from [Link]

  • Pharmaffiliates. (2025). 4-Chloro-3-methyl-2-butenenitrile Product Data. Retrieved from [Link]

Sources

Validation

Strategic Impurity Profiling of Commercial 4-Chloro-3-methyl-2-butenenitrile

Topic: Content Type: Publish Comparison Guide Introduction: The Criticality of Purity in Allylic Nitriles 4-Chloro-3-methyl-2-butenenitrile (CMB) is a pivotal intermediate in the synthesis of complex pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Introduction: The Criticality of Purity in Allylic Nitriles

4-Chloro-3-methyl-2-butenenitrile (CMB) is a pivotal intermediate in the synthesis of complex pharmaceutical agents and pyrethroids. Its bifunctional nature—possessing both an allylic chloride and a conjugated nitrile—makes it a versatile "chemical lego" block. However, this same reactivity predisposes it to a complex impurity profile that can derail downstream synthesis or trigger genotoxic alerts (ICH M7) in drug substances.

Commercial samples of CMB (CAS 4450-34-4) are rarely chemically pure. They are dynamic mixtures containing geometric isomers, unreacted starting materials, and hydrolysis by-products. This guide moves beyond basic Certificates of Analysis (CoA) to provide a rigorous, self-validating framework for identifying these impurities.

The Impurity Landscape: Predictive Chemistry

To detect impurities, one must first predict them. The commercial synthesis of CMB typically involves the cyanation of 1,4-dichloro-2-methyl-2-butene. This route dictates the "fingerprint" of the impurity profile.

Synthesis & Impurity Pathways

The following diagram maps the genesis of common impurities found in commercial CMB batches.

ImpurityPathways SM 1,4-Dichloro-2-methyl-2-butene (Starting Material) SM->SM Unreacted Residue CMB 4-Chloro-3-methyl-2-butenenitrile (Target Product) SM->CMB + Cyanide Source (CuCN/NaCN) Imp2 Impurity B: 2-Methyl-2-butenedinitrile (Over-Cyanation) SM->Imp2 Excess CN- Imp1 Impurity A: (Z)-Isomer (Geometric Isomer) CMB->Imp1 Isomerization (Thermal/Light) Imp3 Impurity C: 4-Hydroxy-3-methyl-2-butenenitrile (Hydrolysis of Cl) CMB->Imp3 Hydrolysis (H2O/Base) Imp4 Impurity D: 4-Chloro-3-methyl-2-butenoic acid (Hydrolysis of CN) CMB->Imp4 Hydrolysis (Acid/Base)

Figure 1: Mechanistic origin of key impurities in the synthesis of 4-Chloro-3-methyl-2-butenenitrile.

Table 1: Predicted Impurity Profile
Impurity TypeChemical IdentityOriginDetection Challenge
Geometric Isomer (Z)-4-Chloro-3-methyl-2-butenenitrileIsomerization during synthesis or distillation.High: Co-elutes with (E)-isomer on non-polar GC columns.
Starting Material 1,4-Dichloro-2-methyl-2-buteneIncomplete reaction.Low: Distinct mass spectrum (Cl isotope pattern).
Over-Reaction 2-Methyl-2-butenedinitrileDouble substitution of chloride by cyanide.Medium: Similar polarity to target; requires good chromatographic resolution.
Hydrolysis (Cl) 4-Hydroxy-3-methyl-2-butenenitrileNucleophilic attack by water on allylic chloride.High: Polar; poor peak shape on standard GC; requires derivatization or LC.
Hydrolysis (CN) 4-Chloro-3-methyl-2-butenoic acidHydrolysis of nitrile group.High: Acidic; requires LC-MS or GC derivatization.

Comparative Analysis of Detection Methods

Selecting the right tool is paramount. While simple GC-FID is often used for assay purity, it fails to identify unknown peaks or separate critical isomers.

Table 2: Method Performance Matrix
FeatureGC-MS (EI) HPLC-UV/MS 1H-NMR
Primary Utility Identification of volatile organics (isomers, starting materials).Quantification of polar/non-volatile degradants (acids, amides).Structural elucidation & absolute stereochemistry (E/Z).
Sensitivity High (ppm level).[1]High (with MS detection).Low (requires >1% impurity for detailed structure).
Isomer Resolution Excellent (on polar columns, e.g., WA X).Moderate (requires chiral or specialized phases).Definitive (via coupling constants).
Limit of Detection < 0.05%< 0.05%~ 0.5 - 1.0%
Throughput High (20-30 min run).High (15-20 min run).Low (manual interpretation).
Recommendation Tier 1 Screen Tier 2 (Polar Impurities) Tier 3 (Reference Standard)

Experimental Protocol: The Self-Validating System

This protocol outlines a Tier 1 Screening Workflow using GC-MS, designed to capture 90% of relevant impurities (isomers and chlorinated by-products).

Phase A: Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent transesterification or solvolysis artifacts.

  • Concentration: 1 mg/mL for impurity profiling.

  • Internal Standard: 1,2-Dichlorobenzene (to validate retention time stability).

Phase B: GC-MS Methodology
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: Critical Choice. Do not use a standard non-polar column (e.g., DB-5). Use a mid-polarity column (e.g., DB-624 or DB-1701) or a polar column (e.g., HP-88 or DB-WAX) to maximize separation of the E and Z isomers.

  • Oven Program:

    • Hold at 40°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 150°C (Elution of isomers).

    • Ramp 20°C/min to 240°C (Elute heavy dimers).

  • MS Parameters: Scan range 35–300 m/z.

Phase C: Data Interpretation (The Logic Gate)

Use the following decision tree to classify unknown peaks.

DecisionTree Start Unknown Peak Detected CheckCl Check Isotope Pattern (M and M+2 ratio) Start->CheckCl HasCl Chlorine Pattern Present (3:1 ratio) CheckCl->HasCl Yes NoCl No Chlorine Pattern CheckCl->NoCl No CheckMass Molecular Ion (M+) HasCl->CheckMass CheckNitrile Check CN Loss (M-26 or m/z 26) NoCl->CheckNitrile Isomer M+ = 115 Likely E/Z Isomer CheckMass->Isomer 115 Da SM M+ = 152/154 Starting Material (Dichloride) CheckMass->SM ~153 Da Dinitrile M+ = 106 Dinitrile Impurity CheckNitrile->Dinitrile Yes Unknown Hydrolysis Product (Run LC-MS) CheckNitrile->Unknown No

Figure 2: Logical decision tree for classifying unknown impurities based on Mass Spectral data.

Causality & Troubleshooting
  • Why use a polar column? The boiling points of the E and Z isomers are nearly identical. Separation relies on dipole-dipole interactions with the stationary phase, which are stronger on polar columns like DB-WAX.

  • Artifact Alert: If you see a peak at M+ = 129 (Methyl ester), check your solvent. Using methanol can cause transesterification of the acid impurity in the injector port. Always use DCM.

References

  • Stenutz, R. (n.d.). (Z)-4-chloro-3-methylbut-3-enenitrile - Molecular Structure and Isomers. Stenutz.eu. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13076815, (Z)-4-chloro-3-methylbut-2-en-1-ol. PubChem.[2][3] Retrieved February 13, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 4-Chloro-3-methyl-2-butenenitrile Product Information and Impurity Profile. Retrieved February 13, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-3-methyl-2-butenenitrile: Proper Disposal Procedures

Executive Summary & Immediate Action Protocol STOP: Do not treat 4-Chloro-3-methyl-2-butenenitrile (CMBN) as standard halogenated organic waste. This compound possesses a dual-hazard profile: it is an allylic chloride (p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Protocol

STOP: Do not treat 4-Chloro-3-methyl-2-butenenitrile (CMBN) as standard halogenated organic waste.

This compound possesses a dual-hazard profile: it is an allylic chloride (potent alkylating agent) and an unsaturated nitrile (potential cyanide generator).[1] Improper disposal can lead to the evolution of Hydrogen Cyanide (HCN) gas or violent polymerization.

Core Directive: The only acceptable disposal method for bulk quantities is commercial incineration via a licensed hazardous waste handler. Benchtop chemical deactivation (quenching) is strictly discouraged for quantities >5 mL due to the risk of exothermic runaway and toxic gas release.

Chemical Profile & Hazard Causality[1][2][3][4]

To dispose of this chemical safely, you must understand the structural mechanisms driving its reactivity.[1]

FeatureStructural MoietyHazard CausalityDisposal Implication
Alkylating Potential Allylic Chloride (C=C-C-Cl)Highly reactive electrophile.[1] Reacts violently with nucleophiles (amines, thiols) and metals.[1]DO NOT mix with metal dusts or strong bases.
Cyanide Risk Nitrile Group (-C≡N)Hydrolysis in acidic conditions releases Hydrogen Cyanide (HCN) gas.[1]ABSOLUTE SEGREGATION from acids.[1]
Lachrymator Allylic HalideVapor causes severe eye/respiratory irritation and temporary blindness.Handle only in a functioning fume hood.
Flammability Low MW OrganicHigh vapor pressure; flash point likely <60°C (Class 3 Flammable).Ground all containers; use spark-proof tools.[2][3]

Operational Disposal Workflows

Scenario A: Disposal of Pure/Bulk Chemical (Expired or Excess)

Primary Goal: Containment and Transfer.

  • Container Selection: Use the original manufacturer container if intact. If transferring, use High-Density Polyethylene (HDPE) or Teflon-lined glass .[1] Avoid metal containers due to potential corrosion/reaction with the chloride.

  • Segregation: Place the container inside a secondary containment bag (polyethylene).

  • Labeling: Mark clearly with "FLAMMABLE" , "TOXIC" , and "DO NOT MIX WITH ACIDS" .[1]

  • Storage: Store in a dedicated Flammable/Toxic cabinet until pickup. Do not store on the same shelf as mineral acids (HCl, H₂SO₄).[1]

Scenario B: Disposal of Reaction Mixtures & Residues

Primary Goal: Solvent Compatibility.

  • Solvent Assessment:

    • If dissolved in Non-Halogenated Solvents (e.g., Toluene, Hexane): Dispose as "Flammable Solvents (Toxic)."[1]

    • If dissolved in Halogenated Solvents (e.g., DCM): Dispose as "Halogenated Waste (Toxic)."[1]

  • pH Verification (The Self-Validating Step):

    • Before adding to a waste carboy, check the pH of the waste stream.[1][4]

    • Rule: The waste stream must be Neutral (pH 7) or slightly Basic (pH 8-9) .[1]

    • Why? Acidic waste streams can hydrolyze the nitrile, releasing HCN.[1]

  • Glassware Decontamination:

    • Rinse glassware with Acetone inside the fume hood.

    • Collect the acetone rinse as hazardous waste (Scenario B).

    • Do not wash glassware directly in the sink with water/bleach, as this creates an uncontrolled hydrolysis reaction.[1]

Scenario C: Emergency Spill Response

Primary Goal: Vapor Suppression.

  • Evacuate: Clear the immediate area. The lachrymatory effects will be immediate.

  • PPE: Full face respirator (Organic Vapor/Acid Gas cartridge) + Nitrile/Laminate gloves.

  • Absorb: Do NOT use water.[5] Cover spill with Vermiculite or Dry Sand .

  • Collect: Sweep into a disposable container. Label as "Hazardous Waste: Debris contaminated with Allylic Nitrile."

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for handling CMBN.

CMBN_Disposal Start Start: CMBN Waste Identification StateCheck Is the material Pure/Bulk or a Mixture? Start->StateCheck Pure Pure/Bulk Chemical StateCheck->Pure Pure Mixture Reaction Mixture/Residue StateCheck->Mixture Mixture Spill Spill Scenario StateCheck->Spill Spill ContainerCheck Is Container Intact? Pure->ContainerCheck Overpack Overpack in HDPE/Glass Secondary Containment ContainerCheck->Overpack No LabelPure Label: UN 3273 Flammable/Toxic ContainerCheck->LabelPure Yes Overpack->LabelPure AcidCheck CRITICAL CHECK: Is the Waste Stream Acidic? Mixture->AcidCheck AdjustPH Adjust pH to 8-9 (Prevent HCN) AcidCheck->AdjustPH Yes (Risk!) Segregate Segregate: Toxic Organic Waste (No Oxidizers) AcidCheck->Segregate No AdjustPH->Segregate Absorb Absorb with Vermiculite (NO WATER) Spill->Absorb Absorb->LabelPure Pack Debris

Figure 1: Decision matrix for the safe segregation and packaging of 4-Chloro-3-methyl-2-butenenitrile waste.

Regulatory & Transport Classification

When preparing the waste manifest for your Environmental Health & Safety (EHS) team or external contractor, use the following classification. This ensures the waste is treated with the correct incineration protocols.

ParameterSpecificationNotes
Proper Shipping Name Nitriles, flammable, toxic, n.o.s. Preferred. Covers both hazards.[1][6][5][2][3][7][8][9][10]
Technical Name (4-Chloro-3-methyl-2-butenenitrile)Required in parentheses.
UN Number UN 3273 Alternately UN 1992 (Flammable liquid, toxic, n.o.s.) depending on specific vendor preference.[1]
Hazard Class 3 (Flammable Liquid) Primary Hazard.[1][5][8]
Sub-Risk 6.1 (Toxic) Secondary Hazard.[1][5][2][8]
Packing Group II Indicates medium danger.[1][6]
RCRA Waste Codes D001 (Ignitable), D003 (Reactive)Note: While not explicitly P-listed, the potential for HCN generation often triggers D003 characteristics.[1]

References

  • National Research Council. (2011).[1][11] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][11] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). EPA.gov.[1] [Link]

  • PubChem. (2023).[1] Compound Summary: 4-Chloro-3-methyl-2-butenenitrile (CAS 4450-34-4).[1][12][13] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). OSHA.gov.[1] [Link][1]

Sources

Handling

Personal protective equipment for handling 4-Chloro-3-methy-2-butenenitrile

Executive Hazard Analysis 4-Chloro-3-methyl-2-butenenitrile presents a complex dual-hazard profile that distinguishes it from standard organic solvents. As a chlorinated allylic nitrile , it combines the potent alkylatin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

4-Chloro-3-methyl-2-butenenitrile presents a complex dual-hazard profile that distinguishes it from standard organic solvents. As a chlorinated allylic nitrile , it combines the potent alkylating properties of allylic halides with the metabolic toxicity of nitriles.

  • Immediate Threat (Alkylating Agent): The allylic chloride moiety is highly reactive. Direct contact can cause delayed, deep-tissue chemical burns and corneal damage comparable to lachrymators or blistering agents.

  • Systemic Threat (Cyanide Metabolism): Upon absorption (dermal/inhalation), the nitrile group can be metabolized by cytochrome P450 enzymes to release cyanide ions (CN⁻), leading to cytotoxic hypoxia.

  • Flammability: With a flash point typically below room temperature (~15°C for similar isomers), it poses a significant fire risk.

Core Directive: Treat this compound as Fatal if Inhaled or Absorbed Dermal . Standard "exam-grade" nitrile gloves are insufficient for direct handling.[1]

Hierarchy of Controls & PPE Matrix

The following matrix synthesizes breakthrough data for chlorinated solvents and nitriles. Do not rely on standard laboratory nitrile gloves for immersion or prolonged handling.[1][2]

Personal Protective Equipment (PPE) Specifications
ComponentStandard RequirementCritical Technical Specification
Hand Protection Double-Gloving Required Inner Layer: Silver Shield® / 4H® (EVOH/PE Laminate). Outer Layer: 8 mil Nitrile (for dexterity and tear protection). Note: Thin nitrile degrades rapidly against chlorinated alkenes.
Respiratory PAPR or Full-Face Primary: Work inside a certified Fume Hood. Secondary (Spill/Outside Hood): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) + P100 cartridges. Note: Half-masks are prohibited due to ocular absorption risks.
Eye/Face Chemical Goggles Indirect vented chemical splash goggles. Face shield required during transfer/pouring operations.
Body Chem-Resistant Coat Flame-retardant lab coat (Nomex/Cotton blend). For spill cleanup: Tychem® C or F apron/suit (impervious to organic liquids).

Operational Protocol: Safe Handling Lifecycle

This protocol utilizes a "Zero-Exposure" methodology. Causality is explained for every step to ensure operator compliance.

Phase 1: Preparation
  • Quench Check: Ensure a neutralizing bath (e.g., Sodium Hypochlorite solution) is prepared before starting work to degrade nitrile residues on glassware.

  • Ventilation Verification: Confirm fume hood face velocity is >100 fpm.

Phase 2: Transfer & Weighing
  • The "Positive Pressure" Technique: When withdrawing liquid via syringe, inject inert gas (Nitrogen/Argon) equal to the volume being withdrawn. This prevents vacuum formation that could suck air in or aerosolize the toxic liquid upon needle withdrawal.

  • Cannula Transfer: For volumes >10 mL, use a closed-loop cannula transfer system to avoid open-air pouring.

Phase 3: Waste Segregation
  • Do NOT mix with Acids: Acidic conditions can hydrolyze the nitrile, liberating Hydrogen Cyanide (HCN) gas.

  • Segregation: Dispose of as Halogenated Organic Waste .

Visualization: Safe Handling Workflow

SafeHandling Start START: Risk Assessment Check Engineering Check (Hood Flow >100fpm) Start->Check Check->Start Fail (Abort) PPE Don PPE: Laminate Liner + Nitrile Outer Check->PPE Pass Handle Handling: Closed Transfer/Syringe PPE->Handle Waste Disposal: Halogenated Waste (NO ACIDS) Handle->Waste

Figure 1: Step-by-step logic flow for handling 4-Chloro-3-methyl-2-butenenitrile, emphasizing the critical engineering check before PPE donning.

Emergency Response & First Aid

Speed is critical. The lipophilic nature of this compound allows it to penetrate skin rapidly.

Exposure Response Decision Tree

EmergencyResponse Exposure EXPOSURE INCIDENT Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash (Soap/Water) 15m 3. Monitor for Burns Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Administer Oxygen 3. Check for Cyanosis Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin->Medical ActionInhale->Medical

Figure 2: Immediate decision logic for exposure incidents.[3] Note that rapid decontamination takes precedence over transport.

Specific Medical Notes[3][4][7][8]
  • Cyanide Antidote: While less likely to cause immediate rapid-onset cyanide poisoning compared to NaCN, medical personnel should be alerted to the potential for nitrile metabolism. An observation period is required.

  • Ocular Exposure: Irrigate immediately.[4] The chlorinated alkene group is a lachrymator; corneal clouding may occur.

References

  • Thermo Fisher Scientific. (2025). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Olin Epoxy. (2025).[3][5] Allyl Chloride Product Stewardship Manual (Chlorinated Alkene Handling). Retrieved from [Link]

Sources

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